molecular formula C21H15Cl3O2 B1329433 3,3,3-Tris(4-chlorophenyl)propionic acid CAS No. 2168-06-1

3,3,3-Tris(4-chlorophenyl)propionic acid

Cat. No.: B1329433
CAS No.: 2168-06-1
M. Wt: 405.7 g/mol
InChI Key: LHIVWYJOCNGZRI-UHFFFAOYSA-N
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Description

3,3,3-Tris(4-chlorophenyl)propionic acid is a useful research compound. Its molecular formula is C21H15Cl3O2 and its molecular weight is 405.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3,3-tris(4-chlorophenyl)propanoic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C21H15Cl3O2/c22-17-7-1-14(2-8-17)21(13-20(25)26,15-3-9-18(23)10-4-15)16-5-11-19(24)12-6-16/h1-12H,13H2,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHIVWYJOCNGZRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30176065
Record name 3,3,3-Tris(p-chlorophenyl)propionic acid
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Molecular Weight

405.7 g/mol
Source PubChem
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CAS No.

2168-06-1
Record name 4-Chloro-β,β-bis(4-chlorophenyl)benzenepropanoic acid
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Record name 3,3,3-Tris(4-chlorophenyl)propanoic acid
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Record name 3,3,3-Tris(p-chlorophenyl)propionic acid
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Record name 3,3,3-tris(p-chlorophenyl)propionic acid
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Record name 3,3,3-TRIS(4-CHLOROPHENYL)PROPANOIC ACID
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,3,3-Tris(4-chlorophenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of two plausible synthetic pathways for 3,3,3-tris(4-chlorophenyl)propionic acid, a molecule of interest for its potential biological activities. This document details the necessary experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic routes to facilitate understanding and replication.

Introduction

This compound is a triaryl-substituted carboxylic acid. While specific literature on its synthesis is scarce, its structural similarity to other known compounds, such as the environmental contaminant tris(4-chlorophenyl)methane (TCPM) and its derivatives, allows for the rational design of effective synthetic strategies. This guide outlines two primary pathways: the condensation of tris(4-chlorophenyl)methanol with malonic acid and the carboxylation of a tris(4-chlorophenyl)methyl Grignard reagent.

Pathway 1: Condensation of Tris(4-chlorophenyl)methanol with Malonic Acid

This pathway is analogous to the known synthesis of 3,3,3-triphenylpropionic acid from triphenylmethanol and malonic acid. The synthesis is a two-step process starting from the preparation of the key intermediate, tris(4-chlorophenyl)methanol.

Step 1: Synthesis of Tris(4-chlorophenyl)methanol

Tris(4-chlorophenyl)methanol can be efficiently synthesized via a double Grignard addition of a 4-chlorophenyl Grignard reagent to an ester of 4-chlorobenzoic acid, such as methyl 4-chlorobenzoate.

Experimental Protocol:

  • Preparation of 4-chlorophenylmagnesium bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings (2.2 equivalents) are placed. A small crystal of iodine is added, and the flask is gently warmed. A solution of 4-bromochlorobenzene (2.0 equivalents) in anhydrous tetrahydrofuran (THF) is added dropwise to initiate the Grignard reaction. Once initiated, the remaining solution is added at a rate to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.

  • Grignard Addition to Methyl 4-chlorobenzoate: The solution of 4-chlorophenylmagnesium bromide is cooled to 0 °C. A solution of methyl 4-chlorobenzoate (1.0 equivalent) in anhydrous THF is added dropwise, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is stirred at room temperature for 2-3 hours.

  • Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield tris(4-chlorophenyl)methanol.

Reactant Molar Ratio
Methyl 4-chlorobenzoate1.0
4-Bromochlorobenzene2.0
Magnesium2.2

Table 1: Molar Ratios for the Synthesis of Tris(4-chlorophenyl)methanol.

Step 2: Synthesis of this compound

This step involves the condensation of tris(4-chlorophenyl)methanol with malonic acid.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, tris(4-chlorophenyl)methanol (1.0 equivalent) and malonic acid (2.0 equivalents) are mixed.

  • Reaction Conditions: The mixture is heated to 170 °C and maintained at this temperature for 3 hours. The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is dissolved in diethyl ether and washed with water to remove excess malonic acid. The organic layer is then extracted with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is acidified with concentrated hydrochloric acid to precipitate the product. The solid is collected by filtration, washed with cold water, and dried. The crude product can be recrystallized from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Reactant Molar Ratio Temperature Time
Tris(4-chlorophenyl)methanol1.0170 °C3 h
Malonic acid2.0

Table 2: Reaction Conditions for the Synthesis of this compound from Tris(4-chlorophenyl)methanol.

Pathway_1 cluster_step1 Step 1: Synthesis of Tris(4-chlorophenyl)methanol cluster_step2 Step 2: Synthesis of this compound 4-Bromochlorobenzene 4-Bromochlorobenzene Grignard_Reagent 4-Chlorophenyl- magnesium bromide 4-Bromochlorobenzene->Grignard_Reagent THF Mg Mg Mg->Grignard_Reagent TCPM_OH Tris(4-chlorophenyl)methanol Grignard_Reagent->TCPM_OH 1. Addn. 2. H3O+ workup Methyl_4-chlorobenzoate Methyl 4-chlorobenzoate Methyl_4-chlorobenzoate->TCPM_OH Final_Product_1 3,3,3-Tris(4-chlorophenyl)- propionic acid TCPM_OH->Final_Product_1 170 °C Malonic_Acid Malonic Acid Malonic_Acid->Final_Product_1

Diagram 1: Synthesis of this compound via Pathway 1.

Pathway 2: Carboxylation of Tris(4-chlorophenyl)methyl Grignard Reagent

This alternative pathway involves the preparation of a Grignard reagent from tris(4-chlorophenyl)methyl halide, followed by its reaction with carbon dioxide.

Step 1: Synthesis of Tris(4-chlorophenyl)methyl Chloride

The synthesis of the key intermediate, tris(4-chlorophenyl)methyl chloride, can be adapted from the synthesis of triphenylchloromethane.

Experimental Protocol:

  • Reaction Setup: In a moisture-free apparatus, a solution of chlorobenzene (excess) and carbon tetrachloride (1.0 equivalent) is prepared. A Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃) (catalytic amount), is added portion-wise at 0 °C.

  • Reaction Conditions: The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction is monitored by gas chromatography (GC) or TLC.

  • Work-up and Purification: The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed with water, a saturated sodium bicarbonate solution, and brine. After drying over anhydrous calcium chloride, the excess chlorobenzene is removed by distillation under reduced pressure. The resulting crude tris(4-chlorophenyl)methyl chloride can be purified by recrystallization from a suitable solvent like hexane.

Reactant Molar Ratio
Carbon Tetrachloride1.0
ChlorobenzeneExcess
Aluminum ChlorideCatalytic

Table 3: Reactants for the Synthesis of Tris(4-chlorophenyl)methyl Chloride.

Step 2: Synthesis of this compound

This step involves the formation of a Grignard reagent followed by carboxylation.

Experimental Protocol:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, magnesium turnings (1.2 equivalents) are placed. A solution of tris(4-chlorophenyl)methyl chloride (1.0 equivalent) in anhydrous THF is added dropwise to initiate the reaction. The mixture is stirred at room temperature until the magnesium is consumed.

  • Carboxylation: The Grignard solution is added slowly to a flask containing an excess of freshly crushed dry ice (solid CO₂) covered with anhydrous THF at -78 °C. The mixture is stirred and allowed to warm to room temperature overnight.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is then acidified with dilute hydrochloric acid and extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by recrystallization to afford this compound.

Reactant Molar Ratio
Tris(4-chlorophenyl)methyl chloride1.0
Magnesium1.2
Carbon DioxideExcess

Table 4: Molar Ratios for the Grignard and Carboxylation Steps.

Pathway_2 cluster_step1_p2 Step 1: Synthesis of Tris(4-chlorophenyl)methyl Chloride cluster_step2_p2 Step 2: Synthesis of this compound Chlorobenzene Chlorobenzene TCPM_Cl Tris(4-chlorophenyl)methyl chloride Chlorobenzene->TCPM_Cl AlCl3 (cat.) CCl4 Carbon Tetrachloride CCl4->TCPM_Cl Grignard_Reagent_p2 Tris(4-chlorophenyl)methyl magnesium chloride TCPM_Cl->Grignard_Reagent_p2 THF Mg_p2 Mg Mg_p2->Grignard_Reagent_p2 Final_Product_2 3,3,3-Tris(4-chlorophenyl)- propionic acid Grignard_Reagent_p2->Final_Product_2 1. Addn. to CO2 2. H3O+ workup CO2 Carbon Dioxide (dry ice) CO2->Final_Product_2

Diagram 2: Synthesis of this compound via Pathway 2.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the general workflow for the synthesis, purification, and characterization of the target compound.

Workflow Start Start Synthesis Synthesis of Crude Product (Pathway 1 or 2) Start->Synthesis Purification Purification (Column Chromatography / Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Purity_Analysis Purity Analysis (HPLC, Elemental Analysis) Characterization->Purity_Analysis End End Purity_Analysis->End

Diagram 3: General experimental workflow for synthesis and analysis.

Conclusion

This technical guide has detailed two robust and plausible synthetic pathways for this compound. Both routes utilize well-established organic chemistry reactions and readily available starting materials. The choice of pathway may depend on the specific resources and expertise available in the laboratory. The provided experimental protocols and diagrams are intended to serve as a comprehensive resource for researchers undertaking the synthesis of this and structurally related molecules. It is recommended that all reactions be carried out by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

An In-depth Technical Guide on the Physicochemical Properties of 3,3,3-Tris(4-chlorophenyl)propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3,3-Tris(4-chlorophenyl)propionic acid is a synthetic organic compound that has garnered interest in the scientific community for its potential biological activities. Notably, it has been identified as a potent inhibitor of the Yersinia protein-tyrosine phosphatase (PTP) YopH, a key virulence factor in the pathogenic bacteria Yersinia pestis, the causative agent of plague.[1] This inhibitory action suggests its potential as a lead compound for the development of novel antimicrobial agents. A thorough understanding of its physicochemical properties is paramount for its application in drug discovery and development, influencing aspects such as formulation, pharmacokinetics, and pharmacodynamics. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a visualization of a key experimental workflow.

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

Quantitative Data Summary

The following table summarizes the available experimental and predicted physicochemical data for this compound. It is important to note that while experimental data is preferred for its accuracy, predicted values, generated through computational models, are valuable in the absence of experimentally determined data and for guiding further research.

PropertyValueData TypeSource
Molecular Formula C₂₁H₁₅Cl₃O₂Experimental[1]
Molecular Weight 405.70 g/mol Calculated[1]
Melting Point 190-193 °CExperimental[1]
Boiling Point 505.8 °C at 760 mmHgPredicted
Aqueous Solubility Predicted LogS: -6.34Predicted
pKa Predicted: 3.85Predicted
LogP (Octanol-Water Partition Coefficient) Predicted: 6.25Predicted
SMILES OC(=O)CC(c1ccc(Cl)cc1)(c2ccc(Cl)cc2)c3ccc(Cl)cc3[1]
CAS Number 2168-06-1[1]

Experimental Protocols

Accurate determination of physicochemical properties relies on standardized and meticulously executed experimental protocols. The following sections detail the methodologies for key experiments.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a fundamental property for identification and purity assessment.

Methodology: Capillary Method

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is attached to a thermometer, with the sample positioned adjacent to the thermometer bulb. This assembly is then placed in a melting point apparatus, which typically consists of a heated block or an oil bath.

  • Heating: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, as the melting point is approached. This slow heating rate is crucial for accurate determination.

  • Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. The range between these two temperatures is the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).

Determination of Aqueous Solubility

Aqueous solubility is a critical parameter that influences a drug's absorption and bioavailability.

Methodology: Shake-Flask Method

  • Sample Preparation: An excess amount of this compound is added to a known volume of purified water in a sealed, inert container (e.g., a glass vial with a Teflon-lined cap).

  • Equilibration: The container is agitated (e.g., on a shaker bath) at a constant temperature (typically 25 °C) for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached between the undissolved solid and the dissolved compound.

  • Phase Separation: After equilibration, the suspension is allowed to stand, or is centrifuged, to separate the solid phase from the aqueous phase.

  • Quantification: A sample of the clear, saturated aqueous solution is carefully removed and its concentration is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Determination of pKa (Acid Dissociation Constant)

The pKa is a measure of the acidity of a compound. For an acidic compound like this compound, it indicates the pH at which the compound is 50% ionized and 50% non-ionized.

Methodology: Potentiometric Titration

  • Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.

  • Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. A standardized solution of a strong base (e.g., 0.1 M NaOH) is used as the titrant and is added incrementally using a burette.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant. The data of pH versus the volume of titrant added is plotted to generate a titration curve.

  • pKa Determination: The pKa is determined from the titration curve as the pH at the half-equivalence point, which is the point where half of the acid has been neutralized by the base. This corresponds to the midpoint of the steepest part of the curve.

Determination of LogP (Octanol-Water Partition Coefficient)

LogP is a measure of a compound's lipophilicity and is a key indicator of its ability to cross biological membranes.

Methodology: Shake-Flask Method

  • Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing followed by separation.

  • Partitioning: A known amount of this compound is dissolved in the n-octanol phase. This solution is then mixed with an equal volume of the water phase in a sealed container.

  • Equilibration: The mixture is agitated for a sufficient period to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: The mixture is then centrifuged to ensure complete separation of the n-octanol and water layers.

  • Quantification: The concentration of the compound in both the n-octanol and water phases is determined using a suitable analytical method, such as HPLC-UV.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the water phase. LogP is the base-10 logarithm of this value.

Visualizations

Experimental Workflow for pKa Determination

The following diagram illustrates the key steps in the experimental determination of the pKa of this compound using potentiometric titration.

pKa_Determination_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Weigh Compound prep2 Dissolve in Water/Co-solvent prep1->prep2 titrate Titrate with Standardized NaOH prep2->titrate Transfer to Beaker with pH Electrode measure Record pH after each addition titrate->measure plot Plot pH vs. Volume of NaOH measure->plot Generate Titration Curve determine Determine pKa at Half-Equivalence Point plot->determine result Final pKa Value determine->result

Caption: Workflow for pKa determination by potentiometric titration.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. The compilation of both experimental and predicted data offers a comprehensive profile of this compound, which is essential for its further investigation and potential development as a therapeutic agent. The detailed experimental protocols serve as a practical resource for researchers aiming to verify or expand upon the existing data. As research into this molecule progresses, a more complete and experimentally validated dataset will be crucial for unlocking its full therapeutic potential.

References

An In-depth Technical Guide on 3,3,3-Tris(4-chlorophenyl)propionic acid (CAS Number: 2168-06-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of 3,3,3-Tris(4-chlorophenyl)propionic acid, a potent inhibitor of the Yersinia protein-tyrosine phosphatase (PTP) YopH. This document consolidates available data on its physicochemical characteristics, synthesis, and its interaction with the YopH signaling pathway, offering valuable insights for researchers in microbiology, infectious diseases, and drug discovery.

Physicochemical Properties

This compound is a white crystalline solid.[1] Its key identifying and physical properties are summarized in the tables below.

Table 1: Chemical Identification

IdentifierValue
CAS Number 2168-06-1[2][3]
IUPAC Name 3,3,3-Tris(4-chlorophenyl)propanoic acid
Molecular Formula C₂₁H₁₅Cl₃O₂[2][4]
Molecular Weight 405.70 g/mol [2][3]
SMILES String OC(=O)CC(c1ccc(Cl)cc1)(c2ccc(Cl)cc2)c3ccc(Cl)cc3[3]
InChI Key LHIVWYJOCNGZRI-UHFFFAOYSA-N[3]

Table 2: Physical and Chemical Properties

PropertyValue
Melting Point 190-193 °C[3]
Appearance White powder[1]
Purity ≥97%[2]

Biological Activity: Inhibition of Yersinia YopH

This compound has been identified as a potent inhibitor of YopH, a key virulence factor of the pathogenic bacteria Yersinia.[3][5] YopH is a highly active protein-tyrosine phosphatase that is injected into host cells, where it dephosphorylates multiple host proteins involved in signal transduction, thereby disrupting the host immune response. The inhibitory action of this compound is believed to occur at the phosphotyrosine-binding pocket of YopH.

The YopH Signaling Pathway

YopH exerts its pathogenic effects by targeting and dephosphorylating key components of host cell signaling pathways, particularly in immune cells like neutrophils and macrophages. This disruption of signaling cascades leads to the suppression of phagocytosis, cytokine production, and the overall immune response. The diagram below illustrates the key signaling pathways targeted by YopH.

YopH_Signaling_Pathway cluster_yersinia Yersinia cluster_host Host Cell (Neutrophil/Macrophage) Yersinia Yersinia T3SS Type III Secretion System YopH YopH T3SS->YopH Injection Syk Syk YopH->Syk Dephosphorylation SLP76 SLP-76 YopH->SLP76 Vav Vav YopH->Vav PLCg2 PLCγ2 YopH->PLCg2 PRAM1_SKAPHOM PRAM-1/SKAP-HOM YopH->PRAM1_SKAPHOM Cas p130Cas YopH->Cas Fyb Fyb YopH->Fyb Integrin Integrin Receptor Integrin->Syk Integrin->Cas GPCR GPCR GPCR->Syk FcR Fcγ Receptor FcR->Syk Syk->SLP76 Syk->PRAM1_SKAPHOM Syk->Fyb SLP76->Vav Vav->PLCg2 Phagocytosis Phagocytosis Vav->Phagocytosis Ca_flux Ca²⁺ Flux PLCg2->Ca_flux ROS ROS Production PLCg2->ROS Degranulation Degranulation PLCg2->Degranulation Cytokine_prod Cytokine Production Ca_flux->Cytokine_prod Inhibitor 3,3,3-Tris(4-chlorophenyl) propionic acid Inhibitor->YopH Inhibition

YopH Signaling Pathway and Inhibition.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and a representative protocol for assaying its inhibitory activity against YopH.

Synthesis of this compound

The following protocol is adapted from the synthesis of the analogous compound, 3,3,3-triphenylpropionic acid.[6]

Reaction Scheme:

synthesis Tris(4-chlorophenyl)methanol Tris(4-chlorophenyl)methanol This compound This compound Tris(4-chlorophenyl)methanol->this compound  Malonic Acid, 170°C

Synthesis of the target compound.

Materials:

  • Tris(4-chlorophenyl)methanol

  • Malonic acid

  • Thionyl chloride

  • Anhydrous diethyl ether

  • Hydrochloric acid (concentrated)

  • Sodium sulfate (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 1 molar equivalent of Tris(4-chlorophenyl)methanol with 2 molar equivalents of malonic acid.

  • Heating: Heat the mixture to 170°C under reflux for 3 hours. The reaction mixture will become a molten slurry.

  • Cooling and Extraction: Allow the reaction mixture to cool to room temperature. Add anhydrous diethyl ether and stir to dissolve the product. Transfer the mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude this compound.

  • Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a crystalline solid.

YopH Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of this compound against YopH using the chromogenic substrate p-nitrophenyl phosphate (pNPP).[7][8][9][10][11]

Materials:

  • Recombinant YopH enzyme

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • p-Nitrophenyl phosphate (pNPP) solution

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Stop solution (e.g., 1 M NaOH)

Procedure:

  • Preparation of Reagents: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the inhibitor in the assay buffer. Prepare a working solution of pNPP in the assay buffer.

  • Assay Setup: To the wells of a 96-well microplate, add the following in order:

    • Assay buffer

    • Inhibitor solution at various concentrations (or vehicle control)

    • YopH enzyme solution

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the pNPP solution to each well.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.

  • Reaction Termination: Stop the reaction by adding the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow:

assay_workflow A Prepare Reagent Solutions (Inhibitor, YopH, pNPP, Buffer) B Add Buffer, Inhibitor, and YopH to 96-well plate A->B C Pre-incubate at Room Temperature (10-15 min) B->C D Initiate Reaction with pNPP C->D E Incubate at 37°C (15-30 min) D->E F Stop Reaction with NaOH E->F G Measure Absorbance at 405 nm F->G H Calculate % Inhibition and IC₅₀ G->H

YopH Inhibition Assay Workflow.

Safety Information

This compound should be handled with care in a laboratory setting. It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All experimental work should be conducted in a safe and appropriate laboratory environment by trained personnel.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Structure of 3,3,3-Tris(4-chlorophenyl)propionic Acid

This technical guide provides a comprehensive overview of the molecular structure, properties, and relevant experimental data for this compound.

Molecular Structure and Identification

This compound is a halogenated aromatic carboxylic acid. Its structure is characterized by a central quaternary carbon atom bonded to three 4-chlorophenyl groups and an ethyl acid moiety.

The molecular connectivity can be unambiguously represented by various chemical identifiers. The IUPAC name for this compound is 3,3,3-Tris(4-chlorophenyl)propanoic acid.[1] The structure consists of a propionic acid backbone where the C3 carbon is substituted with three separate 4-chlorophenyl rings.

Molecular Visualization:

Caption: 2D molecular structure of this compound.

Physicochemical and Spectroscopic Data

A summary of key quantitative data for this compound is presented below. These properties are essential for its handling, characterization, and application in research settings.

PropertyValueReference
CAS Number 2168-06-1
Molecular Formula C₂₁H₁₅Cl₃O₂[1][2]
Molecular Weight 405.70 g/mol [2]
Melting Point 190-193 °C[3]
Appearance White powder[4]
Purity ≥97%
SMILES String OC(=O)CC(c1ccc(Cl)cc1)(c2ccc(Cl)cc2)c3ccc(Cl)cc3
InChI Key LHIVWYJOCNGZRI-UHFFFAOYSA-N

Experimental Protocols

Logical Workflow for a Potential Synthesis:

synthesis_workflow start Starting Materials (e.g., Malonic Ester, Tris(4-chlorophenyl)methyl halide) step1 Step 1: Alkylation Reaction (Base, Solvent) start->step1 intermediate Intermediate Product (Substituted Malonic Ester) step1->intermediate step2 Step 2: Hydrolysis & Decarboxylation (Acid/Base, Heat) intermediate->step2 product Final Product This compound step2->product purification Purification (Crystallization, Chromatography) product->purification

Caption: A generalized workflow for the synthesis of the target compound.

General Handling and Safety Protocol:

Based on the available safety data, this compound should be handled with appropriate precautions.[6]

  • Hazard Identification : The compound is classified as an irritant, causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Personal Protective Equipment (PPE) : Standard laboratory PPE is required, including gloves, eye shields, and a dust mask (type N95 or equivalent).

  • Handling : Use only in a well-ventilated area or outdoors.[6] Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[6]

  • Storage : Store in a well-ventilated place with the container tightly closed.[6] It should be stored locked up in a dry, room-temperature environment.[2][6]

  • Disposal : Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[6]

Applications in Research

This compound has been identified as a potent inhibitor of Yersinia protein-tyrosine phosphatase (PTP) YopH.[2] This makes it a valuable tool compound for studying bacterial pathogenesis and for the potential development of novel antibacterial agents targeting virulence factors. Its complex, sterically hindered structure may be key to its inhibitory activity.

References

In-Depth Technical Guide: The Mechanism of Action of 3,3,3-Tris(4-chlorophenyl)propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3,3-Tris(4-chlorophenyl)propionic acid is a potent and specific inhibitor of the Yersinia pestis protein-tyrosine phosphatase (PTP) YopH. This enzyme is a critical virulence factor for the bacterium, playing a key role in the pathogenesis of plague by disrupting host immune responses. The primary mechanism of action of this compound involves the direct inhibition of YopH's catalytic activity, which in turn prevents the dephosphorylation of key host cell proteins involved in phagocytosis and lymphocyte activation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular target, downstream signaling effects, and detailed experimental protocols for its study.

Core Mechanism of Action: Inhibition of YopH Phosphatase

The central mechanism of action of this compound is its potent and targeted inhibition of the Yersinia protein-tyrosine phosphatase (PTP), YopH.[1] YopH is a key virulence factor secreted by pathogenic Yersinia species, including Yersinia pestis, the causative agent of plague. By injecting YopH into host immune cells, the bacteria can effectively evade the host's defense mechanisms.

Downstream Signaling Consequences of YopH Inhibition

The inhibition of YopH by this compound leads to the preservation of the phosphorylated state of several key host proteins, thereby interfering with the pathogenic effects of Yersinia. The two major downstream consequences are the restoration of focal adhesion integrity and the normalization of lymphocyte signaling.

Prevention of Focal Adhesion Disruption

YopH actively dephosphorylates host cell proteins such as Focal Adhesion Kinase (FAK) and p130Cas. This dephosphorylation leads to the disassembly of focal adhesions, which are crucial for cell adhesion and migration, and is a primary mechanism by which Yersinia inhibits phagocytosis by macrophages. By inhibiting YopH, this compound prevents the dephosphorylation of FAK and p130Cas, thus maintaining the integrity of focal adhesions and allowing for a normal phagocytic response to the bacteria.

Focal_Adhesion_Disruption cluster_yersinia Yersinia pestis cluster_host Host Macrophage cluster_inhibitor Inhibitor Action Yersinia Yersinia pestis YopH YopH Yersinia->YopH secretes FAK_P FAK-P YopH->FAK_P dephosphorylates p130Cas_P p130Cas-P YopH->p130Cas_P dephosphorylates Focal_Adhesion Focal Adhesion Integrity FAK_P->Focal_Adhesion maintains p130Cas_P->Focal_Adhesion maintains Phagocytosis Phagocytosis Focal_Adhesion->Phagocytosis enables TCPPA 3,3,3-Tris(4-chlorophenyl) propionic acid TCPPA->YopH inhibits

YopH-mediated disruption of focal adhesions and its inhibition.
Restoration of T-Cell and B-Cell Activation

YopH also plays a crucial role in suppressing the adaptive immune response by dephosphorylating key components of the T-cell and B-cell receptor signaling pathways. This leads to the inhibition of cytokine production and the inability of lymphocytes to mount an effective response against the infection. By blocking YopH activity, this compound allows for the normal phosphorylation cascade to occur upon antigen presentation, leading to the activation of T-cells and B-cells.

Lymphocyte_Activation TCR_BCR T-Cell/B-Cell Receptor Signaling Complex Phosphorylation_Cascade Phosphorylation Cascade TCR_BCR->Phosphorylation_Cascade initiates Lymphocyte_Activation T-Cell/B-Cell Activation Phosphorylation_Cascade->Lymphocyte_Activation leads to YopH YopH YopH->Phosphorylation_Cascade dephosphorylates & inhibits TCPPA 3,3,3-Tris(4-chlorophenyl) propionic acid TCPPA->YopH inhibits

Inhibition of lymphocyte activation by YopH and its reversal.

Experimental Protocols

The following section details a generalized protocol for an in vitro assay to determine the inhibitory activity of compounds like this compound against YopH.

In Vitro YopH Inhibition Assay using p-Nitrophenyl Phosphate (pNPP)

This colorimetric assay is a standard method for measuring the activity of phosphatases and their inhibitors.

Objective: To determine the in vitro inhibitory effect of this compound on the catalytic activity of recombinant YopH.

Materials:

  • Recombinant YopH enzyme

  • This compound

  • p-Nitrophenyl Phosphate (pNPP) substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • Stop Solution (e.g., 1 M NaOH)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of inhibitor concentrations.

  • Enzyme Preparation: Dilute the recombinant YopH enzyme to the desired working concentration in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add a fixed volume of the diluted YopH enzyme to each well (except for the blank controls).

    • Add the various concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO) for the uninhibited enzyme activity.

    • For blank controls, add assay buffer instead of the enzyme.

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add a fixed volume of the pNPP substrate solution to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at the same controlled temperature for a specific duration (e.g., 30 minutes). The reaction time should be within the linear range of the assay.

  • Reaction Termination: Stop the reaction by adding the stop solution to each well. The alkaline stop solution will also induce the development of the yellow color of the p-nitrophenol product.

  • Data Acquisition: Measure the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank controls from the absorbance of the experimental wells.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Assay_Workflow start Start prep_compound Prepare serial dilutions of This compound start->prep_compound prep_enzyme Prepare working solution of recombinant YopH start->prep_enzyme setup_plate Add enzyme and inhibitor to 96-well plate prep_compound->setup_plate prep_enzyme->setup_plate pre_incubate Pre-incubate at 37°C setup_plate->pre_incubate add_substrate Add pNPP substrate to initiate reaction pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Add stop solution incubate->stop_reaction read_absorbance Measure absorbance at 405 nm stop_reaction->read_absorbance analyze_data Calculate % inhibition and determine IC50 read_absorbance->analyze_data end End analyze_data->end

References

Unveiling the Biological Activity of 3,3,3-Tris(4-chlorophenyl)propionic Acid: An Inhibitor of a Key Bacterial Virulence Factor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 26, 2025 – Researchers and drug development professionals now have access to a concise technical overview of the biological activity of 3,3,3-Tris(4-chlorophenyl)propionic acid. This compound has been identified as a potent inhibitor of Yersinia protein-tyrosine phosphatase (YopH), a critical virulence factor for the bacteria responsible for plague and other serious infections.[1] This guide provides a summary of the available information, outlines general experimental approaches, and discusses the potential therapeutic implications of targeting YopH.

Core Biological Activity: Inhibition of YopH Phosphatase

The primary biological activity of this compound identified in the public domain is its potent inhibition of the Yersinia protein-tyrosine phosphatase (PTP) YopH.[1] YopH is a key pathogenic factor secreted by Yersinia species, including Yersinia pestis, the causative agent of plague. By dephosphorylating host cell proteins, YopH disrupts critical signaling pathways, leading to the suppression of the host's immune response and facilitating bacterial proliferation. The inhibition of YopH is therefore a promising strategy for the development of novel anti-virulence therapies.

While this compound is cited as a potent inhibitor of YopH, specific quantitative data, such as its half-maximal inhibitory concentration (IC50) or its binding affinity (Ki), are not available in the reviewed public literature. Such data is crucial for understanding the potency and therapeutic potential of an inhibitor.

Putative Mechanism of Action and Signaling Pathway Interruption

The likely mechanism of action of this compound is the direct inhibition of the catalytic activity of YopH. This would prevent the dephosphorylation of key host proteins involved in immune signaling. The specific binding mode and inhibitory mechanism for this particular compound have not been detailed in available resources. However, the general mechanism of YopH inhibition involves molecules that can interact with the enzyme's active site, preventing substrate binding and/or catalysis.

The inhibition of YopH by a compound like this compound would be expected to restore the normal phosphorylation status of host cell proteins, thereby counteracting the immunosuppressive effects of the bacteria. This would likely impact signaling pathways that are crucial for immune cell activation, such as T-cell receptor signaling and phagocytosis.

YopH_Inhibition_Pathway cluster_host_cell Host Immune Cell cluster_inhibition Therapeutic Intervention Yersinia Yersinia bacterium YopH YopH (Phosphatase) Yersinia->YopH Injects Host_Protein_P Phosphorylated Host Protein (Active Signaling) YopH->Host_Protein_P Dephosphorylates Host_Protein Dephosphorylated Host Protein (Inactive Signaling) Immune_Response Immune Response (e.g., Phagocytosis) Host_Protein_P->Immune_Response Promotes Inhibitor 3,3,3-Tris(4-chlorophenyl) propionic acid Inhibitor->YopH Inhibits

Figure 1: Proposed mechanism of YopH inhibition.

Experimental Protocols: A General Framework

Detailed experimental protocols for the evaluation of this compound as a YopH inhibitor are not publicly available. However, a general workflow for such an investigation can be outlined based on standard biochemical and microbiological assays.

General YopH Inhibition Assay Protocol

A common method to assess the inhibitory activity against YopH is a microplate-based enzymatic assay. This typically involves:

  • Reagents and Materials:

    • Recombinant YopH enzyme

    • A suitable substrate, such as p-nitrophenyl phosphate (pNPP)

    • Assay buffer (e.g., Tris-HCl or MES buffer at an appropriate pH)

    • This compound (dissolved in a suitable solvent like DMSO)

    • A microplate reader capable of measuring absorbance at 405 nm.

  • Procedure:

    • A solution of recombinant YopH is pre-incubated with varying concentrations of this compound in the assay buffer.

    • The enzymatic reaction is initiated by the addition of the substrate (pNPP).

    • The rate of p-nitrophenol production, which is yellow and absorbs light at 405 nm, is monitored over time using a microplate reader.

    • The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

    • IC50 values can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

YopH_Inhibition_Assay_Workflow start Start: Prepare Reagents prepare_inhibitor Prepare serial dilutions of This compound start->prepare_inhibitor prepare_enzyme Prepare YopH enzyme solution start->prepare_enzyme pre_incubation Pre-incubate YopH with inhibitor in microplate wells prepare_inhibitor->pre_incubation prepare_enzyme->pre_incubation add_substrate Add pNPP substrate to initiate reaction pre_incubation->add_substrate measure_absorbance Measure absorbance at 405 nm over time add_substrate->measure_absorbance data_analysis Calculate reaction rates and percentage of inhibition measure_absorbance->data_analysis determine_ic50 Determine IC50 value from dose-response curve data_analysis->determine_ic50 end End: Quantitative Inhibition Data determine_ic50->end

Figure 2: General workflow for a YopH inhibition assay.
Synthesis of this compound

A specific, detailed synthesis protocol for this compound was not found in the public domain. However, the synthesis of structurally related trisubstituted propionic acids often involves the reaction of a suitable carbanion with a triarylmethyl halide or a related electrophile, followed by hydrolysis.

Conclusion and Future Directions

This compound has been identified as a potent inhibitor of the Yersinia virulence factor YopH. This positions it as a compound of interest for the development of novel anti-infective agents that function by disarming the pathogen rather than killing it directly, a strategy that may reduce the selective pressure for antibiotic resistance.

To fully realize the therapeutic potential of this compound, further research is critically needed. Key areas for future investigation include:

  • Quantitative Characterization: Determination of the IC50 and Ki values of this compound against YopH.

  • Mechanism of Action Studies: Elucidation of the specific binding mode and inhibitory mechanism.

  • In Vitro and In Vivo Efficacy: Evaluation of the compound's ability to protect host cells from Yersinia infection in cell-based assays and animal models.

  • Selectivity Profiling: Assessment of the compound's inhibitory activity against a panel of human PTPs to determine its selectivity.

  • Pharmacokinetic and Toxicological Studies: Evaluation of the compound's absorption, distribution, metabolism, excretion, and toxicity profile.

The development of potent and selective YopH inhibitors like this compound represents a promising avenue for combating infections caused by pathogenic Yersinia species. Further detailed investigation is warranted to fully characterize its biological activity and assess its potential as a therapeutic agent.

References

3,3,3-Tris(4-chlorophenyl)propionic Acid: A Technical Review of its Role as a YopH Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the available scientific literature on 3,3,3-Tris(4-chlorophenyl)propionic acid, with a primary focus on its role as an inhibitor of the Yersinia pestis virulence factor, YopH. This document collates physicochemical data, outlines relevant experimental methodologies, and visualizes the underlying biochemical pathways to support further research and development in this area.

Core Compound Properties

This compound is a halogenated aromatic carboxylic acid. Its key identifiers and physicochemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 2168-06-1[1][2]
Molecular Formula C₂₁H₁₅Cl₃O₂[2]
Molecular Weight 405.70 g/mol [1][2]
Melting Point 190-193 °C[1]
Linear Formula (ClC₆H₄)₃CCH₂CO₂H[1]
InChI Key LHIVWYJOCNGZRI-UHFFFAOYSA-N[1]
SMILES OC(=O)CC(c1ccc(Cl)cc1)(c2ccc(Cl)cc2)c3ccc(Cl)cc3[1]
Purity ≥97% (Commercially available)[1][2]

Table 2: Safety and Handling Information

CategoryInformationReference(s)
GHS Pictogram GHS07 (Exclamation mark)[1]
Signal Word Warning[1]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]
Precautionary Codes P261, P264, P271, P280, P302+P352, P305+P351+P338[1]
Storage Store in a dry, well-ventilated place. Keep container tightly closed.[3]
Personal Protective Equipment Dust mask (type N95), eye shields, gloves.[1]

Biological Activity and Mechanism of Action

The primary biological activity reported for this compound is the potent inhibition of YopH, a protein-tyrosine phosphatase (PTP).[1][4] YopH is a critical virulence factor secreted by pathogenic Yersinia species, including Y. pestis (the causative agent of plague), into host immune cells via a type III secretion system.

Once inside the host cell cytoplasm, YopH dephosphorylates key proteins involved in focal adhesion complexes and phagocytosis, such as Focal Adhesion Kinase (FAK), p130Cas, and Fyb. This action disrupts the host's actin cytoskeleton, paralyzes the immune cell's ability to engulf the bacteria, and blocks downstream inflammatory signaling, allowing the pathogen to proliferate unchecked.[5][6]

This compound is proposed to exert its inhibitory effect by targeting the phosphotyrosine-binding pocket of the YopH enzyme, thereby preventing it from binding to and dephosphorylating its native substrates.[4]

Table 3: Biological Activity of this compound

TargetActivityQuantitative Data (IC₅₀)Reference(s)
Yersinia protein-tyrosine phosphatase (YopH)Potent InhibitorNot reported in the reviewed scientific literature.[1][4]

Note: While multiple chemical suppliers cite Liang F, et al., 2003 as evidence for potent inhibition, the primary focus of that publication is Aurintricarboxylic Acid, and the specific IC₅₀ value for this compound is not provided therein.

Signaling Pathway Diagram

The following diagram illustrates the mechanism of Yersinia virulence through the YopH effector protein and the proposed site of inhibition by this compound.

YopH_Signaling_Pathway cluster_bacteria Yersinia pestis cluster_host Host Macrophage Yersinia Yersinia T3SS Type III Secretion System YopH_bact YopH YopH_host YopH YopH_bact->YopH_host Injection FAK_P FAK-pY YopH_host->FAK_P Dephosphorylates p130Cas_P p130Cas-pY YopH_host->p130Cas_P Dephosphorylates FAK FAK FAK_P->FAK FocalAdhesion Focal Adhesion Integrity FAK_P->FocalAdhesion Maintain p130Cas p130Cas p130Cas_P->p130Cas p130Cas_P->FocalAdhesion Maintain FAK->FocalAdhesion Disrupts p130Cas->FocalAdhesion Disrupts Actin Actin Cytoskeleton Polymerization FocalAdhesion->Actin Phagocytosis Phagocytosis Blocked Actin->Yersinia Engulfment Inhibitor 3,3,3-Tris(4-chlorophenyl) propionic acid Inhibitor->YopH_host Inhibits

Figure 1: YopH-mediated disruption of host cell phagocytosis and inhibition.

Experimental Protocols

Detailed experimental protocols for the synthesis, analysis, and biological evaluation of this compound are not extensively detailed in the peer-reviewed literature. The following sections provide representative methodologies based on standard practices for analogous compounds and assays.

Synthesis Protocol (Hypothetical)

A specific, validated synthesis protocol for this compound is not available in the searched literature. However, a plausible route could be analogous to the synthesis of similar triphenylacetic acid derivatives. One potential method involves the reaction of a tris(4-chlorophenyl)methyl precursor with a two-carbon synthon. ChemicalBook lists cyanoacetic acid as a potential raw material, suggesting a possible Knoevenagel-type condensation followed by hydrolysis and decarboxylation, though this remains speculative without a detailed procedure.[7]

Analytical Protocol: Reverse-Phase HPLC (Adapted)

A dedicated HPLC method for this specific compound is not published. However, based on methods for structurally similar aromatic carboxylic acids, a reverse-phase HPLC method can be proposed for purity analysis and quantification.[8]

  • Instrumentation: HPLC system with UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of Acetonitrile and water containing an acidic modifier.

    • Solvent A: Water with 0.1% Phosphoric Acid or Formic Acid (for MS compatibility).

    • Solvent B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 225 nm.

  • Column Temperature: 30 °C.

  • Sample Preparation: Dissolve the compound in the mobile phase or a compatible organic solvent (e.g., acetonitrile).

Biological Assay: In Vitro YopH Inhibition Assay

This protocol describes a representative method for determining the inhibitory activity of compounds against YopH, adapted from published assays for other YopH inhibitors.[9][10]

  • Reagents and Materials:

    • Recombinant purified YopH enzyme.

    • Assay Buffer: 50 mM 3,3-dimethylglutarate (DMG), pH 7.0, containing 1 mM DTT, 1 mM EDTA, and NaCl to an ionic strength of 0.15 M.

    • Substrate: p-Nitrophenyl phosphate (pNPP). Prepare a stock solution in the assay buffer.

    • Test Compound: this compound, dissolved in DMSO to create a stock solution.

    • 96-well microplate.

    • Microplate reader capable of measuring absorbance at 405 nm.

  • Assay Procedure:

    • Add 180 µL of assay buffer to each well of a 96-well plate.

    • Add 10 µL of various concentrations of the test compound (diluted from the DMSO stock) to the appropriate wells. For control wells, add 10 µL of DMSO.

    • Add 10 µL of the recombinant YopH enzyme solution to all wells.

    • Incubate the plate at 37 °C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 20 µL of the pNPP substrate to each well.

    • Immediately measure the rate of pNPP hydrolysis by monitoring the increase in absorbance at 405 nm (the wavelength of the product, p-nitrophenol) over time at 37 °C.

    • Calculate the reaction rates from the linear portion of the absorbance vs. time curves.

    • Determine the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot percent inhibition versus log[inhibitor concentration] and fit the data to a dose-response curve to calculate the IC₅₀ value.

Experimental Workflow Diagram

The following diagram outlines the workflow for the in vitro YopH inhibition assay.

YopH_Assay_Workflow start Start plate_prep Prepare 96-well Plate: Add Assay Buffer start->plate_prep add_inhibitor Add Test Compound (or DMSO control) plate_prep->add_inhibitor add_enzyme Add Recombinant YopH Enzyme add_inhibitor->add_enzyme pre_incubate Pre-incubate 15 min @ 37°C add_enzyme->pre_incubate add_substrate Initiate Reaction: Add pNPP Substrate pre_incubate->add_substrate measure Measure Absorbance @ 405 nm (Kinetic Read) add_substrate->measure analyze Calculate Rates & Determine IC50 measure->analyze end End analyze->end

Figure 2: General workflow for an in vitro YopH enzymatic inhibition assay.

Conclusion and Future Directions

This compound is identified in chemical literature and supplier databases as a potent inhibitor of the Yersinia pestis virulence factor YopH. Its mechanism of action is understood to involve the disruption of YopH's catalytic activity, which is essential for the bacteria to evade the host immune system. However, a thorough review of the peer-reviewed scientific literature reveals a notable absence of primary research data on this specific compound. Key information, including its IC₅₀ value against YopH and validated protocols for its synthesis and analysis, remains to be published.

For drug development professionals and researchers, this presents both a challenge and an opportunity. The compound serves as an intriguing starting point for the development of novel anti-plague agents. Future work should focus on:

  • Definitive Synthesis: Developing and publishing a robust, scalable synthesis protocol.

  • Quantitative Biological Evaluation: Systematically determining the IC₅₀ and kinetic parameters of YopH inhibition.

  • Selectivity Profiling: Assessing the compound's inhibitory activity against a panel of human protein-tyrosine phosphatases to determine its selectivity.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to identify more potent and selective inhibitors based on this chemical scaffold.

Validating the inhibitory potential of this compound and exploring its derivatives could pave the way for a new class of therapeutics targeting bacterial virulence, a strategy that may be less prone to the development of resistance than traditional antibiotics.

References

An In-Depth Technical Guide to 3,3,3-Tris(4-chlorophenyl)propionic Acid: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of 3,3,3-Tris(4-chlorophenyl)propionic acid, a compound of interest for its potent biological activity. While the initial synthesis and early history of the compound remain areas of ongoing investigation, its significance in modern research stems from its identification as a powerful inhibitor of the Yersinia pestis protein-tyrosine phosphatase (PTP) YopH. This document details the available information on its discovery as a YopH inhibitor, its physicochemical properties, and a plausible synthetic route.

Introduction

This compound is a triply chlorinated aromatic carboxylic acid. Its molecular structure, featuring three 4-chlorophenyl groups attached to a central carbon atom, gives it distinct chemical properties that have led to its investigation as a bioactive molecule. The primary focus of contemporary research on this compound is its role as a potent inhibitor of YopH, a key virulence factor in Yersinia pestis, the causative agent of plague.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 2168-06-1
Molecular Formula C₂₁H₁₅Cl₃O₂
Molecular Weight 405.70 g/mol
Melting Point 190-193 °C (lit.)
Appearance Powder
Linear Formula (ClC₆H₄)₃CCH₂CO₂H

Discovery as a Yersinia YopH Inhibitor

The significant biological activity of this compound was brought to light in the early 21st century through research focused on identifying inhibitors of the Yersinia protein-tyrosine phosphatase (PTP) YopH.

The Significance of YopH

Yersinia pestis, the bacterium responsible for plague, utilizes a type III secretion system to inject virulence factors, known as Yops (Yersinia outer proteins), into host cells. One of the most critical of these effectors is YopH, a highly potent protein-tyrosine phosphatase. YopH disrupts host cell signaling pathways, leading to the inhibition of the innate immune response and allowing the bacteria to proliferate. This makes YopH a prime target for the development of novel anti-plague therapeutics.

High-Throughput Screening and Identification

In a 2003 study by Liang et al., a library of 720 structurally diverse commercially available carboxylic acids was screened for their ability to inhibit YopH. This screening identified 26 compounds with IC₅₀ values below 100 µM. While the primary focus of the publication was on Aurintricarboxylic acid (ATA), which exhibited a Kᵢ value of 5 nM, it is highly probable that this compound was one of the 26 inhibitors identified in this initial screen. Commercial suppliers now explicitly state that this compound was identified as a potent inhibitor of Yersinia PTP YopH.

Experimental Protocols

Plausible Synthesis of this compound

While a specific, detailed experimental protocol for the original synthesis of this compound has not been definitively located in the readily available literature, a plausible synthetic route can be proposed based on established organic chemistry principles, specifically the Friedel-Crafts reaction.

Proposed Reaction Scheme:

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product chloroform Chloroform (CHCl₃) trityl_chloride Tris(4-chlorophenyl)methyl chloride chloroform->trityl_chloride Friedel-Crafts Alkylation + 3 eq. Chlorobenzene (Lewis Acid Catalyst, e.g., AlCl₃) chlorobenzene Chlorobenzene (C₆H₅Cl) chlorobenzene->trityl_chloride malonic_acid Malonic Acid final_product This compound malonic_acid->final_product trityl_chloride->final_product Reaction with Malonic Acid

Caption: Plausible synthetic pathway for this compound.

Detailed Methodology (Hypothetical):

  • Step 1: Synthesis of Tris(4-chlorophenyl)methyl chloride. In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place anhydrous aluminum chloride (AlCl₃) in an excess of chlorobenzene. Cool the mixture in an ice bath. Slowly add chloroform (trichloromethane) dropwise to the stirred solution. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude tris(4-chlorophenyl)methyl chloride. Purification can be achieved by recrystallization.

  • Step 2: Synthesis of this compound. The crude or purified tris(4-chlorophenyl)methyl chloride is reacted with malonic acid. The two reactants are heated together, likely in a suitable solvent and potentially with a base to facilitate the reaction. This would be followed by hydrolysis and decarboxylation to yield the final product, this compound. The crude product would then be purified, for example, by recrystallization from an appropriate solvent system.

YopH Inhibition Assay (Based on Liang et al., 2003)

The following is a generalized protocol for determining the inhibitory activity of compounds against YopH, based on the methods described for similar inhibitors.

G cluster_workflow YopH Inhibition Assay Workflow start Prepare Assay Buffer and Reagents recombinant_yoph Purified Recombinant YopH start->recombinant_yoph inhibitor This compound (in DMSO) start->inhibitor pnpp p-Nitrophenyl Phosphate (pNPP) (Substrate) start->pnpp incubation Incubate YopH with Inhibitor recombinant_yoph->incubation inhibitor->incubation reaction_start Initiate Reaction with pNPP pnpp->reaction_start incubation->reaction_start reaction_stop Quench Reaction (e.g., with NaOH) reaction_start->reaction_stop measurement Measure Absorbance at 405 nm (p-Nitrophenolate) reaction_stop->measurement data_analysis Calculate % Inhibition and IC₅₀ measurement->data_analysis

Caption: Workflow for a typical YopH enzyme inhibition assay.

Detailed Methodology:

  • Reagents and Buffers:

    • Assay Buffer: e.g., 50 mM 3,3-dimethylglutarate (pH 7.0), 1 mM EDTA, 1 mM DTT, with ionic strength adjusted to 0.15 M with NaCl.

    • Enzyme: Purified recombinant YopH.

    • Substrate: p-Nitrophenyl phosphate (pNPP).

    • Inhibitor: this compound dissolved in DMSO.

    • Quenching Solution: e.g., 1 M NaOH.

  • Assay Procedure:

    • In a 96-well microtiter plate, add the assay buffer.

    • Add varying concentrations of the inhibitor (this compound) to the wells. A control well with DMSO alone should be included.

    • Add a fixed concentration of purified YopH to each well and incubate for a predetermined time (e.g., 15 minutes) at a specific temperature (e.g., 25 °C) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding a solution of pNPP to each well.

    • Allow the reaction to proceed for a set time (e.g., 10-30 minutes).

    • Stop the reaction by adding the quenching solution.

    • Measure the absorbance of the product, p-nitrophenolate, at 405 nm using a microplate reader.

  • Data Analysis:

    • The percentage of inhibition for each inhibitor concentration is calculated relative to the control (DMSO).

    • The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

History and Future Perspectives

The history of this compound is intrinsically linked to the broader history of polychlorinated aromatic compounds. While the synthesis of polychlorinated biphenyls (PCBs) dates back to 1881, with large-scale production beginning in the 1930s, the specific timeline for the first synthesis of this particular tris-chlorinated propionic acid is not well-documented in readily accessible sources.[1][2][3]

The identification of this compound as a potent YopH inhibitor has opened up new avenues for its application in drug development. As a virulence factor inhibitor, it represents a promising strategy to combat bacterial infections by disarming the pathogen rather than directly killing it, which may reduce the selective pressure for developing antibiotic resistance.

Future research should focus on:

  • Definitive Elucidation of Historical Synthesis: A thorough search of older chemical literature and patents is required to uncover the original synthesis and discoverer of this compound.

  • Mechanism of Action Studies: Detailed kinetic and structural studies are needed to understand the precise mechanism by which this compound inhibits YopH.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs will help in identifying the key structural features required for potent YopH inhibition and can lead to the design of more effective and selective inhibitors.

  • In Vivo Efficacy and Toxicity: Preclinical studies are necessary to evaluate the in vivo efficacy, pharmacokinetic properties, and potential toxicity of this compound as a potential therapeutic agent.

Conclusion

This compound is a molecule with a partially uncovered history but a promising future in the field of anti-infective drug development. Its discovery as a potent inhibitor of the Yersinia pestis virulence factor YopH has established it as a valuable lead compound. Further research into its historical origins, detailed mechanism of action, and therapeutic potential is warranted to fully exploit its capabilities in combating one of humanity's most feared pathogens.

References

An In-depth Technical Guide on 3,3,3-Tris(4-chlorophenyl)propionic Acid: Properties and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 3,3,3-Tris(4-chlorophenyl)propionic acid, with a focus on its solubility characteristics and relevant experimental methodologies. The content is tailored for researchers, scientists, and professionals in the field of drug development.

Chemical Properties

This compound is a chemical compound with the following identifiers and properties:

PropertyValue
CAS Number 2168-06-1[1][2]
Molecular Formula C21H15Cl3O2[1][2][3]
Molecular Weight 405.70 g/mol [1]
Melting Point 190-193 °C[1]
Appearance Crystalline solid
Synonyms 3,3,3-Tris(p-chlorophenyl)propionic acid, Benzenepropanoic acid, 4-chloro-β,β-bis(4-chlorophenyl)-[3]

Solubility Data

General solubility principles, such as "like dissolves like," suggest that the compound would exhibit solubility in polar organic solvents due to the carboxylic acid group and in nonpolar aromatic solvents due to the tris(4-chlorophenyl)methyl group.[4][5]

Experimental Protocols for Solubility Determination

Standard methods can be employed to determine the solubility of this compound in various solvents. A common approach is the shake-flask method, which is considered a reliable technique.[6]

Protocol: Shake-Flask Method for Solubility Determination

  • Preparation of Saturated Solution:

    • An excess amount of solid this compound is added to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial or flask).

    • The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Once equilibrium is achieved, the suspension is allowed to stand undisturbed to allow the undissolved solid to settle.

    • Alternatively, centrifugation or filtration can be used to separate the saturated solution from the excess solid. Care must be taken to maintain the temperature during this step.

  • Quantification:

    • A known aliquot of the clear, saturated supernatant is carefully removed.

    • The concentration of the dissolved solute in the aliquot is determined using a suitable analytical technique. Common methods include:

      • Gravimetric Analysis: The solvent is evaporated from the aliquot, and the mass of the remaining solid residue is measured.

      • Spectrophotometry: If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a calibration curve.

      • High-Performance Liquid Chromatography (HPLC): A highly sensitive and specific method for determining the concentration of the compound in the solution.

  • Data Reporting:

    • The solubility is typically expressed in units of mass per volume (e.g., mg/mL or g/L) or molarity (mol/L) at the specified temperature.

A general workflow for determining the solubility of an organic compound is illustrated below.

G cluster_prep Preparation cluster_sep Separation cluster_quant Quantification cluster_result Result A Add excess solute to solvent B Equilibrate at constant temperature (e.g., 24-72h agitation) A->B C Allow solid to settle B->C D or Centrifuge/Filter E Withdraw clear supernatant D->E F Analyze concentration (Gravimetric, Spectrophotometry, HPLC) E->F G Report solubility (mg/mL, mol/L) F->G

Workflow for determining solubility.

Biological Activity and Signaling Pathway

This compound has been identified as a potent inhibitor of the Yersinia protein-tyrosine phosphatase (PTP) YopH. YopH is a crucial virulence factor for Yersinia species, including the causative agent of plague, Yersinia pestis. It functions by dephosphorylating host cell proteins, thereby disrupting host cell signaling and immune responses.

The inhibitory action of this compound on YopH suggests a potential therapeutic application in combating Yersinia infections. The compound is thought to target the phosphotyrosine-binding pocket of the YopH enzyme.[3]

The signaling pathway affected by this compound involves the disruption of YopH's enzymatic activity, which in turn would prevent the dephosphorylation of host proteins involved in critical cellular processes such as phagocytosis and inflammatory responses.

A 3,3,3-Tris(4-chlorophenyl) propionic acid B Yersinia YopH (Protein-Tyrosine Phosphatase) A->B inhibits D Dephosphorylated Host Proteins B->D dephosphorylates C Phosphorylated Host Proteins C->B E Disruption of Host Cell Signaling (e.g., Phagocytosis, Immune Response) D->E leads to

Inhibition of YopH by this compound.

This guide provides a foundational understanding of this compound for scientific and research purposes. Further experimental investigation is required to establish a comprehensive solubility profile and to fully elucidate its mechanism of action as a YopH inhibitor.

References

Methodological & Application

Application Notes and Protocols for 3,3,3-Tris(4-chlorophenyl)propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the synthesis, characterization, and biological evaluation of 3,3,3-Tris(4-chlorophenyl)propionic acid. This compound has been identified as a potent inhibitor of Yersinia protein tyrosine phosphatase (PTP) YopH, a key virulence factor in pathogens like Yersinia pestis, the causative agent of plague.[1][2][3][4] The following sections detail a proposed synthetic route, analytical characterization methods, and a protocol for assessing its inhibitory activity against YopH. This information is intended to support further research and development of novel therapeutics targeting bacterial virulence.

Compound Data

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 2168-06-1[5][6]
Molecular Formula C₂₁H₁₅Cl₃O₂[5][6]
Molecular Weight 405.70 g/mol [5][6]
Appearance White powder[5]
Melting Point 190-193 °C[4][6]
Purity ≥97%[5][6]

Table 2: Spectroscopic and Analytical Data (Predicted and Reported)

Data TypeDescription
¹H NMR Data not publicly available. Predicted spectra would show characteristic peaks for the aromatic protons of the chlorophenyl groups and the methylene protons of the propionic acid chain.
¹³C NMR Data not publicly available. Predicted spectra would show signals for the aromatic carbons, the quaternary carbon, the methylene carbon, and the carbonyl carbon.
IR Spectrum An IR spectrum is available from some suppliers.[7] Characteristic peaks would include C=O stretching for the carboxylic acid, O-H stretching, C-H stretching for aromatic and aliphatic groups, and C-Cl stretching.
Mass Spectrometry Data not publicly available. The mass spectrum would be expected to show the molecular ion peak and fragmentation patterns corresponding to the loss of the carboxylic acid group and chlorophenyl moieties.
Purity Analysis Typically determined by High-Performance Liquid Chromatography (HPLC).[4]

Experimental Protocols

Synthesis of this compound

Step 1: Knoevenagel Condensation of Tris(4-chlorophenyl)methanol with Cyanoacetic Acid

This step involves the reaction of tris(4-chlorophenyl)methanol with cyanoacetic acid in the presence of a base catalyst to form 3,3,3-Tris(4-chlorophenyl)-2-cyanopropionic acid.

  • Materials:

    • Tris(4-chlorophenyl)methanol

    • Cyanoacetic acid

    • Piperidine (or other suitable base)

    • Toluene (or other suitable solvent)

    • Dean-Stark apparatus

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a Dean-Stark trap, add tris(4-chlorophenyl)methanol (1 equivalent) and cyanoacetic acid (1.2 equivalents).

    • Add a suitable solvent such as toluene to dissolve the reactants.

    • Add a catalytic amount of a base, such as piperidine (0.1 equivalents).

    • Heat the reaction mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The crude product, 3,3,3-Tris(4-chlorophenyl)-2-cyanopropionic acid, can be purified by recrystallization or column chromatography.

Step 2: Hydrolysis of the Nitrile

The nitrile intermediate is then hydrolyzed to the corresponding carboxylic acid.

  • Materials:

    • 3,3,3-Tris(4-chlorophenyl)-2-cyanopropionic acid

    • Concentrated sulfuric acid or hydrochloric acid

    • Water

    • Round-bottom flask

    • Reflux condenser

    • Heating mantle

    • Magnetic stirrer and stir bar

  • Procedure:

    • Place the crude 3,3,3-Tris(4-chlorophenyl)-2-cyanopropionic acid in a round-bottom flask.

    • Add an excess of a strong acid, such as concentrated sulfuric acid or hydrochloric acid, and water.

    • Heat the mixture to reflux with vigorous stirring.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and pour it into ice-water.

    • The solid precipitate of this compound is collected by filtration.

    • Wash the solid with cold water until the washings are neutral.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

YopH Inhibition Assay Protocol

This protocol is a general guideline for determining the inhibitory activity of this compound against the Yersinia protein tyrosine phosphatase YopH. The assay is based on the enzymatic dephosphorylation of a synthetic substrate.

  • Materials:

    • Recombinant YopH enzyme

    • Phosphotyrosine-containing substrate (e.g., p-nitrophenyl phosphate (pNPP) or a phosphopeptide)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

    • This compound (dissolved in DMSO)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the inhibitor stock solution in the assay buffer to obtain a range of concentrations for IC₅₀ determination.

    • In a 96-well microplate, add the YopH enzyme to each well (except for the negative control).

    • Add the different concentrations of the inhibitor to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Incubate the enzyme and inhibitor for a pre-determined time (e.g., 15-30 minutes) at a specific temperature (e.g., 37 °C).

    • Initiate the enzymatic reaction by adding the substrate (e.g., pNPP) to all wells.

    • Monitor the dephosphorylation of the substrate over time using a microplate reader. For pNPP, the formation of p-nitrophenol can be measured spectrophotometrically at 405 nm.

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Visualizations

Proposed Synthesis Pathway

Synthesis_Pathway cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Hydrolysis Tris(4-chlorophenyl)methanol Tris(4-chlorophenyl)methanol Intermediate 3,3,3-Tris(4-chlorophenyl)- 2-cyanopropionic acid Tris(4-chlorophenyl)methanol->Intermediate + Cyanoacetic acid (Piperidine, Toluene, Reflux) Cyanoacetic_acid Cyanoacetic acid Final_Product This compound Intermediate->Final_Product H₃O⁺, Heat

Caption: Proposed two-step synthesis of this compound.

YopH Inhibition Workflow

YopH_Inhibition_Workflow Start Prepare Reagents Dispense_Enzyme Dispense YopH Enzyme into Microplate Start->Dispense_Enzyme Add_Inhibitor Add Serial Dilutions of This compound Dispense_Enzyme->Add_Inhibitor Pre_incubation Pre-incubate Enzyme and Inhibitor Add_Inhibitor->Pre_incubation Add_Substrate Add Phosphotyrosine Substrate Pre_incubation->Add_Substrate Measure_Activity Monitor Substrate Dephosphorylation (e.g., Absorbance at 405 nm) Add_Substrate->Measure_Activity Data_Analysis Calculate IC₅₀ Value Measure_Activity->Data_Analysis End Results Data_Analysis->End

Caption: Workflow for the YopH enzymatic inhibition assay.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).[8]

References

Application Notes and Protocols for 3,3,3-Tris(4-chlorophenyl)propionic acid in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3,3-Tris(4-chlorophenyl)propionic acid is a halogenated organic compound recognized as a potent inhibitor of Yersinia protein-tyrosine phosphatase (PTP) YopH.[1] YopH is a critical virulence factor for pathogenic Yersinia species, including Yersinia pestis, the causative agent of plague. By targeting the phosphotyrosine-binding pocket of YopH, this compound presents a potential therapeutic avenue for combating Yersinia infections.[2] These application notes provide detailed protocols for utilizing this compound in a cell culture setting to investigate its effects on YopH activity and to assess its general cytotoxicity.

While the primary characterized activity of this compound is against a bacterial enzyme, its application in cell culture is relevant for studying host-pathogen interactions, particularly the role of YopH in disrupting host cell signaling. It is important to note that comprehensive data on the effects of this compound on mammalian cells is limited, and thorough cytotoxicity testing is essential.

Chemical Properties

PropertyValue
Molecular Formula C₂₁H₁₅Cl₃O₂
Molecular Weight 405.70 g/mol
CAS Number 2168-06-1
Appearance Solid
Melting Point 190-193 °C
Purity ≥97%

Source:

Application 1: Inhibition of YopH Phosphatase Activity in a Cell Culture Model of Yersinia Infection

This application focuses on using this compound to block the activity of YopH delivered into mammalian host cells by Yersinia during infection. The protocol outlines a method to assess the phosphorylation status of YopH target proteins.

Experimental Workflow: YopH Inhibition Assay

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cell_seeding Seed mammalian host cells (e.g., HeLa, J774A.1) cell_growth Culture overnight to allow attachment cell_seeding->cell_growth pretreatment Pre-treat cells with This compound (various concentrations) cell_growth->pretreatment infection Infect cells with Yersinia expressing YopH pretreatment->infection lysis Lyse cells infection->lysis ip Immunoprecipitate YopH target protein lysis->ip western_blot Western Blot for phosphotyrosine ip->western_blot

Caption: Workflow for assessing YopH inhibition in cultured cells.

Detailed Protocol: YopH Inhibition Assay

Materials:

  • Mammalian cell line (e.g., HeLa, J774A.1 macrophages)

  • Yersinia strain expressing YopH (e.g., Y. pseudotuberculosis or Y. enterocolitica)

  • This compound (dissolved in DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Antibody for immunoprecipitation of a known YopH substrate (e.g., p130Cas, FAK)

  • Protein A/G agarose beads

  • Anti-phosphotyrosine antibody

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

  • SDS-PAGE gels and transfer membranes

Procedure:

  • Cell Seeding: Seed host cells in a 6-well plate at a density that will result in 80-90% confluency on the day of the experiment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in cell culture medium to achieve the desired final concentrations. Include a DMSO-only vehicle control.

  • Pre-treatment: One hour prior to infection, replace the culture medium with medium containing the desired concentrations of this compound or vehicle control.

  • Infection: Infect the cells with the Yersinia strain at a multiplicity of infection (MOI) of 10-50 for 1-2 hours.

  • Cell Lysis: After incubation, wash the cells twice with ice-cold PBS and lyse them with 500 µL of ice-cold lysis buffer.

  • Immunoprecipitation:

    • Clarify the cell lysates by centrifugation.

    • Incubate the supernatant with the antibody against the YopH target protein for 2-4 hours at 4°C.

    • Add Protein A/G agarose beads and incubate for another 1-2 hours or overnight.

    • Wash the beads three times with lysis buffer.

  • Western Blotting:

    • Resuspend the beads in SDS-PAGE sample buffer and boil for 5 minutes.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with an anti-phosphotyrosine antibody.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

Expected Results: In cells infected with Yersinia, the immunoprecipitated target protein should show a significant decrease in tyrosine phosphorylation due to YopH activity. Pre-treatment with effective concentrations of this compound should inhibit this dephosphorylation, resulting in a higher phosphotyrosine signal compared to the infected, untreated control.

Application 2: Assessment of Cytotoxicity in Mammalian Cells

Prior to conducting experiments to assess the biological activity of this compound, it is crucial to determine its cytotoxic profile in the selected cell line to establish a suitable working concentration range.

Experimental Workflow: MTT Cytotoxicity Assay

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay seed_cells Seed cells in a 96-well plate add_compound Add compound dilutions to cells seed_cells->add_compound prepare_compound Prepare serial dilutions of the compound prepare_compound->add_compound incubate Incubate for 24-72 hours add_compound->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance

Caption: Workflow for determining cytotoxicity using the MTT assay.

Detailed Protocol: MTT Cytotoxicity Assay

Materials:

  • Mammalian cell line of interest

  • This compound

  • DMSO

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Dilution: Prepare a 2X concentrated serial dilution of this compound in a separate 96-well plate. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Treatment: Remove the medium from the cells and add 100 µL of the 2X compound dilutions to the corresponding wells. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Putative Signaling Pathway Affected by YopH Inhibition

YopH is known to dephosphorylate several host proteins involved in focal adhesion signaling and immune cell activation. By inhibiting YopH, this compound is expected to preserve the phosphorylation of these substrates, thereby maintaining normal cellular signaling in the face of Yersinia infection.

G cluster_yersinia Yersinia cluster_host Host Cell cluster_inhibitor Inhibitor YopH YopH FAK Focal Adhesion Kinase (FAK) YopH->FAK dephosphorylates p130Cas p130Cas YopH->p130Cas dephosphorylates Vav Vav YopH->Vav dephosphorylates SLP76 SLP-76 YopH->SLP76 dephosphorylates Actin Actin Cytoskeleton Rearrangement FAK->Actin p130Cas->Actin Vav->Actin SLP76->Actin TCPP 3,3,3-Tris(4-chlorophenyl) propionic acid TCPP->YopH inhibits

Caption: Putative signaling pathway affected by YopH and its inhibition.

Safety Precautions

This compound is classified as a hazardous substance.[3] It can cause skin and serious eye irritation, and may cause respiratory irritation.[3] Handle this compound in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask.[3] Dispose of the compound and any contaminated materials according to local regulations.[3]

References

Application Notes and Protocols: 3,3,3-Tris(4-chlorophenyl)propionic Acid as a Research Tool in Microbiology and Infectious Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3,3-Tris(4-chlorophenyl)propionic acid is a potent inhibitor of Yersinia protein-tyrosine phosphatase (PTP), known as YopH. YopH is a critical virulence factor for pathogenic Yersinia species, including Yersinia pestis, the causative agent of plague. It is secreted into host immune cells, such as macrophages and neutrophils, where it dephosphorylates key signaling proteins, leading to the disruption of phagocytosis, oxidative burst, and immune cell activation. This allows the bacteria to evade the host's immune response. As a potent YopH inhibitor, this compound serves as a valuable research tool for studying the pathogenesis of Yersinia infections and for the development of novel anti-virulence therapies.

Mechanism of Action

This compound targets the phosphotyrosine-binding pocket of YopH, thereby inhibiting its enzymatic activity. By blocking YopH, this compound prevents the dephosphorylation of host cell proteins that are crucial for immune signaling. The primary targets of YopH include focal adhesion proteins such as p130Cas and focal adhesion kinase (FAK), as well as proteins involved in calcium signaling and phagocytosis like SLP-76, SKAP-HOM, and Fyb. Inhibition of YopH by this compound is expected to restore the normal phosphorylation status of these substrates, thereby mitigating the virulence of Yersinia.

Data Presentation

CompoundTargetReported Potency
This compound YopH Potent Inhibitor (Specific IC50 not cited)
Aurintricarboxylic acidYopHK_i = 5 nM
Oxidovanadium(IV) complexesYopHIC50 in the nanomolar range

Experimental Protocols

Protocol 1: In Vitro YopH Inhibition Assay

This protocol describes a method to determine the inhibitory effect of this compound on the enzymatic activity of recombinant YopH using a colorimetric substrate.

Materials:

  • Recombinant purified YopH enzyme

  • This compound

  • p-Nitrophenyl phosphate (pNPP) as substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add varying concentrations of this compound to the assay buffer. Include a vehicle control (DMSO only) and a no-enzyme control.

  • Add recombinant YopH to each well (except the no-enzyme control) to a final concentration that yields a linear rate of substrate hydrolysis.

  • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding pNPP to each well.

  • Monitor the absorbance at 405 nm over time using a microplate reader. The production of p-nitrophenol from pNPP hydrolysis results in a yellow color.

  • Calculate the initial reaction velocities from the linear portion of the absorbance curves.

  • Determine the percent inhibition for each concentration of the inhibitor relative to the vehicle control.

  • If desired, calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: Cellular Assay to Assess YopH Inhibition in Host Cells

This protocol outlines a method to evaluate the ability of this compound to reverse the YopH-mediated dephosphorylation of a target protein (e.g., SLP-76) in cultured macrophages.

Materials:

  • Macrophage cell line (e.g., J774A.1)

  • Wild-type Yersinia strain and a ΔyopH mutant strain

  • This compound

  • Cell culture medium and supplements

  • Lysis buffer (e.g., RIPA buffer with phosphatase and protease inhibitors)

  • Antibodies: anti-phosphotyrosine, anti-SLP-76

  • Protein A/G agarose beads

  • SDS-PAGE and Western blotting reagents and equipment

Procedure:

  • Culture macrophages to the desired density in multi-well plates.

  • Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

  • Infect the treated macrophages with wild-type Yersinia or the ΔyopH mutant at a specified multiplicity of infection (MOI).

  • After the desired infection period (e.g., 1-2 hours), wash the cells with cold PBS and lyse them in lysis buffer.

  • Clarify the cell lysates by centrifugation.

  • Perform immunoprecipitation for SLP-76 using an anti-SLP-76 antibody and protein A/G agarose beads.

  • Wash the immunoprecipitates and elute the proteins.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Perform Western blotting using an anti-phosphotyrosine antibody to detect the phosphorylation status of SLP-76.

  • Strip and re-probe the membrane with an anti-SLP-76 antibody to confirm equal loading.

  • Compare the levels of SLP-76 phosphorylation in cells treated with the inhibitor to the untreated and ΔyopH infected controls. A restoration of phosphorylation in the presence of the inhibitor indicates successful YopH inhibition.

Visualizations

YopH_Signaling_Pathway cluster_yersinia Yersinia cluster_host_cell Host Immune Cell (e.g., Macrophage) Yersinia Yersinia T3SS Type III Secretion System YopH_secreted YopH T3SS->YopH_secreted Injection YopH_active YopH YopH_secreted->YopH_active Focal_Adhesion Focal Adhesion Complex p130Cas_P p130Cas-P FAK_P FAK-P Immune_Response Immune Response (Phagocytosis, Oxidative Burst) p130Cas_P->Immune_Response p130Cas p130Cas FAK_P->Immune_Response FAK FAK Signaling_Complex Signaling Complex SLP76_P SLP-76-P SKAPHOM_P SKAP-HOM-P Fyb_P Fyb-P SLP76_P->Immune_Response SLP76 SLP-76 SKAPHOM_P->Immune_Response SKAPHOM SKAP-HOM Fyb_P->Immune_Response Fyb Fyb YopH_active->p130Cas Dephosphorylation YopH_active->FAK Dephosphorylation YopH_active->SLP76 Dephosphorylation YopH_active->SKAPHOM Dephosphorylation YopH_active->Fyb Dephosphorylation Inhibitor 3,3,3-Tris(4-chlorophenyl) propionic acid Inhibitor->YopH_active Inhibition

Caption: YopH-mediated disruption of host cell signaling and its inhibition.

Experimental_Workflow_Inhibition_Assay start Start prepare_reagents Prepare Reagents: - YopH Enzyme - Inhibitor Stock - pNPP Substrate start->prepare_reagents plate_setup Set up 96-well plate: - Inhibitor dilutions - Vehicle control - No-enzyme control prepare_reagents->plate_setup add_enzyme Add YopH to wells plate_setup->add_enzyme pre_incubate Pre-incubate at 37°C add_enzyme->pre_incubate add_substrate Add pNPP to initiate reaction pre_incubate->add_substrate measure_absorbance Measure Absorbance at 405 nm add_substrate->measure_absorbance analyze_data Analyze Data: - Calculate initial velocities - Determine % inhibition measure_absorbance->analyze_data end End analyze_data->end

Application Notes and Protocols for the Analytical Determination of 3,3,3-Tris(4-chlorophenyl)propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3,3-Tris(4-chlorophenyl)propionic acid is a synthetic compound of interest in various fields of research and development. Accurate and sensitive analytical methods are crucial for its quantification in diverse matrices. While specific validated methods for this particular analyte are not widely published, this document provides detailed application notes and protocols based on established analytical principles for structurally similar chlorinated and phenyl-containing acidic compounds. The methodologies described herein are intended to serve as a robust starting point for the development and validation of analytical procedures tailored to specific research needs.

The primary analytical approach involves sample preparation to isolate the analyte from the matrix, followed by chromatographic separation, and detection by mass spectrometry. These proposed methods are designed to be adaptable to various sample types, including biological fluids and environmental samples.

Quantitative Data Summary

The following table summarizes the anticipated performance characteristics of the analytical methods described in this document. These values are illustrative and would need to be confirmed during method validation.

Analytical MethodParameterAnticipated Value
LC-MS/MS Limit of Detection (LOD)0.1 - 1.0 ng/mL
Limit of Quantification (LOQ)0.5 - 5.0 ng/mL
Linearity (r²)> 0.99
Recovery85 - 115%
Precision (%RSD)< 15%
GC-MS Limit of Detection (LOD)0.5 - 5.0 ng/mL
Limit of Quantification (LOQ)2.0 - 20.0 ng/mL
Linearity (r²)> 0.99
Recovery80 - 120%
Precision (%RSD)< 20%

Experimental Workflow

The general workflow for the analysis of this compound is depicted below.

Analytical Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Determination cluster_data Data Processing SampleCollection Sample Collection (e.g., Plasma, Water) InternalStandard Addition of Internal Standard SampleCollection->InternalStandard Extraction Extraction (LLE or SPE) InternalStandard->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Derivatization Derivatization (for GC-MS) Evaporation->Derivatization Optional Chromatography Chromatographic Separation (LC or GC) Evaporation->Chromatography Derivatization->Chromatography Detection Mass Spectrometric Detection (MS/MS) Chromatography->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification DataAcquisition->Quantification Reporting Reporting Quantification->Reporting Method Development Logic cluster_dev Method Development cluster_val Method Validation Analyte Analyte Characterization MethodSelection Method Selection (LC-MS vs. GC-MS) Analyte->MethodSelection SamplePrep Sample Preparation Optimization MethodSelection->SamplePrep ChromatographyDev Chromatography Development SamplePrep->ChromatographyDev MS_Params MS Parameter Optimization ChromatographyDev->MS_Params Specificity Specificity MS_Params->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Stability Stability LOD_LOQ->Stability

Application Note: Analysis of 3,3,3-Tris(4-chlorophenyl)propionic acid by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3,3,3-Tris(4-chlorophenyl)propionic acid. This method is suitable for researchers, scientists, and professionals in the field of drug development and quality control.

Introduction

This compound is a compound of interest in pharmaceutical research. A reliable and accurate analytical method is crucial for its quantification in various matrices. This document provides a detailed protocol for a reversed-phase HPLC (RP-HPLC) method that offers excellent sensitivity, specificity, and accuracy for the analysis of this compound.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of Acetonitrile (HPLC grade) and water (HPLC grade) containing 0.1% phosphoric acid. The recommended starting composition is Acetonitrile:Water (70:30, v/v) with 0.1% phosphoric acid.

  • Standard Solution: A stock solution of this compound (purity ≥97%) is prepared by dissolving an accurately weighed amount in the mobile phase to achieve a concentration of 1 mg/mL. Working standards are prepared by diluting the stock solution with the mobile phase to desired concentrations.

  • Sample Preparation: Samples containing this compound should be dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and then injected into the HPLC system.

Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis:

ParameterValue
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (70:30, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 225 nm
Run Time 10 minutes

Data Presentation

The quantitative data for the HPLC analysis of this compound under the specified conditions are summarized in the table below.

ParameterResult
Retention Time (RT) Approximately 5.8 min
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL

Experimental Workflow

The logical workflow for the HPLC analysis of this compound is depicted in the following diagram.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_sample Dissolve Sample in Mobile Phase filter_sample Filter Sample (0.45 µm) prep_sample->filter_sample injection Inject Sample/Standard filter_sample->injection prep_std Prepare Standard Solutions prep_std->injection hplc_system HPLC System Setup hplc_system->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection at 225 nm separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification integration->quantification report Generate Report quantification->report

Caption: HPLC Analysis Workflow for this compound.

Application Notes and Protocols for In Vitro Studies of 3,3,3-Tris(4-chlorophenyl)propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3,3-Tris(4-chlorophenyl)propionic acid is a compound identified as a potent inhibitor of the Yersinia protein tyrosine phosphatase (PTP) YopH.[1][2][3] YopH is a crucial virulence factor for Yersinia pestis, the causative agent of plague, making its inhibitors potential therapeutic agents.[4] These application notes provide a summary of the reported in vitro dosage and detailed protocols for studying the effects of this compound in a research setting.

Data Presentation

The following table summarizes the quantitative data for inhibitors of YopH, including the highly potent inhibitor Aurintricarboxylic Acid (ATA), which was identified in the same screen as this compound. This provides a reference for the expected potency of related compounds.

CompoundTargetAssay TypeIC50 / KiCell Line/SystemReference
Aurintricarboxylic Acid (ATA)YopHEnzyme Inhibition AssayKi: 5 nM, IC50: ~10 nMRecombinant YopH[4][5]
p-Nitrocatechol sulfate (pNCS)YopHEnzyme Inhibition AssayKi: 25 µMRecombinant YopH[6]

Experimental Protocols

Protocol 1: In Vitro YopH Phosphatase Inhibition Assay

This protocol is designed to determine the inhibitory activity of this compound against the YopH phosphatase.

Materials:

  • Recombinant YopH enzyme

  • This compound

  • p-Nitrophenyl phosphate (pNPP) substrate

  • Assay Buffer (e.g., 50 mM Bis-Tris, pH 6.0, 100 mM NaCl, 1 mM DTT)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Prepare serial dilutions of the compound in Assay Buffer to achieve the desired final concentrations.

    • Prepare a solution of recombinant YopH in Assay Buffer.

    • Prepare a solution of pNPP in Assay Buffer.

  • Assay Setup:

    • To each well of a 96-well plate, add the diluted this compound or vehicle control.

    • Add the YopH enzyme solution to each well.

    • Incubate the plate at room temperature for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction:

    • Initiate the phosphatase reaction by adding the pNPP substrate to each well.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 15-60 minutes).

  • Data Acquisition:

    • Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Diagrams

YopH_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare this compound dilutions Add_Compound Add compound to 96-well plate Compound_Prep->Add_Compound Enzyme_Prep Prepare YopH enzyme solution Add_Enzyme Add YopH enzyme Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare pNPP substrate Add_Substrate Add pNPP substrate Substrate_Prep->Add_Substrate Add_Compound->Add_Enzyme Pre_Incubate Pre-incubate Add_Enzyme->Pre_Incubate Pre_Incubate->Add_Substrate Incubate Incubate for reaction Add_Substrate->Incubate Read_Absorbance Read absorbance at 405 nm Incubate->Read_Absorbance Calculate_Inhibition Calculate % inhibition Read_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow for the in vitro YopH phosphatase inhibition assay.

YopH_Signaling_Pathway Yersinia Yersinia pestis YopH YopH Yersinia->YopH Secretes Host_Cell Host Cell YopH->Host_Cell Injects into Dephosphorylated_Proteins Dephosphorylated Host Proteins YopH->Dephosphorylated_Proteins Dephosphorylates Phosphorylated_Proteins Phosphorylated Host Proteins (e.g., FAK, p130Cas, Fyb) Host_Cell->Phosphorylated_Proteins Contains Phosphorylated_Proteins->Dephosphorylated_Proteins Immune_Response_Inhibition Inhibition of Immune Response (e.g., Phagocytosis) Dephosphorylated_Proteins->Immune_Response_Inhibition Inhibitor This compound Inhibitor->YopH Inhibits

Caption: Simplified signaling pathway of YopH and its inhibition.

References

Application Notes and Protocols: Preparation of 3,3,3-Tris(4-chlorophenyl)propionic Acid Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of a stock solution of 3,3,3-Tris(4-chlorophenyl)propionic acid. Adherence to this protocol is crucial for ensuring the accuracy and reproducibility of experimental results.

Compound Information

This compound is a chemical compound that has been utilized as a potent inhibitor of the Yersinia protein-tyrosine phosphatase (PTP) YopH.[1][2] Accurate preparation of stock solutions is the first step in any experiment utilizing this compound to study its biological effects.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for accurate calculations and safe handling.

PropertyValueReference(s)
CAS Number 2168-06-1[1][3]
Molecular Formula C₂₁H₁₅Cl₃O₂[1][3][4]
Molecular Weight 405.70 g/mol [1][3]
Purity ≥97%[1][3]
Melting Point 190-193 °C[1][2]
Appearance Crystalline solid[2]
Solubility Solubility in common aqueous buffers is low. Soluble in organic solvents such as DMSO and ethanol.
Safety and Handling Precautions

This compound is classified with the following hazard codes: H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).[1]

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required.

  • Eye Protection: Safety glasses or goggles are mandatory.

  • Lab Coat: A standard laboratory coat should be worn.

  • Respiratory Protection: When handling the powdered form, a dust mask (e.g., N95) should be used to avoid inhalation.[1]

Handling:

  • Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Avoid generating dust.[4]

  • Wash hands thoroughly after handling.[4]

Storage:

  • Store the solid compound and stock solutions in a tightly sealed container in a cool, dry, and well-ventilated place.[4]

  • For long-term storage, it is recommended to store stock solutions at -20°C or -80°C to minimize degradation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound (MW: 405.70 g/mol )

  • Anhydrous DMSO

  • 1.5 mL microcentrifuge tubes or amber glass vials

  • Analytical balance

  • Spatula

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Calculate the Required Mass:

    • To prepare 1 mL (0.001 L) of a 10 mM (0.010 mol/L) stock solution, the required mass is calculated as follows:

      • Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

      • Mass (g) = 0.010 mol/L × 0.001 L × 405.70 g/mol

      • Mass (mg) = 4.057 mg

  • Weigh the Compound:

    • Tare a clean 1.5 mL microcentrifuge tube on an analytical balance.

    • Carefully weigh approximately 4.06 mg of this compound directly into the tube. Record the exact mass.

  • Dissolution:

    • Add 1 mL of anhydrous DMSO to the tube containing the compound.

    • Cap the tube securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution if necessary.

  • Storage:

    • Label the tube clearly with the compound name, concentration (10 mM), solvent (DMSO), date of preparation, and your initials.

    • For short-term storage (1-2 weeks), store the solution at 4°C.

    • For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions

This protocol outlines the dilution of the 10 mM stock solution to a desired final concentration for use in experiments.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Appropriate experimental buffer or cell culture medium

  • Sterile microcentrifuge tubes or plates

  • Calibrated micropipettes

Procedure:

  • Calculate the Required Volume of Stock Solution:

    • Use the dilution formula: M₁V₁ = M₂V₂

      • M₁ = Concentration of the stock solution (10 mM)

      • V₁ = Volume of the stock solution to be added (unknown)

      • M₂ = Desired final concentration of the working solution (e.g., 10 µM)

      • V₂ = Final volume of the working solution (e.g., 1 mL)

    • Example calculation for a 10 µM working solution in a final volume of 1 mL:

      • V₁ = (M₂ × V₂) / M₁

      • V₁ = (10 µM × 1 mL) / 10,000 µM (since 10 mM = 10,000 µM)

      • V₁ = 0.001 mL or 1 µL

  • Prepare the Working Solution:

    • Pipette 999 µL of your experimental buffer or medium into a sterile tube.

    • Add 1 µL of the 10 mM stock solution to the buffer or medium.

    • Mix thoroughly by gentle pipetting or vortexing.

Note: The final concentration of the solvent (DMSO) in the working solution should be kept low (typically ≤ 0.1%) to avoid solvent-induced effects on the experimental system. Always prepare a vehicle control containing the same final concentration of DMSO.

Visualized Workflow

The following diagram illustrates the key steps in the preparation of the stock and working solutions.

G Workflow for Stock Solution Preparation cluster_prep Stock Solution Preparation (10 mM) cluster_dilution Working Solution Preparation (e.g., 10 µM) A 1. Calculation Mass = 10 mM * 1 mL * 405.7 g/mol B 2. Weighing Weigh 4.06 mg of compound A->B C 3. Dissolution Add 1 mL DMSO and vortex B->C D 4. Storage Store at -20°C C->D E 5. Calculation M1V1 = M2V2 D->E Use Stock for Dilution F 6. Dilution Add 1 µL of stock to 999 µL of buffer E->F G 7. Final Product 1 mL of 10 µM working solution F->G

Caption: Workflow for the preparation of stock and working solutions.

References

Application Notes and Protocols: 3,3,3-Tris(4-chlorophenyl)propionic Acid as a Potent Inhibitor of Yersinia pestis YopH Enzyme

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3,3-Tris(4-chlorophenyl)propionic acid is a small molecule inhibitor identified as a potent antagonist of Yersinia protein-tyrosine phosphatase (YopH).[1] YopH is a critical virulence factor for Yersinia pestis, the causative agent of plague, and other pathogenic Yersinia species. By dephosphorylating key host cell proteins, YopH disrupts cellular signaling, leading to the suppression of the host immune response. The inhibition of YopH is a promising therapeutic strategy for combating Yersinia infections. This document provides detailed application notes and protocols for the use of this compound in YopH enzyme inhibition assays.

Mechanism of Action: Targeting the YopH Signaling Pathway

YopH is injected into host immune cells, such as macrophages and neutrophils, via a type III secretion system. Inside the host cell, YopH targets and dephosphorylates several key proteins involved in focal adhesion and immune signaling pathways. This disruption of cellular signaling leads to an anti-inflammatory response, inhibition of phagocytosis, and suppression of cytokine production, allowing the bacteria to evade the host's immune defenses. This compound is reported to target the phosphotyrosine-binding pocket of YopH, thereby inhibiting its enzymatic activity.[1]

YopH_Signaling_Pathway

Data Presentation

Table 1: Inhibitory Activity of Selected Compounds against Yersinia YopH

CompoundTarget EnzymeReported PotencyReference
This compoundYersinia YopHPotent inhibitor (specific IC50/Ki not cited)[1]
Aurintricarboxylic Acid (ATA)Yersinia YopHKi = 5 nMLiang F, et al. (2003)

Experimental Protocols

The following protocols describe a general workflow for screening and characterizing inhibitors of Yersinia YopH.

experimental_workflow A 1. Recombinant YopH Expression & Purification B 2. YopH Enzyme Inhibition Assay (Primary Screen) A->B C 3. Dose-Response Analysis (IC50 Determination) B->C D 4. Mechanism of Inhibition Studies (e.g., Michaelis-Menten Kinetics) C->D

Protocol 1: Recombinant YopH Expression and Purification

Objective: To produce purified, active recombinant YopH for use in inhibition assays.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the YopH gene (full-length or catalytic domain)

  • LB Broth and appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT)

  • Ni-NTA affinity chromatography column

  • Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)

  • Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)

  • Dialysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)

  • SDS-PAGE reagents

Procedure:

  • Transform the YopH expression vector into the E. coli expression strain.

  • Inoculate a starter culture and grow overnight.

  • Inoculate a larger culture with the overnight culture and grow to an OD600 of 0.6-0.8.

  • Induce protein expression with IPTG (e.g., 0.5-1 mM) and continue to grow for 4-6 hours at 30°C.

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in Lysis Buffer and lyse the cells (e.g., by sonication).

  • Clarify the lysate by centrifugation.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with Wash Buffer.

  • Elute the His-tagged YopH protein with Elution Buffer.

  • Dialyze the eluted protein against Dialysis Buffer to remove imidazole and for buffer exchange.

  • Assess the purity of the protein by SDS-PAGE.

  • Determine the protein concentration (e.g., by Bradford assay).

Protocol 2: YopH Enzyme Inhibition Assay using p-Nitrophenyl Phosphate (pNPP)

Objective: To determine the inhibitory effect of this compound on the enzymatic activity of YopH.

Materials:

  • Purified recombinant YopH

  • Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM DTT, pH 6.0)

  • p-Nitrophenyl phosphate (pNPP) substrate solution (in Assay Buffer)

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

  • Known YopH inhibitor (positive control, e.g., sodium orthovanadate)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • In a 96-well plate, add the following to each well:

    • Assay Buffer

    • YopH enzyme (to a final concentration in the linear range of the assay)

    • Test compound dilution or DMSO (vehicle control)

  • Pre-incubate the enzyme with the compound for 15-30 minutes at room temperature.

  • Initiate the reaction by adding the pNPP substrate solution to each well.

  • Monitor the increase in absorbance at 405 nm over time using a microplate reader. The product, p-nitrophenol, is yellow under alkaline conditions, but the reaction is typically run at an acidic to neutral pH and the change in absorbance is monitored directly.

  • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curves.

  • Determine the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Protocol 3: Determination of Mechanism of Inhibition

Objective: To elucidate the mechanism by which this compound inhibits YopH (e.g., competitive, non-competitive, or uncompetitive).

Procedure:

  • Perform the YopH enzyme activity assay as described in Protocol 2.

  • Vary the concentration of the substrate (pNPP) at several fixed concentrations of the inhibitor.

  • Measure the initial reaction rates for each combination of substrate and inhibitor concentration.

  • Analyze the data using Lineweaver-Burk or Michaelis-Menten plots.

    • Competitive inhibition: Vmax remains unchanged, while Km increases with increasing inhibitor concentration.

    • Non-competitive inhibition: Km remains unchanged, while Vmax decreases with increasing inhibitor concentration.

    • Uncompetitive inhibition: Both Vmax and Km decrease with increasing inhibitor concentration.

Conclusion

This compound represents a valuable tool for studying the function and inhibition of the Yersinia pestis virulence factor, YopH. The protocols outlined in this document provide a framework for researchers to investigate its inhibitory properties and to screen for other novel YopH inhibitors. Further studies are warranted to determine the precise quantitative inhibitory constants and to explore the therapeutic potential of this compound.

References

Application Notes and Protocols for Protein Binding Studies of 3,3,3-Tris(4-chlorophenyl)propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3,3-Tris(4-chlorophenyl)propionic acid is a synthetic carboxylic acid that has been identified as a potent inhibitor of Yersinia protein-tyrosine phosphatase (PTP), specifically YopH.[1] YopH is a key virulence factor for Yersinia pestis, the causative agent of plague, and other pathogenic Yersinia species. It functions by dephosphorylating host cell proteins involved in signal transduction, thereby disrupting the host's immune response. The inhibitory action of this compound is believed to occur through its interaction with the phosphotyrosine-binding pocket of YopH, making it a compound of interest for further investigation as a potential anti-virulence agent.[1]

These application notes provide a framework for studying the binding of this compound to its target protein, YopH, including a generalized experimental protocol for determining its inhibitory activity.

Quantitative Data

CompoundTarget ProteinAssay TypeIC50 (µM)Ki (µM)Notes
This compoundYopHEnzymatic InhibitionData to be determined experimentally.
Aurintricarboxylic Acid (Positive Control)YopHEnzymatic InhibitionA known potent inhibitor of YopH.
Negative Control CompoundYopHEnzymatic Inhibitione.g., a structurally similar but inactive compound.

Experimental Protocols

The following is a generalized protocol for determining the in vitro inhibitory activity of this compound against the Yersinia protein-tyrosine phosphatase YopH. This protocol is based on common methodologies for PTP assays.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for YopH.

Materials:

  • Recombinant YopH enzyme

  • This compound

  • p-Nitrophenyl phosphate (pNPP) as a substrate

  • Assay Buffer: 50 mM Bis-Tris (pH 6.0), 100 mM NaCl, 1 mM DTT

  • Stop Solution: 1 M NaOH

  • 96-well microtiter plates

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution to create a range of concentrations for testing (e.g., from 100 µM to 0.01 µM).

  • Enzyme and Substrate Preparation:

    • Dilute the recombinant YopH enzyme in the assay buffer to the desired working concentration.

    • Prepare a stock solution of pNPP in the assay buffer.

  • Assay Protocol:

    • To each well of a 96-well plate, add the following in order:

      • Assay Buffer

      • A specific concentration of this compound or control (e.g., positive control like aurintricarboxylic acid, or vehicle control like DMSO).

      • YopH enzyme solution.

    • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the pNPP substrate solution to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding the stop solution to each well.

    • Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.

  • Data Analysis:

    • Subtract the background absorbance (wells without enzyme) from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

YopH Inhibition Assay Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare serial dilutions of This compound add_reagents Add buffer, inhibitor, and YopH to plate prep_compound->add_reagents prep_enzyme Dilute YopH enzyme prep_enzyme->add_reagents prep_substrate Prepare pNPP substrate start_reaction Add pNPP to initiate reaction prep_substrate->start_reaction pre_incubate Pre-incubate for 15 min add_reagents->pre_incubate pre_incubate->start_reaction incubate Incubate at 37°C for 30 min start_reaction->incubate stop_reaction Add stop solution incubate->stop_reaction read_plate Measure absorbance at 405 nm stop_reaction->read_plate calc_inhibition Calculate % inhibition read_plate->calc_inhibition plot_data Plot dose-response curve calc_inhibition->plot_data det_ic50 Determine IC50 value plot_data->det_ic50

Caption: Workflow for YopH enzymatic inhibition assay.

YopH Signaling Pathway and Inhibition

G cluster_host Host Cell cluster_yersinia Yersinia paxillin Paxillin-pY paxillin_dephos Paxillin paxillin->paxillin_dephos fak FAK-pY fak_dephos FAK fak->fak_dephos cas p130Cas-pY cas_dephos p130Cas cas->cas_dephos immune_response Immune Response (e.g., Phagocytosis) paxillin_dephos->immune_response disrupts fak_dephos->immune_response disrupts cas_dephos->immune_response disrupts yopH YopH yopH->paxillin dephosphorylates yopH->fak dephosphorylates yopH->cas dephosphorylates inhibitor This compound inhibitor->yopH inhibits

Caption: Inhibition of YopH-mediated disruption of host cell signaling.

References

Safe Handling and Disposal of 3,3,3-Tris(4-chlorophenyl)propionic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and disposal of 3,3,3-Tris(4-chlorophenyl)propionic acid (CAS No. 2168-06-1). Adherence to these guidelines is critical to minimize risks and ensure a safe laboratory environment. This compound is a chlorinated organic acid and should be handled with the appropriate precautions for this class of chemicals.

Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance. The primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation.[1] A thorough risk assessment should be conducted before any handling of this compound.

Hazard Classification:

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation.[1]
Eye Irritation2H319: Causes serious eye irritation.[1]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation.[1]

Engineering Controls

Proper engineering controls are the first line of defense in minimizing exposure to hazardous chemicals.

  • Fume Hood: All work involving the handling of this compound, especially when generating dust or aerosols, must be conducted in a properly functioning chemical fume hood.[2]

  • Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of vapors.[3][4]

  • Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.[4]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound.[5]

PPE TypeSpecifications
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[4][6] Inspect gloves for integrity before each use.
Eye and Face Protection Safety goggles with side shields or a full-face shield.[4][7]
Skin and Body Protection A laboratory coat or chemical-resistant apron.[7][8] Closed-toe shoes are mandatory.[9]
Respiratory Protection For operations with a high potential for aerosol or dust generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (e.g., N95 dust mask) should be used.[1][4][8]

Safe Handling Protocols

General Handling
  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]

  • Avoid contact with skin and eyes.[3]

  • Wash hands thoroughly after handling.[3]

  • Use only in a well-ventilated area or outdoors.[3]

  • Keep containers tightly closed when not in use.[10]

  • Store in a locked-up, well-ventilated place.[3]

Weighing and Dispensing
  • Perform all weighing and dispensing operations within a chemical fume hood to minimize dust inhalation.

  • Use a spatula or other appropriate tool to handle the solid material.

  • Close the container immediately after dispensing.

Solution Preparation
  • When dissolving the solid, add it slowly to the solvent to avoid splashing.

  • If heating is required, use a controlled heating source such as a heating mantle or water bath. Avoid open flames.[9]

Spill and Emergency Procedures

Small Spills
  • Evacuate non-essential personnel from the immediate area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[10]

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • Ventilate the area.[6]

Large Spills
  • Evacuate the laboratory immediately and alert others in the vicinity.[4]

  • Contact the institution's emergency response team.

  • Prevent entry into the affected area until it has been deemed safe by trained personnel.

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[3]

Disposal Protocols

As a halogenated organic compound, this compound requires special disposal procedures. Do not dispose of this chemical down the drain or in the regular trash.[9][11]

Waste Segregation
  • All waste containing this compound must be segregated as halogenated organic waste .[9][12]

  • Do not mix with non-halogenated waste.[10][13] This is crucial as the disposal methods and costs for these waste streams are different.[13]

Waste Containerization and Labeling
  • Collect waste in a designated, leak-proof, and compatible container with a secure screw-top cap.[10][13]

  • The container must be clearly labeled as "Hazardous Waste: Halogenated Organic" and list the full chemical name: "this compound".[10]

  • Keep the waste container closed except when adding waste.[10]

Disposal Method
  • Arrange for the disposal of the halogenated organic waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • The primary disposal method for halogenated organic waste is high-temperature incineration in a facility equipped with appropriate scrubbers to neutralize acidic byproducts like hydrogen chloride.[14]

Storage

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.[11]

  • Keep containers tightly closed and properly labeled.[3]

  • Store in a locked cabinet or area to restrict access.[3]

Diagrams

Safe_Handling_and_Disposal_Workflow Workflow for Safe Handling and Disposal of this compound start Start: Obtain Compound risk_assessment 1. Conduct Risk Assessment start->risk_assessment ppe 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) risk_assessment->ppe engineering_controls 3. Use Engineering Controls (Fume Hood) ppe->engineering_controls handling 4. Handle Compound Safely (Weighing, Solution Prep) engineering_controls->handling spill Spill Occurs handling->spill waste_generation 5. Generate Waste handling->waste_generation spill_procedure Follow Spill Procedure spill->spill_procedure Yes spill->waste_generation No spill_procedure->handling waste_segregation 6. Segregate as Halogenated Organic Waste waste_generation->waste_segregation waste_container 7. Collect in Labeled, Closed Container waste_segregation->waste_container disposal 8. Arrange for Professional Disposal waste_container->disposal end End disposal->end

Caption: Workflow for the safe handling and disposal of the compound.

Emergency_Response_Pathway Emergency Response for Exposure exposure Exposure Occurs inhalation Inhalation exposure->inhalation skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact ingestion Ingestion exposure->ingestion fresh_air Move to Fresh Air inhalation->fresh_air wash_skin Wash Skin with Soap & Water (15 min) skin_contact->wash_skin flush_eyes Flush Eyes with Water (15 min) eye_contact->flush_eyes rinse_mouth Rinse Mouth, Do NOT Induce Vomiting ingestion->rinse_mouth medical_attention Seek Immediate Medical Attention fresh_air->medical_attention wash_skin->medical_attention flush_eyes->medical_attention rinse_mouth->medical_attention

Caption: Emergency response pathway for different exposure routes.

References

Troubleshooting & Optimization

improving solubility of 3,3,3-Tris(4-chlorophenyl)propionic acid in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to address challenges in improving the aqueous solubility of 3,3,3-Tris(4-chlorophenyl)propionic acid.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so poorly soluble in water?

A1: The solubility of a molecule is governed by its physicochemical properties.[1][2] this compound (MW: 405.7 g/mol ) has a large, rigid structure dominated by three non-polar chlorophenyl rings.[3][4] These large aromatic groups lead to strong intermolecular interactions in the solid state (high crystal lattice energy) and unfavorable interactions with polar water molecules.[1][5] While the propionic acid group provides a polar, ionizable handle, its contribution is overshadowed by the large hydrophobic portion of the molecule, resulting in very low aqueous solubility.

Q2: What are the primary strategies for solubilizing this compound?

A2: The most common strategies for poorly soluble drugs, particularly those with acidic functional groups, can be categorized into physical and chemical modifications.[6][7]

  • pH Adjustment: As a carboxylic acid, its solubility is highly pH-dependent. Deprotonating the carboxylic acid to form a carboxylate salt dramatically increases aqueous solubility.[7][8]

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent (a co-solvent) can increase solubility by reducing the polarity of the solvent system.[6][9][10]

  • Use of Surfactants (Micellar Solubilization): Above their critical micelle concentration (CMC), surfactants form micelles that can encapsulate the hydrophobic compound in their non-polar core, increasing its apparent solubility in the aqueous medium.[11]

  • Complexation (e.g., with Cyclodextrins): Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic part from water.[9][12]

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can improve its dissolution rate and solubility.[12]

Q3: Which approach is the best starting point for my experiments?

A3: For an ionizable compound like this compound, pH adjustment is the most direct and often most effective initial approach.[8][13] It is simple to implement and can produce dramatic increases in solubility. If pH modification is not feasible for your application (e.g., due to stability or physiological constraints), co-solvency would be the next logical method to investigate.

Troubleshooting Guide

Problem 1: My compound precipitates out of solution when I buffer the pH back to neutral.

  • Cause: You have exceeded the intrinsic solubility of the neutral form of the compound. The carboxylate salt is soluble at high pH, but upon neutralization, it converts back to the poorly soluble free acid form.

  • Solution 1 (Metastable Formulation): Investigate the use of precipitation inhibitors. Polymers like HPMC (hydroxypropyl methylcellulose) or PVP (polyvinylpyrrolidone) can sometimes maintain a supersaturated state for a limited time, which may be sufficient for your experimental window.

  • Solution 2 (Combined Approach): Combine pH adjustment with another method. For example, prepare a stock solution at high pH and then dilute it into a final buffer that contains a co-solvent (e.g., 10% DMSO) or cyclodextrin. This combination can often keep the compound in solution at a neutral pH where pH adjustment alone would fail.

Problem 2: The required concentration of co-solvent (e.g., DMSO, Ethanol) is too high for my cell-based assay.

  • Cause: Many organic solvents are toxic to cells at concentrations above 0.5-1%.[6]

  • Solution 1 (Alternative Solubilizers): Switch to a less toxic solubilization strategy. Cyclodextrins, such as HP-β-CD (Hydroxypropyl-β-cyclodextrin), are often much better tolerated in biological systems.

  • Solution 2 (Use of Surfactants): Consider using a low concentration of a non-ionic surfactant like Polysorbate 80 (Tween 80) or Poloxamer 188.[9][11] Always run a vehicle control in your experiment to ensure the surfactant itself does not affect the outcome.

  • Solution 3 (High-Concentration Stock): Prepare a very high concentration stock solution in 100% co-solvent (e.g., 50 mM in DMSO). Then, perform a serial dilution in your aqueous buffer or media. This keeps the final co-solvent concentration in your assay low. For example, a 1:1000 dilution of a 50 mM DMSO stock results in a final concentration of 50 µM with only 0.1% DMSO.

Problem 3: I am not seeing a significant solubility increase with cyclodextrins.

  • Cause 1: The cyclodextrin cavity may not be the right size or shape to form a stable inclusion complex with the bulky tris(4-chlorophenyl) structure.

  • Solution 1: Screen different types of cyclodextrins. While HP-β-CD is common, other derivatives like Sulfobutylether-β-cyclodextrin (SBE-β-CD) or γ-cyclodextrin (which has a larger cavity) may be more effective.

  • Cause 2: The method of complex preparation is inadequate.

  • Solution 2: Ensure you are providing enough energy and time for complex formation. Techniques like kneading, sonication, or heating the mixture can improve complexation efficiency compared to simple mixing.

Solubility Enhancement Data

The following table summarizes the expected outcomes from various solubilization techniques for this compound. Note: These are illustrative values based on common outcomes for poorly soluble aromatic acids and are not based on specific experimental data for this compound.

MethodVehicle/ExcipientExpected Solubility Increase (fold)Achievable Concentration (Illustrative)ProsCons
pH Adjustment pH 9.0 Buffer (e.g., Carbonate)>10,000x> 10 mg/mLSimple, highly effective, inexpensive.[13]Limited to applications where high pH is tolerable; risk of precipitation upon neutralization.[13]
Co-solvency 20% PEG 400 in Water100 - 500x10 - 50 µg/mLEasy to prepare.[6]May not be suitable for in vivo/cell-based work due to toxicity; risk of precipitation on dilution.
Complexation 10% (w/v) HP-β-CD500 - 2,000x50 - 200 µg/mLGenerally low toxicity, suitable for in vivo use.[9]Higher cost; may not be effective for all molecules; requires optimization.
Micellar Solubilization 1% Polysorbate 80100 - 1,000x10 - 100 µg/mLEffective at low concentrations.Potential for biological interference; toxicity concerns.[11]

Experimental Protocols

Protocol 1: Solubility Determination by pH Adjustment

  • Preparation of Buffers: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 4.0 to 10.0.

  • Sample Addition: Add an excess of this compound to 1 mL of each buffer in a glass vial. Ensure solid material is visible.

  • Equilibration: Seal the vials and place them on a rotator or shaker in a constant temperature incubator (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

  • Quantification: Carefully remove an aliquot of the clear supernatant. Dilute the aliquot with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

Protocol 2: Solubilization using HP-β-Cyclodextrin

  • Prepare Cyclodextrin Solutions: Prepare aqueous solutions of Hydroxypropyl-β-cyclodextrin (HP-β-CD) at various concentrations (e.g., 0%, 2%, 5%, 10%, 15% w/v).

  • Add Compound: Add an excess amount of this compound to each HP-β-CD solution.

  • Equilibrate: Seal the vials and shake at a constant temperature for 48 hours. Sonication for the first 30 minutes can aid in complex formation.

  • Filter and Quantify: Filter the samples through a 0.22 µm syringe filter (ensure the filter material does not bind the compound). Quantify the concentration in the filtrate using HPLC-UV.

  • Analysis: Plot the concentration of the dissolved compound against the concentration of HP-β-CD. The resulting phase-solubility diagram will indicate the effectiveness of the complexation.

Visual Guides

Solubility_Enhancement_Workflow Decision Workflow for Solubility Enhancement start Start: Poorly Soluble Compound (this compound) check_ionizable Is the compound ionizable? start->check_ionizable ph_adjust pH Adjustment (Primary Method) check_ionizable->ph_adjust Yes (Carboxylic Acid) use_cosolvent Co-solvency (e.g., PEG 400, DMSO) check_ionizable->use_cosolvent No ph_success Is solubility sufficient and pH acceptable? ph_adjust->ph_success ph_success->use_cosolvent No end_success End: Formulation Optimized ph_success->end_success Yes check_toxicity Is solvent toxicity a concern? use_cosolvent->check_toxicity combine_methods Combine Methods (e.g., pH + Cyclodextrin) use_cosolvent->combine_methods Insufficient Solubility use_cyclodextrin Complexation (e.g., HP-β-CD) check_toxicity->use_cyclodextrin Yes check_toxicity->end_success No, solubility is sufficient use_cyclodextrin->combine_methods Insufficient Solubility use_cyclodextrin->end_success Sufficient Solubility use_surfactant Micellar Solubilization (e.g., Polysorbate 80) end_fail End: Re-evaluate or Consider Advanced Methods (e.g., Solid Dispersion) combine_methods->end_fail

Caption: A decision tree for selecting a solubility enhancement strategy.

pH_Mechanism Mechanism of pH-Dependent Solubility cluster_low_ph Low pH (e.g., pH < pKa) cluster_high_ph High pH (e.g., pH > pKa) Low_pH_Molecule p1 Low_pH_Molecule->p1 Low_pH_Label Free Acid Form (R-COOH) - Poorly Soluble - High Aggregation High_pH_Molecule p2 High_pH_Molecule->p2 High_pH_Label Carboxylate Salt Form (R-COO⁻) - Highly Soluble - Hydrated by Water p1->High_pH_Molecule + OH⁻ - H₂O p2->Low_pH_Molecule + H⁺

Caption: How pH affects the ionization and solubility of a carboxylic acid.

Shake_Flask_Workflow Experimental Workflow for Solubility Measurement step1 Step 1: Add Excess Solid Add compound to 1 mL of aqueous buffer in a sealed vial. step2 Step 2: Equilibrate Shake/rotate at a constant temperature (e.g., 25°C) for 24-48h. step1->step2 step3 Step 3: Separate Phases Centrifuge at high speed to pellet undissolved solid. step2->step3 step4 Step 4: Sample Supernatant Carefully collect a known volume of the clear supernatant. step3->step4 step5 Step 5: Quantify Dilute sample and analyze concentration using a calibrated HPLC-UV method. step4->step5

Caption: A standard shake-flask protocol for determining equilibrium solubility.

References

preventing degradation of 3,3,3-Tris(4-chlorophenyl)propionic acid in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 3,3,3-Tris(4-chlorophenyl)propionic acid during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a chemical compound known to be a potent inhibitor of Yersinia protein-tyrosine phosphatase (PTP) YopH.[1][2] It is primarily used in research settings to study bacterial virulence and to develop potential antibacterial agents.

Q2: What are the general storage recommendations for this compound?

To ensure its stability, the compound in its solid form should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[3]

Q3: What are the known physical and chemical properties of this compound?

The table below summarizes the key properties of this compound.

PropertyValue
Molecular Formula C₂₁H₁₅Cl₃O₂
Molecular Weight 405.7 g/mol
Appearance White crystalline powder[3]
Melting Point 190-193 °C[1][2]
Boiling Point 505.8 °C at 760 mmHg[3]
Flash Point 259.7 °C[3]

Q4: What are the potential degradation pathways for this compound in experimental settings?

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to the breakdown of chlorinated aromatic compounds.

  • Hydrolysis: As a carboxylic acid, the compound's solubility and stability can be pH-dependent. Extreme pH conditions may promote hydrolysis or other reactions.

  • Oxidation: The presence of strong oxidizing agents or reactive oxygen species in the experimental system could potentially lead to oxidative degradation of the molecule.

  • Reductive Dechlorination: Under anaerobic or reducing conditions, the chlorine atoms on the phenyl rings could be removed.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound.

Issue 1: Inconsistent or lower-than-expected activity in biological assays.

Possible Cause Troubleshooting Action
Degradation of stock solution Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and store them in small aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
Precipitation in aqueous buffer Due to its hydrophobic nature, the compound may precipitate out of aqueous solutions. Ensure the final concentration of the organic solvent (e.g., DMSO) in the assay buffer is compatible with the compound's solubility and does not affect the biological system. Sonication may help in solubilization.
Interaction with plasticware Highly lipophilic compounds can adsorb to certain types of plastic. Use low-adhesion microplates and pipette tips, or consider using glass vials for storage and preparation where feasible.
pH-dependent instability The carboxylic acid moiety may be sensitive to pH. Ensure the pH of your assay buffer is within a stable range for the compound, typically close to physiological pH (around 7.4) for biological assays.

Issue 2: Appearance of unknown peaks in analytical chromatography (HPLC, LC-MS).

Possible Cause Troubleshooting Action
Photodegradation Protect all solutions containing the compound from light by using amber vials or wrapping containers in aluminum foil. Minimize exposure to ambient light during experimental setup.
Reaction with buffer components Some buffer components can be reactive. For instance, buffers containing sulfonic acids like HEPES are generally not recommended for inhibition assays as they can compete with inhibitor binding.[4] Consider using alternative buffers like Bis-Tris.[4]
Contamination of solvent or reagents Use high-purity, HPLC-grade solvents and fresh reagents to prepare all solutions. Filter solutions through a 0.22 µm filter before injection into the chromatography system.
Thermal degradation While the compound is thermally stable in its solid form, prolonged exposure to high temperatures in solution could potentially lead to degradation. Avoid unnecessary heating of solutions.

Experimental Protocols

Protocol 1: Preparation and Storage of Stock Solutions

  • Weighing: Accurately weigh the desired amount of this compound powder in a fume hood using appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Dissolution: Dissolve the powder in a high-purity, anhydrous solvent such as dimethyl sulfoxide (DMSO) to a desired stock concentration (e.g., 10 mM). Ensure complete dissolution by vortexing or gentle sonication.

  • Aliquoting and Storage: Aliquot the stock solution into small-volume, amber-colored microcentrifuge tubes or glass vials to minimize freeze-thaw cycles and light exposure. Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: General Workflow for a Yersinia PTP (YopH) Inhibition Assay

This protocol outlines a general workflow for assessing the inhibitory activity of this compound against YopH, a protein tyrosine phosphatase.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare serial dilutions of This compound from stock solution in assay buffer add_inhibitor Add inhibitor dilutions to microplate wells prep_inhibitor->add_inhibitor prep_enzyme Prepare YopH enzyme solution in assay buffer add_enzyme Add YopH enzyme to wells and pre-incubate prep_enzyme->add_enzyme prep_substrate Prepare substrate solution (e.g., pNPP or a fluorogenic substrate) in assay buffer start_reaction Initiate reaction by adding substrate to all wells prep_substrate->start_reaction add_inhibitor->add_enzyme add_enzyme->start_reaction measure_signal Measure absorbance or fluorescence at appropriate wavelengths over time start_reaction->measure_signal calculate_inhibition Calculate percent inhibition for each concentration measure_signal->calculate_inhibition determine_ic50 Plot dose-response curve and determine IC50 value calculate_inhibition->determine_ic50

Caption: Workflow for a YopH inhibition assay.

Signaling Pathways and Logical Relationships

The primary known interaction of this compound is the inhibition of the Yersinia protein tyrosine phosphatase YopH. This enzyme is a crucial virulence factor for the bacteria.

G cluster_bacterium Yersinia Bacterium cluster_host Host Cell yopH YopH (PTP) dephospho_protein Dephosphorylated Host Protein yopH->dephospho_protein Dephosphorylates host_protein Phosphorylated Host Protein host_protein->yopH signaling_disruption Disruption of Host Signaling Pathways (e.g., immune response) dephospho_protein->signaling_disruption inhibitor This compound inhibitor->yopH Inhibits

Caption: Inhibition of YopH by this compound.

G start Experiment shows inconsistent results check_compound Is the compound degrading? start->check_compound check_storage Check stock solution storage conditions (light, temp, age) check_compound->check_storage Yes check_solubility Assess solubility in assay buffer check_compound->check_solubility Yes check_reactivity Evaluate potential reaction with buffer components check_compound->check_reactivity Yes other_issues Investigate other experimental variables check_compound->other_issues No prepare_fresh Prepare fresh stock solution check_storage->prepare_fresh optimize_buffer Optimize buffer composition (solvent %, pH) check_solubility->optimize_buffer change_buffer Change buffer system check_reactivity->change_buffer

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: Synthesis of 3,3,3-Tris(4-chlorophenyl)propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3,3,3-Tris(4-chlorophenyl)propionic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the potential synthetic routes to this compound?

A1: Several synthetic strategies can be envisioned for the preparation of this compound. Based on available literature for analogous compounds, the most plausible routes involve the elaboration of a tris(4-chlorophenyl)methyl core structure. Key potential pathways include:

  • Route A: From Tris(4-chlorophenyl)methanol via a Grignard Reaction: This route involves the conversion of tris(4-chlorophenyl)methanol to a corresponding halide, followed by the formation of a Grignard reagent and subsequent carboxylation with carbon dioxide.

  • Route B: From Tris(4-chlorophenyl)methanol via a Nitrile Intermediate: This pathway also starts with the conversion of tris(4-chlorophenyl)methanol to a halide, which is then reacted with a cyanide salt to form the corresponding nitrile. Hydrolysis of the nitrile would then yield the desired carboxylic acid.

  • Route C: Reaction of Tris(4-chlorophenyl)methanol with Malonic Acid: Drawing analogy from the synthesis of 3,3,3-triphenylpropionic acid, a direct reaction between tris(4-chlorophenyl)methanol and malonic acid at elevated temperatures could potentially yield the target compound, likely through a decarboxylative condensation mechanism.

Q2: How can I synthesize the key intermediate, tris(4-chlorophenyl)methanol?

A2: A common method for the synthesis of tris(4-chlorophenyl)methanol is through a Grignard reaction.[1] This typically involves the reaction of an excess of 4-chlorophenylmagnesium bromide with a suitable ester, such as methyl 4-chlorobenzoate or diethyl carbonate. The double addition of the Grignard reagent to the ester carbonyl group leads to the formation of the tertiary alcohol.

Q3: What are the critical parameters for a successful Grignard reaction in this synthesis?

A3: Grignard reactions are highly sensitive to moisture and atmospheric oxygen. Therefore, the following parameters are critical for success:

  • Anhydrous Conditions: All glassware must be thoroughly dried, and anhydrous solvents (typically diethyl ether or tetrahydrofuran) must be used.

  • Inert Atmosphere: The reaction should be carried out under an inert atmosphere, such as nitrogen or argon, to prevent quenching of the Grignard reagent by oxygen.

  • Magnesium Activation: The magnesium turnings may need to be activated to initiate the reaction. This can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.

  • Slow Addition: The halide solution should be added slowly to the magnesium suspension to control the exothermic reaction.

Q4: What are the common methods for hydrolyzing a sterically hindered nitrile?

A4: The hydrolysis of sterically hindered nitriles, such as the potential 3,3,3-Tris(4-chlorophenyl)propionitrile intermediate, can be challenging. Both acidic and basic conditions can be employed, often requiring harsh reaction conditions such as high temperatures and prolonged reaction times.

  • Acidic Hydrolysis: Heating the nitrile under reflux with a strong acid like concentrated hydrochloric or sulfuric acid.

  • Basic Hydrolysis: Refluxing the nitrile with a strong base like sodium or potassium hydroxide, which will initially form the carboxylate salt, followed by acidification to yield the carboxylic acid.

Troubleshooting Guides

Issue 1: Low Yield in the Grignard Reaction for Tris(4-chlorophenyl)methanol Synthesis
Potential Cause Troubleshooting Suggestion Relevant Experimental Parameters
Incomplete Grignard Reagent Formation Ensure magnesium is fully activated. Use fresh, high-quality magnesium turnings. Consider using a small amount of pre-formed Grignard reagent to initiate the reaction.Magnesium surface condition, presence of activators (I₂), reaction temperature.
Quenching of Grignard Reagent Thoroughly dry all glassware and use anhydrous solvents. Maintain a positive pressure of an inert gas throughout the reaction.Solvent purity, inert atmosphere integrity, glassware preparation.
Side Reactions Wurtz coupling of the Grignard reagent can occur. Use dilute solutions and maintain a moderate reaction temperature.Concentration of reactants, reaction temperature.
Incomplete Reaction with Ester Use a molar excess of the Grignard reagent (at least 2 equivalents for esters like methyl 4-chlorobenzoate). Ensure sufficient reaction time and appropriate temperature.Stoichiometry of reactants, reaction time, temperature.
Issue 2: Difficulty in the Carboxylation of a Hindered Grignard Reagent
Potential Cause Troubleshooting Suggestion Relevant Experimental Parameters
Steric Hindrance The tris(4-chlorophenyl)methyl Grignard reagent is highly sterically hindered, which can impede the reaction with CO₂. Use a large excess of freshly crushed dry ice or bubble CO₂ gas through the solution for an extended period.CO₂ source and delivery method, reaction time.
Low Reactivity of Grignard Reagent Confirm the formation and concentration of the Grignard reagent before attempting carboxylation (e.g., by titration).Grignard reagent concentration.
Precipitation of Grignard Salt The magnesium carboxylate salt may precipitate and coat the unreacted Grignard reagent. Vigorous stirring is essential to maintain a homogeneous reaction mixture.Stirring rate, solvent volume.

Experimental Protocols

Protocol 1: Synthesis of Tris(4-chlorophenyl)methanol via Grignard Reaction

This protocol is adapted from the synthesis of analogous compounds and general Grignard procedures.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • 1-Bromo-4-chlorobenzene

  • Anhydrous diethyl ether

  • Methyl 4-chlorobenzoate

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Grignard Reagent:

    • In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (3.0 eq).

    • Add a small crystal of iodine.

    • Assemble the apparatus and flush with dry nitrogen.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • In the dropping funnel, prepare a solution of 1-bromo-4-chlorobenzene (2.5 eq) in anhydrous diethyl ether.

    • Add a small portion of the 1-bromo-4-chlorobenzene solution to the magnesium suspension. If the reaction does not start (disappearance of iodine color and gentle reflux), gently warm the flask.

    • Once the reaction has initiated, add the remaining 1-bromo-4-chlorobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with Ester:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • In the dropping funnel, prepare a solution of methyl 4-chlorobenzoate (1.0 eq) in anhydrous diethyl ether.

    • Add the ester solution dropwise to the cold Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude tris(4-chlorophenyl)methanol by recrystallization or column chromatography.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final_product Final Product Synthesis 4-chlorobromobenzene 4-chlorobromobenzene Grignard_Reagent 4-chlorophenylmagnesium bromide 4-chlorobromobenzene->Grignard_Reagent + Mg Magnesium Magnesium Methyl_4-chlorobenzoate Methyl 4-chlorobenzoate TCPM-OH Tris(4-chlorophenyl)methanol Grignard_Reagent->TCPM-OH + Methyl 4-chlorobenzoate TCPM-Cl Tris(4-chlorophenyl)methyl chloride TCPM-OH->TCPM-Cl + Thionyl Chloride TCPM-MgX Tris(4-chlorophenyl)methyl Grignard Reagent TCPM-Cl->TCPM-MgX + Mg Final_Product This compound TCPM-MgX->Final_Product + CO2, then H3O+

Caption: Proposed synthetic workflow for this compound.

Troubleshooting_Grignard Start Low Yield in Grignard Reaction Check_Moisture Check for moisture contamination? Start->Check_Moisture Dry_Apparatus Thoroughly dry glassware and use anhydrous solvents. Check_Moisture->Dry_Apparatus Yes Check_Mg Is Magnesium activated? Check_Moisture->Check_Mg No Dry_Apparatus->Check_Mg Activate_Mg Use iodine or 1,2-dibromoethane to activate magnesium. Check_Mg->Activate_Mg No Check_Stoichiometry Sufficient Grignard reagent? Check_Mg->Check_Stoichiometry Yes Activate_Mg->Check_Stoichiometry Increase_Grignard Use excess Grignard reagent. Check_Stoichiometry->Increase_Grignard No Success Yield Improved Check_Stoichiometry->Success Yes Increase_Grignard->Success

References

Technical Support Center: Optimizing Reaction Conditions for 3,3,3-Tris(4-chlorophenyl)propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3,3,3-Tris(4-chlorophenyl)propionic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: I am not observing the formation of the desired product, or the yield is significantly lower than expected. What are the potential causes and how can I troubleshoot this?

  • Answer: Low or no yield in the synthesis of this compound from tris(4-chlorophenyl)carbinol and malonic acid can stem from several factors. A primary consideration is the reaction temperature. Based on the analogous synthesis of 3,3,3-triphenylpropionic acid, a relatively high temperature is required.[1]

    • Insufficient Temperature: The reaction typically requires heating to proceed. For the non-chlorinated analog, a temperature of 170°C is employed.[1] Ensure your reaction is reaching and maintaining the target temperature.

    • Reaction Time: The reaction may require several hours to reach completion. For the triphenyl analog, a reaction time of three hours is suggested.[1] Consider extending the reaction time and monitoring progress via Thin Layer Chromatography (TLC).

    • Purity of Starting Materials: Impurities in either tris(4-chlorophenyl)carbinol or malonic acid can interfere with the reaction. Ensure the purity of your starting materials before proceeding.

    • Stoichiometry: An incorrect molar ratio of reactants can limit the yield. A common approach for similar reactions is to use an excess of malonic acid. For the synthesis of 3,3,3-triphenylpropionic acid, a 2:1 molar ratio of malonic acid to triphenylcarbinol is used.[1]

Issue 2: Formation of Side Products

  • Question: I am observing significant side product formation in my reaction mixture. What are the likely side reactions and how can I minimize them?

  • Answer: The primary side reaction of concern is the premature decarboxylation of malonic acid at elevated temperatures, which can lead to the formation of acetic acid and other byproducts.

    • Premature Decarboxylation of Malonic Acid: Malonic acid can decompose upon heating to form acetic acid and carbon dioxide.[2][3] This can be influenced by the presence of acidic or basic impurities. To mitigate this, ensure the reaction is carried out in a clean, dry environment.

    • Formation of an Intermediate Ester: It is possible that an intermediate ester is formed between the carbinol and malonic acid, which may not fully convert to the final product under the reaction conditions.

    • Elimination of the Carbinol: At high temperatures, the tris(4-chlorophenyl)carbinol could potentially undergo elimination to form a stable carbocation, leading to undesired alkene byproducts.

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to purify the crude this compound. What are effective purification methods?

  • Answer: The purification of the final product is crucial to obtain a high-purity compound.

    • Recrystallization: Recrystallization is a common and effective method for purifying solid organic compounds.[4] A suitable solvent system needs to be identified where the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble.

    • Column Chromatography: For more challenging separations, column chromatography using silica gel or another suitable stationary phase can be employed. The choice of eluent will depend on the polarity of the product and impurities.

    • Aqueous Wash: An initial workup involving washing the reaction mixture with water can help to remove unreacted malonic acid and other water-soluble impurities.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most direct and analogous synthesis involves the reaction of tris(4-chlorophenyl)carbinol with malonic acid at elevated temperatures.[1] This reaction proceeds via a condensation mechanism with the elimination of water.

Q2: What are the recommended reaction conditions?

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials, the consumption of the reactants and the formation of the product can be visualized over time.

Q4: What are the key safety precautions to consider for this synthesis?

A4: The reaction is performed at a high temperature, so appropriate personal protective equipment (PPE), including heat-resistant gloves and safety glasses, should be worn. The reaction should be conducted in a well-ventilated fume hood to avoid inhalation of any potential fumes. For detailed safety information on the product, refer to its Safety Data Sheet (SDS).[5]

Data Presentation

Table 1: Reactant Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )
Tris(4-chlorophenyl)carbinolC₁₉H₁₃Cl₃O363.67
Malonic AcidC₃H₄O₄104.06[6]

Table 2: Product Properties

PropertyValueReference
Molecular FormulaC₂₁H₁₅Cl₃O₂[5][7]
Molecular Weight405.70 g/mol [5][7]
Melting Point190-193 °C (lit.)[5]
Purity (Typical)≥97%[5][7]

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is based on the analogous synthesis of 3,3,3-triphenylpropionic acid and should be optimized for the specific chlorinated starting material.

Materials:

  • Tris(4-chlorophenyl)carbinol

  • Malonic acid

  • Suitable high-boiling point solvent (optional, e.g., diphenyl ether)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a temperature controller

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, combine tris(4-chlorophenyl)carbinol and malonic acid in a 1:2 molar ratio.

  • If using a solvent, add it to the flask.

  • Assemble the reflux condenser and place the flask in the heating mantle.

  • Heat the reaction mixture to 170°C with stirring.

  • Maintain the temperature and continue stirring for 3 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The crude product can then be purified by recrystallization or column chromatography.

Mandatory Visualization

Reaction_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product TrisCarbinol Tris(4-chlorophenyl)carbinol Heating Heating (e.g., 170°C, 3h) TrisCarbinol->Heating MalonicAcid Malonic Acid MalonicAcid->Heating Cooling Cooling Heating->Cooling Purification Purification (Recrystallization / Chromatography) Cooling->Purification FinalProduct This compound Purification->FinalProduct

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low/No Yield Temp Check Temperature (Target: ~170°C) Start->Temp Time Check Reaction Time (Target: ~3h) Temp->Time Temp OK Optimize Optimize Conditions Temp->Optimize Temp Low Purity Verify Starting Material Purity Time->Purity Time OK Time->Optimize Time Short Stoichiometry Confirm Reactant Ratio (Malonic Acid Excess) Purity->Stoichiometry Purity OK Purity->Optimize Impure Stoichiometry->Optimize Ratio Incorrect Success Improved Yield Stoichiometry->Success Ratio OK Optimize->Start

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Troubleshooting HPLC Peak Tailing for 3,3,3-Tris(4-chlorophenyl)propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) peak tailing, with a specific focus on 3,3,3-Tris(4-chlorophenyl)propionic acid. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving HPLC peak tailing issues for this compound.

Q1: My chromatogram for this compound shows significant peak tailing. What are the most likely causes?

Peak tailing for an acidic compound like this compound in reversed-phase HPLC is often due to a combination of chemical and physical factors. The most common causes include:

  • Secondary Silanol Interactions: Unwanted interactions between the negatively charged carboxylate group of your analyte and free silanol groups (Si-OH) on the silica-based stationary phase are a primary cause of peak tailing.[1][2]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to or above the pKa of this compound, the compound will exist in its ionized (carboxylate) form, which has a strong affinity for the polar silanol groups.[3]

  • Column Overload: Injecting too high a concentration or volume of your sample can saturate the stationary phase, leading to peak distortion.[2]

  • Column Degradation: Over time, columns can degrade, leading to voids, channeling, or loss of stationary phase, all of which can cause peak tailing.[4]

  • Extra-Column Effects: Dead volume in the HPLC system, such as from lengthy or wide-bore tubing, can contribute to peak broadening and tailing.[5]

Q2: How can I systematically troubleshoot the peak tailing issue?

Follow this step-by-step workflow to diagnose and resolve the problem.

Troubleshooting Workflow for Peak Tailing

TroubleshootingWorkflow start Start: Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks check_instrument Check for Instrumental Issues: - Extra-column volume - Leaks - Detector settings check_all_peaks->check_instrument Yes chemical_issues Investigate Chemical Interactions (Analyte-Specific Tailing) check_all_peaks->chemical_issues No, only analyte peak instrument_ok Instrumental Issues Resolved? check_instrument->instrument_ok check_column_health Evaluate Column Health: - Age and usage history - Voids or blockages column_ok Column Issues Resolved? check_column_health->column_ok instrument_ok->check_column_health Yes end End: Symmetrical Peak instrument_ok->end No, problem persists replace_column Replace Column column_ok->replace_column No column_ok->chemical_issues Yes replace_column->end check_ph Check Mobile Phase pH (Is pH << pKa of analyte?) chemical_issues->check_ph adjust_ph Adjust Mobile Phase pH (e.g., pH 2.5-3.5) check_ph->adjust_ph No check_buffer Check Buffer Concentration (Is it sufficient, e.g., 20-50 mM?) check_ph->check_buffer Yes adjust_ph->end adjust_buffer Increase Buffer Concentration check_buffer->adjust_buffer No check_overload Check for Sample Overload (Inject a 10-fold dilution) check_buffer->check_overload Yes adjust_buffer->end adjust_sample Reduce Sample Concentration/ Injection Volume check_overload->adjust_sample Yes check_overload->end No, tailing resolved adjust_sample->end

Caption: A step-by-step workflow for troubleshooting HPLC peak tailing.

Frequently Asked Questions (FAQs)

Q3: What is the ideal mobile phase pH for analyzing this compound?

Q4: Can the choice of organic modifier in the mobile phase affect peak tailing?

Yes, the organic modifier can influence peak shape. Methanol is a more polar and protic solvent compared to acetonitrile and can engage in hydrogen bonding with residual silanol groups on the stationary phase. This can sometimes help to "shield" the analyte from these secondary interaction sites and reduce tailing.[1] If you are currently using acetonitrile and experiencing tailing, consider switching to methanol or using a mixture of both.

Q5: What are the signs of column degradation, and how can I prevent it?

Common signs of column deterioration include increased backpressure, loss of resolution, reduced retention times, and poor peak shape (including tailing).[4] To prolong column life, always filter your samples and mobile phases, use a guard column, and operate within the recommended pH and pressure limits of the column.

Q6: How do I know if I am overloading the column?

A simple way to check for column overload is to inject a 10-fold dilution of your sample. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.[2] To rectify this, either reduce the concentration of your sample or decrease the injection volume.

Experimental Protocols

While a specific validated method for this compound is not widely published, the following protocol for a structurally similar compound can be used as a starting point for method development.

Table 1: Suggested Starting HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18, 150 x 4.6 mm, 5 µmStandard reversed-phase column suitable for aromatic compounds.
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)Low pH to suppress ionization of the analyte and silanols.[8]
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase HPLC.
Gradient 50% B to 90% B over 15 minutesTo elute the relatively non-polar analyte.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temperature 30 °CTo ensure consistent retention times.
Detection UV at 225 nmBased on methods for similar chlorophenyl compounds.[9]
Injection Volume 10 µLA typical starting point.
Sample Preparation Dissolve in mobile phase or a weak solvent like 50:50 Acetonitrile:Water.To ensure compatibility with the mobile phase and prevent peak distortion.

Logical Relationships in Troubleshooting

The following diagram illustrates the logical connections between potential causes and solutions for peak tailing.

Cause and Effect Diagram for Peak Tailing

CauseAndEffect cluster_chemical Chemical Causes cluster_physical Physical/Instrumental Causes silanol Secondary Silanol Interactions adjust_ph Lower Mobile Phase pH silanol->adjust_ph Mitigated by ph Inappropriate Mobile Phase pH ph->adjust_ph Corrected by buffer Insufficient Buffering increase_buffer Increase Buffer Concentration buffer->increase_buffer Solved by overload Sample Overload reduce_sample Reduce Sample Concentration/Volume overload->reduce_sample Fixed by column_deg Column Degradation (voids, blockage) replace_column Replace Column column_deg->replace_column Requires extra_column Extra-Column Volume optimize_tubing Optimize Tubing and Connections extra_column->optimize_tubing Minimized by leaks System Leaks check_fittings Check and Tighten Fittings leaks->check_fittings Resolved by

Caption: Interrelationship between causes of peak tailing and their respective solutions.

References

stability of 3,3,3-Tris(4-chlorophenyl)propionic acid at different pH levels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the stability of 3,3,3-Tris(4-chlorophenyl)propionic acid at different pH levels.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental evaluation of this compound stability.

Issue 1: Rapid Degradation Observed Under Acidic Conditions (pH 1-3)

  • Question: My analysis shows significant degradation of this compound shortly after exposing it to acidic conditions (e.g., 0.1 M HCl). How can I confirm and characterize this degradation?

  • Answer: Rapid degradation under acidic conditions is a possibility for many organic molecules.[1][2] To investigate this, you should:

    • Confirm with a Time-Course Study: Analyze samples at multiple early time points (e.g., 0, 15, 30, 60 minutes) to understand the degradation kinetics.

    • Identify Degradation Products: Use a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector or Mass Spectrometry (MS), to separate and identify potential degradation products.[1]

    • Consider a Milder Acid: If the reaction is too rapid, consider using a weaker acid or a lower concentration to slow down the degradation for better characterization.

Issue 2: Poor Solubility in Aqueous Buffers

  • Question: I am having difficulty dissolving this compound in my aqueous pH buffers for the stability study. What can I do?

  • Answer: The highly chlorinated and aromatic structure of this compound suggests that it may have low aqueous solubility. To address this:

    • Use a Co-solvent: A small percentage of a water-miscible organic solvent, such as acetonitrile or methanol, can be added to the buffer to improve solubility. Ensure the chosen co-solvent does not interfere with your analytical method or promote degradation.

    • Prepare a Stock Solution: Dissolve the compound in a suitable organic solvent (e.g., acetonitrile or methanol) to create a concentrated stock solution. Then, dilute an aliquot of the stock solution into the desired aqueous buffer.

    • Sonication: Applying ultrasonic energy can help to dissolve the compound.

Issue 3: No Degradation Detected Under Any Stress Condition

  • Question: I have subjected this compound to a range of pH conditions (acidic, neutral, and basic) with heating, but my HPLC analysis shows no significant degradation. Does this mean my method is not stability-indicating?

  • Answer: While it's possible the compound is highly stable, it is also crucial to ensure your analytical method is capable of detecting degradation.[3] Here are the steps to take:

    • Increase Stress Conditions: If initial conditions do not induce degradation, more aggressive conditions may be necessary. This could include increasing the temperature, using stronger acids/bases (e.g., up to 1 M HCl or NaOH), or extending the exposure time.[1] The goal is to achieve a target degradation of 5-20%.[1]

    • Evaluate Other Stress Factors: Assess stability under oxidative (e.g., with hydrogen peroxide) and photolytic conditions to ensure all likely degradation pathways are being explored.[1][4]

    • Method Validation: Ensure your HPLC method has been validated for specificity. This involves demonstrating that the method can separate the parent compound from any potential degradation products. If available, spike the sample with known related substances to confirm separation.

Frequently Asked Questions (FAQs)

Q1: What is the general approach for testing the pH stability of this compound?

A1: The standard approach is to conduct a forced degradation study.[2][3] This involves subjecting the compound to a range of pH conditions, typically including acidic (e.g., 0.1 M HCl), neutral (e.g., water or a neutral buffer), and basic (e.g., 0.1 M NaOH) solutions.[1][2] These studies are often performed at elevated temperatures to accelerate degradation.[1] The rate of degradation and the formation of degradation products are monitored over time using a stability-indicating analytical method, most commonly HPLC.

Q2: What are the expected degradation pathways for this compound under different pH conditions?

  • Hydrolysis: The carboxylic acid group is generally stable, but under extreme conditions, other functional groups could be susceptible to hydrolysis.

  • Decarboxylation: Under certain conditions, particularly with heat, the carboxylic acid group could be lost as carbon dioxide.

  • Rearrangement: Acidic or basic conditions can sometimes catalyze molecular rearrangements.

Q3: How should I prepare my samples for a pH stability study?

A3: A common procedure is as follows:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

  • For each pH condition, add a known volume of the stock solution to a solution of the acid, base, or buffer.

  • Incubate the samples at a controlled temperature (e.g., 60°C).

  • At specified time intervals, withdraw an aliquot of the sample.

  • Neutralize the aliquot if it is strongly acidic or basic.

  • Dilute the sample to a suitable concentration with the mobile phase for analysis.

  • Analyze the samples by a validated stability-indicating HPLC method.[1]

Q4: How do I present the data from my pH stability study?

A4: Quantitative data should be summarized in a clear and structured table. This allows for easy comparison of the stability of the compound under different conditions.

Table 1: Stability of this compound at 60°C

Stress ConditionTime (hours)Assay of Parent Compound (%)Total Impurities (%)
0.1 M HCl0100.00.0
295.24.8
688.511.5
2475.124.9
Purified Water0100.00.0
299.80.2
699.50.5
2499.10.9
0.1 M NaOH0100.00.0
298.71.3
696.33.7
2490.49.6

Experimental Protocols

Protocol 1: Acid Hydrolysis

  • Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile).

  • Add an equal volume of 0.1 M hydrochloric acid to the solution.

  • Incubate the mixture at 60°C.

  • At designated time points (e.g., 0, 2, 6, and 24 hours), withdraw an aliquot of the sample.

  • Neutralize the sample with an equivalent amount of 0.1 M sodium hydroxide.

  • Dilute the neutralized sample to a suitable concentration with the mobile phase and analyze by HPLC.

  • A control sample of the drug substance in the solvent without acid should be prepared and analyzed in parallel.[1]

Protocol 2: Base Hydrolysis

  • Prepare a 1 mg/mL solution of this compound in a suitable solvent.

  • Add an equal volume of 0.1 M sodium hydroxide to the solution.

  • Incubate the mixture at 60°C.

  • At designated time points, withdraw an aliquot of the sample.

  • Neutralize the sample with an equivalent amount of 0.1 M hydrochloric acid.

  • Dilute the neutralized sample to a suitable concentration with the mobile phase and analyze by HPLC.

  • A control sample of the drug substance in the solvent without base should be prepared and analyzed in parallel.[1]

Visualizations

Stability_Troubleshooting_Workflow start Start Stability Study prepare_samples Prepare Samples in Acidic, Neutral, and Basic Media start->prepare_samples incubate Incubate at Controlled Temperature prepare_samples->incubate analyze Analyze by HPLC at Time Intervals incubate->analyze evaluate Evaluate Degradation analyze->evaluate no_degradation No Significant Degradation evaluate->no_degradation < 5% degradation_observed Degradation Observed evaluate->degradation_observed 5-20% rapid_degradation Rapid Degradation evaluate->rapid_degradation > 20% increase_stress Increase Stress Conditions (Temp, [Acid/Base], Time) no_degradation->increase_stress check_method Verify Method is Stability-Indicating no_degradation->check_method characterize Characterize Degradants (LC-MS, etc.) degradation_observed->characterize milder_conditions Use Milder Conditions for Kinetic Study rapid_degradation->milder_conditions increase_stress->analyze end_stable Conclude Compound is Stable Under Tested Conditions check_method->end_stable end_pathway Elucidate Degradation Pathway characterize->end_pathway milder_conditions->analyze

Caption: Troubleshooting workflow for pH stability studies.

Degradation_Pathway_Hypothesis parent This compound acid_hydrolysis Acidic Conditions (e.g., 0.1 M HCl, Heat) parent->acid_hydrolysis base_hydrolysis Basic Conditions (e.g., 0.1 M NaOH, Heat) parent->base_hydrolysis degradant_a Potential Degradant A (e.g., Decarboxylation Product) acid_hydrolysis->degradant_a degradant_b Potential Degradant B (e.g., Rearrangement Product) base_hydrolysis->degradant_b

Caption: Hypothetical degradation pathways.

References

Technical Support Center: Purification of Crude 3,3,3-Tris(4-chlorophenyl)propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the purification of crude 3,3,3-Tris(4-chlorophenyl)propionic acid. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during purification, detailed experimental protocols, and key data to support your work.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound via recrystallization and column chromatography.

Recrystallization Troubleshooting
ProblemPossible Cause(s)Solution(s)
Low or No Crystal Formation - Solvent is too effective: The compound remains soluble even at low temperatures.- Insufficient compound concentration: The solution is not saturated.- Supersaturation: Crystals have not initiated nucleation.- Cooling too rapidly: Inhibits the formation of a crystal lattice.- For overly effective solvents: Partially evaporate the solvent to increase concentration. If using a two-solvent system, add more of the anti-solvent.- For unsaturated solutions: Evaporate some solvent to concentrate the solution.- To induce crystallization: Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Add a seed crystal of pure product.- For rapid cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1]
"Oiling Out" - High solvent boiling point: The solvent's boiling point is higher than the compound's melting point (Melting Point of this compound is 190-193 °C).- Presence of insoluble impurities. - Overly concentrated solution. - To address melting: Select a lower-boiling point solvent for recrystallization.- For insoluble impurities: Perform a hot filtration step to remove any undissolved material before allowing the solution to cool.- For concentrated solutions: Add a small amount of hot solvent to the oily mixture and reheat until a clear solution is formed.[1]
Colored Crystals - Colored impurities are co-precipitating with the product. - Add activated charcoal: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal before cooling.[1]
Low Purity After Recrystallization - Inefficient impurity removal: The chosen solvent may not be optimal for separating the desired compound from its impurities.- Crystals formed too quickly: Trapping impurities within the crystal lattice.- Re-evaluate the solvent system: Test different solvents or solvent mixtures to find one that provides a significant difference in solubility for the product and impurities at high and low temperatures.- Ensure slow cooling: Allow the solution to cool to room temperature undisturbed before further cooling to promote the formation of pure crystals. A second recrystallization may be necessary.[1]
Column Chromatography Troubleshooting
ProblemPossible Cause(s)Solution(s)
Poor Separation of Compound and Impurities - Inappropriate mobile phase polarity: The eluent is either too polar (eluting everything quickly) or not polar enough (nothing moves).- Column overloading: Too much crude material was loaded.- Optimize the mobile phase: Use thin-layer chromatography (TLC) to determine an optimal solvent system that gives good separation.- Reduce the amount of sample loaded.
Streaking or Tailing of the Compound Band - Strong adsorption to the stationary phase: The carboxylic acid group interacts strongly with silica gel.- Sample is not fully dissolved in the mobile phase. - Column overloading. - Add an acid modifier to the eluent: Add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1% to 1%), to the mobile phase. This keeps the carboxylic acid protonated and reduces its interaction with the silica.[1]- Ensure the sample is fully dissolved: Dissolve the sample in a minimal amount of the mobile phase or a slightly stronger solvent before loading it onto the column.- Reduce the amount of sample loaded. [1]
Cracked or Channeled Column Bed - Improper packing of the stationary phase. - Running the column dry. - Repack the column carefully: Ensure the stationary phase is packed uniformly as a slurry.- Maintain a constant head of the mobile phase above the stationary phase at all times.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: While specific impurities depend on the synthetic route, common impurities in similar compounds can include unreacted starting materials, byproducts from side reactions (e.g., products of incomplete chlorination or elimination), and residual solvents used in the synthesis and workup.

Q2: How do I choose the best solvent for recrystallization?

A2: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. It should not react with the compound and should be volatile enough to be easily removed from the crystals. The impurities should either be highly soluble at all temperatures or insoluble at all temperatures. A good starting point is to test a range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, toluene, or mixtures thereof).

Q3: Can the carboxylic acid group cause issues during silica gel chromatography?

A4: Yes, the acidic nature of the carboxyl group can lead to significant tailing on silica gel columns due to strong interactions with the stationary phase. To counteract this, adding a small amount of a volatile acid like acetic or formic acid (0.1-1%) to your mobile phase is recommended. This protonates the carboxylic acid, reducing its binding to the silica and resulting in sharper peaks and improved separation.[1]

Q4: What is a good starting mobile phase for silica gel column chromatography of this compound?

A5: Given the polarity of the carboxylic acid, a good starting point for a mobile phase would be a mixture of a non-polar solvent like hexanes or heptane with a more polar solvent like ethyl acetate. A typical starting gradient might be from 5% to 50% ethyl acetate in hexanes, with the addition of 0.1-1% acetic or formic acid to the mobile phase to improve peak shape. The optimal ratio should be determined by preliminary TLC analysis.

Q5: How can I confirm the purity of my final product?

A5: The purity of the final product can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for determining purity.[2][3] The melting point of the purified compound can also be compared to the literature value (190-193 °C).[4][5] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) can confirm the structure and identify any remaining impurities.

Experimental Protocols

Recrystallization Protocol
  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of a suitable recrystallization solvent. Heat the mixture gently on a hot plate with stirring. Continue to add small portions of the hot solvent until the compound just dissolves completely.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[1]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities and activated charcoal.[1]

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals on the filter paper or in a desiccator to remove all traces of the solvent.

Silica Gel Column Chromatography Protocol
  • Column Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pour the slurry into a chromatography column and allow the silica to settle into a uniform bed. Drain the excess solvent until it is level with the top of the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the sample solution to the top of the silica gel bed.

  • Elution: Add the mobile phase to the top of the column and begin to collect fractions. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexanes) to elute the compound and any impurities.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow cluster_chromatography Column Chromatography Workflow crude_recrys Crude Product dissolve Dissolve in Hot Solvent crude_recrys->dissolve hot_filtration Hot Filtration (optional) dissolve->hot_filtration cool Slow Cooling hot_filtration->cool filter_wash Filter and Wash Crystals cool->filter_wash dry Dry Purified Product filter_wash->dry crude_chrom Crude Product dissolve_load Dissolve and Load on Column crude_chrom->dissolve_load elute Elute with Solvent Gradient dissolve_load->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis TLC Analysis collect_fractions->tlc_analysis combine_evaporate Combine Pure Fractions and Evaporate tlc_analysis->combine_evaporate pure_product_chrom Purified Product combine_evaporate->pure_product_chrom

Caption: General workflows for purification by recrystallization and column chromatography.

troubleshooting_logic cluster_issues Troubleshooting Path cluster_solutions Potential Solutions start Purification Attempt outcome Successful Purification? start->outcome end Pure Product outcome->end Yes low_purity Low Purity outcome->low_purity No oiling_out Oiling Out outcome->oiling_out No tailing Peak Tailing (Chromatography) outcome->tailing No rerun_recrys Re-recrystallize with Different Solvent low_purity->rerun_recrys change_solvent Change Recrystallization Solvent oiling_out->change_solvent add_modifier Add Acid Modifier to Mobile Phase tailing->add_modifier rerun_recrys->start change_solvent->start add_modifier->start

Caption: Logical diagram for troubleshooting common purification issues.

References

Technical Support Center: Scaling Up the Synthesis of 3,3,3-Tris(4-chlorophenyl)propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide is intended for experienced researchers, scientists, and drug development professionals. The synthesis of chemical compounds, especially at scale, involves hazardous materials and processes that should only be undertaken by trained personnel in a properly equipped facility. Adherence to all institutional and governmental safety protocols is mandatory. The following information is for illustrative and troubleshooting purposes and does not constitute a validated production protocol.

Frequently Asked Questions (FAQs)

Q1: We successfully synthesized the target compound on a 1-5 gram scale, but upon scaling to 100 grams, the yield dropped significantly. What are the common causes?

A1: A drop in yield during scale-up is a common issue primarily related to physical and chemical parameters that do not scale linearly.[1] Key factors include:

  • Inefficient Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, making it harder to maintain the optimal reaction temperature.[2] For exothermic reactions, localized overheating can lead to side product formation and degradation. For endothermic reactions, insufficient heating can slow down the reaction rate.

  • Poor Mixing: What appears as homogenous mixing in a small flask can be heterogeneous in a large reactor, leading to localized areas of high or low reagent concentration. This affects reaction kinetics and can increase the formation of byproducts.[3]

  • Extended Addition/Workup Times: Adding reagents, completing extractions, and performing filtrations take significantly longer at a larger scale.[3][4] If intermediates or the product are unstable, this increased time can lead to degradation.

Q2: The color of our scaled-up batch is much darker (yellow or brown) than the small-scale batches. Why is this and how can we fix it?

A2: Dark coloration typically indicates the presence of impurities.[5] This can be due to:

  • Side Reactions: As mentioned above, poor temperature control during scale-up can lead to side reactions that produce colored, often polymeric, byproducts.[2]

  • Residual Catalyst/Reagents: Inefficient removal of metal catalysts or other reagents can cause discoloration.[6]

  • Product Degradation: Longer reaction times or extended exposure to acidic or basic conditions during workup can cause the product to degrade.[5]

To address this, consider treating a solution of the crude product with activated carbon or performing a carefully optimized recrystallization.[5][6]

Q3: Our scaled-up reaction seems to have stalled and is not going to completion. What should we investigate?

A3: Reaction stalling can be traced to several factors:

  • Catalyst Deactivation: The synthesis of 3,3,3-Tris(4-chlorophenyl)propionic acid likely involves a Lewis acid catalyst (e.g., AlCl₃) for a Friedel-Crafts-type reaction. These catalysts are extremely sensitive to moisture.[7] Any water introduced from solvents, reagents, or glassware on a large scale will deactivate the catalyst. Ensure all components are rigorously dried.

  • Insufficient Catalyst: In some reactions, the product can form a complex with the catalyst, effectively removing it from the reaction cycle.[7] Scale-up may require a higher molar ratio of the catalyst.

  • Mixing and Mass Transfer: If the reaction involves multiple phases (e.g., a solid reagent in a liquid), poor mixing can limit the contact between reactants, slowing or stalling the reaction.

Q4: What are the best general techniques for purifying the final carboxylic acid product at a larger scale?

A4: The most robust methods for purifying carboxylic acids at scale are:

  • Extraction: This technique exploits the acidic nature of the compound. Dissolve the crude material in an organic solvent and extract with an aqueous base (e.g., sodium bicarbonate, sodium hydroxide) to form the water-soluble carboxylate salt. The organic layer containing neutral impurities is discarded. The aqueous layer is then re-acidified to precipitate the pure carboxylic acid, which is collected by filtration.[8][9]

  • Recrystallization: This is a highly effective method for removing impurities. The key is to find a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room or lower temperatures.[10] Slow cooling is crucial for forming pure crystals.[6]

Troubleshooting Guides

The following table outlines common problems encountered during the synthesis and scale-up, their potential causes, and recommended solutions.

Problem / Observation Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Catalyst Inactivity: Moisture contamination deactivating the Lewis acid catalyst.[7] 2. Deactivated Substrate: The aromatic ring (chlorobenzene) is deactivated, requiring forceful conditions.[7] 3. Reaction Stalling: Due to poor mixing or insufficient catalyst loading.1. Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar). 2. Re-evaluate reaction temperature and time. A higher temperature may be needed, but monitor for side products. 3. Increase stirring speed. Consider using an overhead mechanical stirrer for large volumes. Evaluate catalyst stoichiometry.
Formation of Multiple Byproducts 1. Polyalkylation/Polyacylation: The product of an initial reaction is more reactive than the starting material.[11][12] 2. Isomer Formation: Rearrangement of intermediates can lead to different isomers.[12][13] 3. Degradation: Overheating or prolonged reaction time.1. Use a large excess of the aromatic substrate (chlorobenzene) to favor mono-substitution. 2. Modify the catalyst or reaction conditions. Friedel-Crafts acylation is less prone to rearrangement than alkylation.[12] 3. Implement stricter temperature control. Monitor the reaction closely and quench it as soon as it reaches completion.
Product Fails to Precipitate/Crystallize 1. High Level of Impurities: Impurities can act as "solubilizers," preventing crystallization.[6] 2. Incorrect pH: During workup, the pH of the aqueous phase was not made sufficiently acidic to precipitate the carboxylic acid. 3. Inappropriate Solvent: The chosen recrystallization solvent is not suitable.1. Perform an initial purification step (e.g., column chromatography on a small sample, or an acid-base extraction) to remove major impurities before attempting crystallization. 2. Adjust the pH to be at least 2-3 units below the pKa of the carboxylic acid using a pH meter.[6][9] 3. Systematically screen for new recrystallization solvents. Consider adding an anti-solvent to induce precipitation.
Batch-to-Batch Inconsistency 1. Variable Raw Material Quality: Purity of starting materials or solvents differs between batches. 2. Poor Process Control: Inconsistent control over key parameters like temperature, addition rates, and mixing speed.[2] 3. Atmospheric Contamination: Inconsistent control over exposure to air/moisture.1. Qualify all raw materials before use. Run analytical tests (e.g., NMR, GC) on incoming materials. 2. Develop a strict standard operating procedure (SOP). Use automated reactor systems for better control over parameters. 3. Ensure a consistent inert atmosphere is maintained throughout the process for every batch.

Key Scale-Up Parameters

When moving from bench-scale to pilot or production scale, simply multiplying reagent quantities is insufficient.[14] The following parameters must be carefully re-evaluated.

Parameter Bench Scale (Grams) Production Scale (Kilograms) Key Considerations for Scale-Up
Heat Transfer High surface-area-to-volume ratio; rapid heating/cooling.Low surface-area-to-volume ratio; slow heat dissipation.[2]The risk of runaway exothermic reactions increases significantly.[2] Controlled, slow addition of reagents is critical. The reactor's heating/cooling capacity must be able to manage the reaction's thermal load.
Mixing Magnetic stir bar provides efficient mixing.Mechanical overhead stirrer required. Baffles in the reactor may be necessary.Inefficient mixing can lead to localized "hot spots" or concentration gradients, causing lower yield and more impurities.[3]
Reaction Time Typically shorter due to efficient heat and mass transfer.Often longer.[4]Reaction kinetics may change. The stability of all reagents, intermediates, and products over these extended periods must be verified.[3]
Reagent & Solvent Choice Purity is prioritized over cost. Halogenated solvents may be used.Cost, safety, and environmental impact are critical.A solvent that works well in the lab (e.g., Dichloromethane) may be unsuitable for production due to toxicity or disposal costs. A process re-development with a "greener" or safer solvent might be necessary.[15]
Isolation & Purification Column chromatography is feasible. Simple filtration is fast.Chromatography is often impractical and expensive. Filtration can be slow.Methods must be robust and scalable. Recrystallization and extraction are preferred over chromatography for large quantities.[4]

Representative Experimental Protocol

This protocol is a generalized representation and must be adapted and optimized based on rigorous laboratory investigation and safety assessment.

1. Reaction Setup:

  • A suitable glass-lined or stainless steel reactor is equipped with an overhead mechanical stirrer, a temperature probe, a condenser with an inert gas inlet (N₂ or Argon), and a port for controlled liquid addition.

  • The entire apparatus must be thoroughly dried to remove moisture.

  • The aromatic substrate (e.g., chlorobenzene), which often serves as the solvent, is charged to the reactor under an inert atmosphere.

2. Catalyst Addition & Reagent Feed:

  • The Lewis acid catalyst (e.g., Aluminum chloride) is added portion-wise to the stirred substrate, managing any initial exotherm.

  • The second reactant (e.g., a derivative of propionic acid) is added slowly via an addition funnel or pump over a period of 1-4 hours. The addition rate is controlled to maintain the desired internal reaction temperature.

3. Reaction Monitoring:

  • The reaction progress is monitored periodically by withdrawing small aliquots for analysis (e.g., HPLC, TLC, or GC) to determine the consumption of starting material.

4. Workup - Quench and Extraction:

  • Once the reaction is complete, the mixture is cooled.

  • The reaction is carefully quenched by slowly transferring the mixture to a separate vessel containing a stirred mixture of ice and water (or dilute acid). This step is often highly exothermic and requires efficient cooling.

  • The organic layer is separated. The aqueous layer is extracted one or more times with a suitable organic solvent.

  • The combined organic layers are then extracted with an aqueous base (e.g., 1M NaOH solution) to convert the carboxylic acid product into its water-soluble salt.

  • The layers are separated. The organic layer containing neutral byproducts is set aside.

5. Isolation - Precipitation:

  • The aqueous layer containing the carboxylate salt is cooled in an ice bath and stirred vigorously.

  • A strong acid (e.g., 3M HCl) is slowly added to lower the pH to ~2, causing the carboxylic acid product to precipitate out of the solution.

  • The resulting slurry is stirred in the cold for a period to maximize precipitation.

6. Purification - Filtration and Recrystallization:

  • The solid product is collected by filtration using a large Büchner funnel or a filter press.

  • The filter cake is washed with cold water to remove inorganic salts, followed by a cold non-polar solvent (e.g., hexane) to remove residual organic impurities.

  • The crude solid is then purified by recrystallization from a pre-determined optimal solvent system. The solid is dissolved in a minimal amount of the hot solvent, filtered while hot to remove insoluble impurities, and then allowed to cool slowly to induce crystallization.

  • The purified crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Visualizations

G cluster_reaction Reaction Phase cluster_workup Workup & Isolation Phase cluster_purification Purification Phase Setup Reactor Setup (Inert & Anhydrous) Addition Controlled Reagent Addition Setup->Addition Monitor Monitor Reaction (e.g., HPLC) Addition->Monitor Quench Quench Reaction (Ice/Water) Monitor->Quench Reaction Complete Extraction Acid-Base Extraction Quench->Extraction Precipitate Acidify & Precipitate Product Extraction->Precipitate Filter_Crude Filter Crude Solid Precipitate->Filter_Crude Recrystallize Recrystallize from Optimal Solvent Filter_Crude->Recrystallize Filter_Pure Filter Pure Crystals Recrystallize->Filter_Pure Dry Dry Under Vacuum Filter_Pure->Dry Final_Product Final_Product Dry->Final_Product Pure Final Product

Caption: General experimental workflow for synthesis, workup, and purification.

G cluster_kinetics cluster_stability cluster_purity Problem Observed Problem: Low Yield / High Impurity Cause_Kinetics Cause: Reaction Kinetics? Problem->Cause_Kinetics Cause_Stability Cause: Product Stability? Problem->Cause_Stability Cause_Purity Cause: Purification Step? Problem->Cause_Purity Q_Temp Is Temperature Optimal & Consistent? Cause_Kinetics->Q_Temp Q_Mix Is Mixing Sufficient? Cause_Kinetics->Q_Mix Q_Cat Is Catalyst Active & Sufficient? Cause_Kinetics->Q_Cat Q_Time Is Reaction/Workup Time Too Long? Cause_Stability->Q_Time Q_Quench Is Quench Causing Degradation? Cause_Stability->Q_Quench Q_Extract Is pH Correct During Extraction? Cause_Purity->Q_Extract Q_Recrystal Is Recrystallization Solvent Optimal? Cause_Purity->Q_Recrystal

Caption: Troubleshooting logic for addressing poor reaction outcomes.

G center Successful Scale-Up Thermodynamics Thermodynamics (Heat Management) center->Thermodynamics Kinetics Kinetics (Reaction Rate & Time) center->Kinetics Mass_Transfer Mass Transfer (Mixing & Diffusion) center->Mass_Transfer Safety Process Safety (EHS) center->Safety Economics Process Economics (Cost of Goods) center->Economics Purification Downstream Processing (Purification & Isolation) center->Purification

Caption: Interconnected challenges in chemical process scale-up.

References

Validation & Comparative

Comparative Analysis of 3,3,3-Tris(4-chlorophenyl)propionic Acid and Alternative YopH Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the activity of 3,3,3-Tris(4-chlorophenyl)propionic acid and other known inhibitors of the Yersinia outer protein H (YopH), a critical virulence factor and a promising target for novel anti-plague agents. YopH is a protein tyrosine phosphatase (PTP) that is essential for the pathogenicity of Yersinia species, including Yersinia pestis, the causative agent of plague. By dephosphorylating host cell proteins, YopH disrupts critical signaling pathways, leading to the suppression of the host immune response.

Overview of YopH Inhibition

The development of potent and selective YopH inhibitors is a key strategy in the pursuit of new therapeutics against Yersinia infections. This guide focuses on the validation of this compound's activity by comparing it with other well-characterized YopH inhibitors, providing a framework for researchers to evaluate these compounds for further investigation.

Data Presentation: Quantitative Inhibitor Comparison

The following table summarizes the inhibitory activity of this compound and its alternatives against YopH.

CompoundType of InhibitionIC50K_i_Reference
This compoundNot ReportedPotent (specific value not reported)Not ReportedLiang F, et al. (2003)
Aurintricarboxylic acid (ATA)Not Reported~10 nM5 nMLiang F, et al. (2003)
p-Nitrocatechol sulfate (pNCS)Not ReportedNot Reported25 µMSun JP, et al. (2003)
Oxidovanadium(IV) Complex 1CompetitiveNot ReportedIn the nanomolar rangeSanna D, et al. (2015)

Note: While this compound was identified as a potent inhibitor in a screen of 720 carboxylic acids, the specific IC50 value was not reported in the primary literature reviewed.[1]

Experimental Protocols

In Vitro YopH Phosphatase Activity Assay

This protocol describes a common method for measuring the enzymatic activity of YopH and assessing the potency of potential inhibitors using a colorimetric substrate.

Objective: To determine the in vitro inhibitory activity of test compounds against the YopH protein tyrosine phosphatase.

Materials:

  • Recombinant YopH (catalytic domain)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.0, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • p-Nitrophenyl phosphate (pNPP), substrate

  • Test compounds (e.g., this compound, ATA, pNCS) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microtiter plates

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reaction Setup: In a 96-well plate, add the following components in order:

    • Assay Buffer

    • A serially diluted concentration of the test compound. For control wells, add the same volume of solvent.

    • Recombinant YopH enzyme.

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add pNPP solution to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 15-30 minutes), ensuring the reaction proceeds within the linear range.

  • Termination of Reaction: Stop the reaction by adding a strong base, such as NaOH. This will also cause a color change in the product.

  • Absorbance Measurement: Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is directly proportional to the amount of p-nitrophenol produced, which reflects the phosphatase activity.

  • Data Analysis:

    • Subtract the background absorbance (wells without enzyme) from all readings.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme with solvent only).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Mandatory Visualization

YopH Signaling Pathway

The following diagram illustrates the mechanism by which YopH disrupts host cell signaling, leading to the inhibition of the immune response.

YopH_Signaling_Pathway cluster_bacteria Yersinia cluster_host Host Cell Yersinia Yersinia T3SS Type III Secretion System Yersinia->T3SS expresses YopH_secreted YopH T3SS->YopH_secreted injects p130Cas p130Cas YopH_secreted->p130Cas dephosphorylates FAK Focal Adhesion Kinase (FAK) YopH_secreted->FAK dephosphorylates Fyb Fyn-binding protein (Fyb) YopH_secreted->Fyb dephosphorylates ImmuneResponse Immune Response (e.g., Phagocytosis) p130Cas->ImmuneResponse disrupts signaling to FAK->ImmuneResponse disrupts signaling to Fyb->ImmuneResponse disrupts signaling to

Caption: YopH-mediated disruption of host cell signaling.

Experimental Workflow for YopH Inhibitor Screening

This diagram outlines the key steps involved in the in vitro screening of potential YopH inhibitors.

YopH_Inhibitor_Screening_Workflow start Start: Compound Library assay_prep Prepare 96-well plates: - Assay Buffer - Diluted Compounds start->assay_prep add_enzyme Add Recombinant YopH assay_prep->add_enzyme pre_incubation Pre-incubate (10-15 min) add_enzyme->pre_incubation add_substrate Add pNPP Substrate pre_incubation->add_substrate incubation Incubate (15-30 min at 30°C) add_substrate->incubation stop_reaction Stop Reaction (add NaOH) incubation->stop_reaction read_plate Measure Absorbance at 405 nm stop_reaction->read_plate data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 read_plate->data_analysis end End: Identify Potent Inhibitors data_analysis->end

Caption: Workflow for in vitro YopH inhibitor screening.

References

A Comparative Efficacy Analysis of YopH Inhibitors: 3,3,3-Tris(4-chlorophenyl)propionic acid versus Aurintricarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of 3,3,3-Tris(4-chlorophenyl)propionic acid and a notable alternative, Aurintricarboxylic acid (ATA), as inhibitors of the Yersinia outer protein H (YopH), a critical virulence factor in pathogenic Yersinia species, including the causative agent of plague, Yersinia pestis. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key pathways to aid in research and development efforts targeting novel anti-virulence strategies.

Introduction to YopH and its Inhibition

The protein tyrosine phosphatase (PTP) activity of YopH is essential for Yersinia's ability to evade the host immune system. By dephosphorylating key host cell proteins involved in signal transduction, YopH disrupts cellular processes such as phagocytosis and inflammatory responses, thereby promoting bacterial survival and proliferation. Consequently, the inhibition of YopH represents a promising therapeutic strategy to combat Yersinia infections. Both this compound and Aurintricarboxylic acid have been identified as inhibitors of this crucial enzyme.

Quantitative Efficacy Comparison

CompoundTargetIC50 ValueKey Findings
This compoundYopHN/ADescribed as a potent inhibitor of Yersinia protein-tyrosine phosphatase (PTP) YopH. Targets the phosphotyrosine-binding pocket of YopH.[1]
Aurintricarboxylic acid (ATA)YopH~10 nMA highly effective inhibitor of YopH.[2][3] Its mechanism involves a redox-dependent process, and it has been shown to block the in vitro and in vivo activity of YopH.[2] It is a polyaromatic carboxylic acid.

Note: The absence of a specific IC50 value for this compound in publicly available literature necessitates further direct experimental comparison to definitively quantify its efficacy relative to ATA.

Mechanism of Action: Targeting the YopH Active Site

Both this compound and Aurintricarboxylic acid are understood to exert their inhibitory effects by targeting the active site of the YopH phosphatase. This interaction prevents the binding and dephosphorylation of its natural substrates within the host cell. The following diagram illustrates the general mechanism of YopH-mediated disruption of host cell signaling and its inhibition.

YopH_Inhibition_Pathway cluster_yersinia Yersinia cluster_host Host Cell Yersinia Yersinia T3SS Type III Secretion System Yersinia->T3SS expresses YopH_protein YopH T3SS->YopH_protein injects PhosphorylatedSubstrate Phosphorylated Host Proteins YopH_protein->PhosphorylatedSubstrate targets HostCell Host Cell DephosphorylatedSubstrate Dephosphorylated Host Proteins PhosphorylatedSubstrate->DephosphorylatedSubstrate dephosphorylates SignalingDisruption Disruption of Immune Signaling DephosphorylatedSubstrate->SignalingDisruption Inhibitor YopH Inhibitor (e.g., ATA) Inhibitor->YopH_protein binds & inhibits

Caption: Inhibition of YopH-mediated disruption of host cell signaling.

Experimental Protocols

The following is a detailed methodology for a key experiment used to determine the inhibitory efficacy of compounds against YopH, a YopH Phosphatase Activity Assay using p-nitrophenyl phosphate (pNPP).

YopH Phosphatase Activity Assay (pNPP)

Objective: To measure the enzymatic activity of YopH and determine the inhibitory potential of test compounds by quantifying the dephosphorylation of the chromogenic substrate p-nitrophenyl phosphate (pNPP).

Materials:

  • Recombinant purified YopH enzyme

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

  • p-Nitrophenyl phosphate (pNPP) substrate solution (10 mM in Assay Buffer)

  • Test compounds (this compound and Aurintricarboxylic acid) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Stop Solution: 1 M NaOH

Procedure:

  • Preparation of Reagents:

    • Prepare a series of dilutions of the test compounds in Assay Buffer.

    • Dilute the recombinant YopH enzyme to the desired working concentration in Assay Buffer.

  • Assay Setup:

    • To each well of a 96-well microplate, add 20 µL of the diluted test compound or vehicle control (for uninhibited and blank wells).

    • Add 60 µL of Assay Buffer to all wells.

    • Add 10 µL of the diluted YopH enzyme solution to the test and uninhibited control wells. Add 10 µL of Assay Buffer to the blank wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 10 µL of the pNPP substrate solution to all wells.

    • Incubate the plate at 37°C for 15-30 minutes.

  • Termination and Measurement:

    • Stop the reaction by adding 50 µL of Stop Solution to each well. The solution will turn yellow in the presence of dephosphorylated pNPP.

    • Measure the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Absorbance of test well / Absorbance of uninhibited control well)] x 100

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

YopH_Assay_Workflow start Start reagent_prep Prepare Reagents: - YopH Enzyme - pNPP Substrate - Inhibitors (Test Compounds) - Assay Buffer start->reagent_prep plate_setup Plate Setup (96-well): - Add Inhibitor/Vehicle - Add Assay Buffer - Add YopH Enzyme reagent_prep->plate_setup pre_incubation Pre-incubate at 37°C for 10 min plate_setup->pre_incubation reaction_start Initiate Reaction: Add pNPP Substrate pre_incubation->reaction_start incubation Incubate at 37°C for 15-30 min reaction_start->incubation reaction_stop Stop Reaction: Add NaOH Solution incubation->reaction_stop measurement Measure Absorbance at 405 nm reaction_stop->measurement data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 measurement->data_analysis end End data_analysis->end

Caption: Workflow for YopH phosphatase activity assay using pNPP.

References

A Comparative Guide to Analytical Methods for 3,3,3-Tris(4-chlorophenyl)propionic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical techniques for the quantification of 3,3,3-Tris(4-chlorophenyl)propionic acid (TCPPA): High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate analytical method is critical for accurate quantification in research, quality control, and pharmacokinetic studies. This document outlines the experimental protocols and presents a comparative analysis of their performance characteristics to aid in methodological selection.

Comparison of Analytical Method Performance

The performance of each method is summarized in the table below. The values presented are typical and may vary depending on the specific instrumentation, reagents, and matrix effects.

ParameterHPLC-UVGC-MSLC-MS/MS
Limit of Detection (LOD) 0.1 - 0.5 µg/mL0.01 - 0.1 µg/mL0.001 - 0.01 µg/mL
Limit of Quantification (LOQ) 0.5 - 1.5 µg/mL0.05 - 0.5 µg/mL0.005 - 0.05 µg/mL
**Linearity (R²) **> 0.998> 0.999> 0.999
Linear Range 0.5 - 100 µg/mL0.05 - 50 µg/mL0.005 - 25 µg/mL
Accuracy (% Recovery) 95 - 105%90 - 110%98 - 102%
Precision (%RSD) < 5%< 10%< 3%
Sample Throughput ModerateLow to ModerateHigh
Selectivity ModerateHighVery High
Cost LowModerateHigh

Experimental Workflows

The following diagrams illustrate the general experimental workflows for the quantification of TCPPA using HPLC-UV, GC-MS, and LC-MS/MS.

cluster_0 HPLC-UV Workflow cluster_1 GC-MS Workflow cluster_2 LC-MS/MS Workflow a0 Sample Preparation (e.g., LLE, SPE) a1 Filtration a0->a1 a2 HPLC Separation (C18 Column) a1->a2 a3 UV Detection a2->a3 a4 Quantification a3->a4 b0 Sample Preparation (e.g., LLE) b1 Derivatization (e.g., Esterification) b0->b1 b2 GC Separation (Capillary Column) b1->b2 b3 Mass Spectrometry (EI, SIM/Scan) b2->b3 b4 Quantification b3->b4 c0 Sample Preparation (e.g., Protein Precipitation, SPE) c1 Filtration c0->c1 c2 LC Separation (U)HPLC, C18 Column) c1->c2 c3 Tandem MS (ESI, MRM) c2->c3 c4 Quantification c3->c4

Caption: Comparative workflows for TCPPA quantification.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are intended as a starting point and may require optimization for specific sample matrices and instrumentation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for routine analysis and quality control where high sensitivity is not the primary requirement.

a. Sample Preparation (Liquid-Liquid Extraction - LLE)

  • To 1 mL of the sample (e.g., plasma, formulation), add a suitable internal standard.

  • Acidify the sample with an appropriate acid (e.g., 1 M HCl) to a pH of approximately 2-3.

  • Extract the TCPPA by adding 3 mL of a water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Vortex the mixture for 2 minutes and then centrifuge at 3000 x g for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume (e.g., 200 µL) of the mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

b. Chromatographic Conditions

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 20 µL.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers higher selectivity and sensitivity than HPLC-UV and is suitable for the analysis of TCPPA in complex matrices. A derivatization step is typically required to improve the volatility and chromatographic behavior of the acidic analyte.

a. Sample Preparation and Derivatization (Esterification)

  • Perform a liquid-liquid extraction as described in the HPLC-UV protocol (steps 1-5).

  • To the dried extract, add a derivatizing agent such as BF3-methanol or diazomethane to convert the carboxylic acid group of TCPPA to its methyl ester. A common procedure involves adding 200 µL of 14% BF3 in methanol and heating at 60 °C for 30 minutes.

  • After cooling, add a quenching solution (e.g., saturated sodium bicarbonate) and extract the derivatized TCPPA with an organic solvent like hexane.

  • Dry the organic extract over anhydrous sodium sulfate and concentrate it to a suitable volume for GC-MS analysis.

b. GC-MS Conditions

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 280 °C.

  • Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 300 °C at 15 °C/min and hold for 5 minutes.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Analyzer: Quadrupole.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the TCPPA derivative.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest sensitivity and selectivity, making it the method of choice for bioanalytical studies and trace-level quantification.

a. Sample Preparation (Protein Precipitation or Solid-Phase Extraction)

  • Protein Precipitation (for biological fluids):

    • To 100 µL of plasma or serum, add an internal standard.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4 °C.

    • Transfer the supernatant to a new tube, evaporate to dryness, and reconstitute in the mobile phase.

  • Solid-Phase Extraction (SPE) (for cleaner samples):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the acidified sample onto the cartridge.

    • Wash the cartridge with water to remove polar interferences.

    • Elute the TCPPA with a suitable organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate and reconstitute in the mobile phase.

b. LC-MS/MS Conditions

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Example Gradient: Start with 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in negative ion mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for TCPPA and the internal standard.

This guide provides a foundational understanding of the available analytical methods for the quantification of this compound. The optimal choice of method will depend on the specific requirements of the study, including the desired sensitivity, selectivity, sample throughput, and available resources. It is recommended to perform method validation according to the relevant regulatory guidelines to ensure the reliability of the obtained results.

A Comparative Guide to the Cross-Reactivity of 3,3,3-Tris(4-chlorophenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for understanding the potential cross-reactivity of 3,3,3-Tris(4-chlorophenyl)propionic acid. Due to a lack of publicly available experimental data on the cross-reactivity of this specific compound, this document outlines the principles of cross-reactivity, identifies potential cross-reactants based on structural similarity, and provides a detailed, generalized experimental protocol for researchers to conduct their own assessments.

Understanding Cross-Reactivity

In the context of immunoassays and other ligand-binding assays, cross-reactivity refers to the ability of antibodies or other receptor proteins to bind to substances other than the specific analyte they were designed to target. This phenomenon is primarily driven by structural similarities between the target analyte and the cross-reacting compounds. High cross-reactivity can lead to inaccurate quantification and false-positive results in analytical tests. For drug development professionals, understanding the cross-reactivity profile of a compound is crucial for assessing its specificity and potential off-target effects.

Potential Cross-Reactants of this compound

The molecular structure of this compound, with its three chlorinated phenyl groups and a propionic acid moiety, suggests that structurally analogous compounds are the most likely to exhibit cross-reactivity. The degree of cross-reactivity will likely depend on the number and position of chlorine atoms, the nature of the aromatic rings, and modifications to the carboxylic acid side chain.

Below is a table of potential cross-reactants, selected based on structural similarity. Researchers developing assays for this compound should consider evaluating these, and other structurally related compounds, to determine the specificity of their assay.

Compound Name Molecular Formula Key Structural Differences from this compound
3,3-Bis(4-chlorophenyl)propionic acid C₁₅H₁₂Cl₂O₂Lacks one of the 4-chlorophenyl groups.[1]
3-(4-Chlorophenyl)propionic acid C₉H₉ClO₂Possesses only one 4-chlorophenyl group.[2]
3,3,3-Triphenylpropionic acid C₂₁H₁₈O₂Phenyl groups lack chlorine substituents.
3,3,3-Tris(4-chlorophenyl)propionitrile C₂₁H₁₄Cl₃NThe carboxylic acid group is replaced by a nitrile group.[3]
DDT (Dichlorodiphenyltrichloroethane) C₁₄H₉Cl₅While structurally different, it contains multiple chlorinated phenyl groups which could lead to some degree of interaction.

Experimental Protocol: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity Assessment

The following is a generalized protocol for a competitive ELISA, a common and effective method for quantifying cross-reactivity.

1. Reagents and Materials:

  • Coating Antigen: A conjugate of this compound with a carrier protein (e.g., BSA or OVA).

  • Antibody: A specific polyclonal or monoclonal antibody raised against the this compound-protein conjugate.

  • Standard Solution: A stock solution of this compound of known concentration.

  • Test Compounds: Solutions of potential cross-reactants of known concentrations.

  • Enzyme-Conjugated Secondary Antibody: (e.g., HRP-conjugated goat anti-rabbit IgG).

  • Substrate: (e.g., TMB substrate solution).

  • Buffers: Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6), wash buffer (e.g., PBS with 0.05% Tween 20), blocking buffer (e.g., wash buffer with 1% BSA).

  • 96-well microtiter plates.

  • Microplate reader.

2. Assay Procedure:

  • Coating: Dilute the coating antigen in coating buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competitive Reaction:

    • Prepare serial dilutions of the this compound standard and each potential cross-reactant.

    • In separate tubes, mix 50 µL of each standard or test compound dilution with 50 µL of the primary antibody solution.

    • Transfer 100 µL of these mixtures to the wells of the coated and blocked plate.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Reaction: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of stop solution (e.g., 2 M H₂SO₄).

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

3. Data Analysis:

  • Plot a standard curve of absorbance versus the logarithm of the this compound concentration.

  • Determine the IC₅₀ value (the concentration of the analyte that causes 50% inhibition of the maximum signal) for the standard.

  • For each potential cross-reactant, plot an inhibition curve and determine its IC₅₀ value.

  • Calculate the percent cross-reactivity (%CR) using the following formula:

    %CR = (IC₅₀ of this compound / IC₅₀ of test compound) x 100

Visualizing Cross-Reactivity Principles and Workflows

To further clarify the concepts and procedures, the following diagrams illustrate the principle of competitive binding in a cross-reactivity scenario and a typical experimental workflow for its assessment.

Cross_Reactivity_Principle cluster_well Microtiter Well Surface Coated_Antigen Coated Antigen (Target Analyte Conjugate) Antibody Primary Antibody Antibody->Coated_Antigen Binding Site Competition Target_Analyte Target Analyte (this compound) Target_Analyte->Antibody High Affinity Binding Cross_Reactant Potential Cross-Reactant (Structurally Similar Compound) Cross_Reactant->Antibody Lower Affinity Binding

Caption: Competitive binding in an immunoassay for cross-reactivity assessment.

Cross_Reactivity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Antigen_Coating Coat Plate with Target Antigen Conjugate Blocking Block Non-specific Sites Antigen_Coating->Blocking Standard_Dilution Prepare Standard & Test Compound Dilutions Blocking->Standard_Dilution Competitive_Binding Incubate Antibody with Standard or Test Compound Standard_Dilution->Competitive_Binding Transfer Transfer Mixture to Coated Plate Competitive_Binding->Transfer Secondary_Ab Add Enzyme-conjugated Secondary Antibody Transfer->Secondary_Ab Substrate_Add Add Substrate & Develop Color Secondary_Ab->Substrate_Add Read_Absorbance Read Plate Absorbance Substrate_Add->Read_Absorbance Plot_Curves Plot Inhibition Curves Read_Absorbance->Plot_Curves Calculate_IC50 Determine IC50 Values Plot_Curves->Calculate_IC50 Calculate_CR Calculate % Cross-Reactivity Calculate_IC50->Calculate_CR

References

enantiomeric separation of 3,3,3-Tris(4-chlorophenyl)propionic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the enantiomeric separation of 3,3,3-Tris(4-chlorophenyl)propionic acid and its derivatives, offering a comparative analysis of potential High-Performance Liquid Chromatography (HPLC) methods. While direct experimental data for this specific compound is limited in published literature, this guide draws upon established protocols for structurally similar arylpropionic acids to provide researchers, scientists, and drug development professionals with a robust starting point for method development.

The separation of enantiomers is a critical step in drug development and chemical analysis, as different enantiomers of a chiral compound can exhibit distinct pharmacological and toxicological properties. For complex molecules such as this compound, with its three bulky chlorophenyl groups, achieving effective chiral separation requires careful selection of chiral stationary phases (CSPs) and optimization of chromatographic conditions.

This guide compares several common chiral HPLC methodologies that have proven effective for the separation of arylpropionic acids and other compounds with similar structural motifs. The data presented is collated from various studies and provides a comparative framework for selecting a suitable analytical approach.

Comparison of Chiral HPLC Methods for Arylpropionic Acid Derivatives

The following table summarizes various chiral HPLC methods that are strong candidates for the . The selection is based on the successful separation of analogous compounds.

Chiral Stationary Phase (CSP)Target Analyte(s)Mobile PhaseFlow Rate (mL/min)DetectionTemperature (°C)Reference
Polysaccharide-Based CSPs
CHIRALPAK® ICGeneric Chiral ImpurityEthanol / Methanol (30/70)1.0UV at 254 nm40[1]
CHIRALCEL® OCGeneric Chiral ImpurityEthanol / Methanol (30/70)0.3UV at 254 nm40[1]
Chiralpak® IG-3Various pharmaceuticalsPolar-organic, reversed-phase, and HILIC modesNot SpecifiedNot SpecifiedNot Specified[2]
Chiralpak® IB / IF3 / ICPosaconazole stereoisomersNot Specified (2D-LC)Not SpecifiedNot SpecifiedNot Specified[2]
Chiralpak® AD-HNadolol enantiomersNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[2]
Pirkle-Type CSPs
Whelk-O1Pharmaceutical drugsHexane / 2-propanol (80:20) + 1 g/dm³ NH₄OAcNot SpecifiedNot SpecifiedNot Specified[3]
(R,R) Whelk-O1β-amino-β-(4-bromophenyl) propionic acidNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
Protein-Based CSPs
Ultron ES-OVMGeneric Chiral Impurity10mM Phosphate buffer / ACN (75/25)1.0UV at 220 nmNot Specified[1]
Chiral Mobile Phase Additives
Hydroxypropyl-β-cyclodextrin2-Arylpropionic acidsNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[4]
Hydroxypropyl-β-cyclodextrin2-(3-chlorophenyl)propanoic acidn-hexane-ethyl acetate-phosphate bufferNot SpecifiedUV SpectroscopyNot Specified[5]

Experimental Protocols

Detailed methodologies for the key experimental approaches are outlined below. These protocols are based on established methods for similar compounds and can be adapted for this compound derivatives.

Method 1: Enantiomeric Separation using Polysaccharide-Based CSPs (e.g., CHIRALPAK® IC)

This method is a common starting point for the separation of a wide range of chiral compounds.[1][2]

  • Column: CHIRALPAK® IC (4.6 x 250 mm)

  • Mobile Phase: A mixture of Ethanol and Methanol (30:70 v/v). For acidic compounds like propionic acid derivatives, the addition of a small percentage (e.g., 0.1%) of an acidic modifier like trifluoroacetic acid (TFA) or formic acid may be necessary to improve peak shape and resolution.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Temperature: 40 °C

  • Detection: UV at 254 nm

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL.

Method 2: Enantiomeric Separation using Pirkle-Type CSPs (e.g., Whelk-O1)

Pirkle-type CSPs are effective for separating enantiomers that can engage in π-π interactions.[3]

  • Column: (R,R) Whelk-O1

  • Mobile Phase: A mixture of n-Hexane and an alcohol such as 2-propanol or ethanol (e.g., 80:20 v/v). An additive like ammonium acetate (NH₄OAc) can be used to improve separation.

  • Flow Rate: Typically 0.5 - 1.5 mL/min

  • Temperature: Ambient or controlled (e.g., 25 °C)

  • Detection: UV at a wavelength where the analyte has maximum absorbance.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

Method 3: Enantiomeric Separation using Protein-Based CSPs (e.g., OVM)

Protein-based columns can offer unique selectivity for certain chiral compounds.[1]

  • Column: Ultron ES-OVM (4.6 x 150 mm)

  • Mobile Phase: A buffered aqueous-organic mixture, such as 10mM Phosphate buffer and Acetonitrile (ACN) (75:25 v/v). The pH of the buffer is a critical parameter for optimization.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 0.5 mg/mL.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for developing a chiral separation method.

Chiral_Method_Development cluster_0 Analyte Characterization cluster_1 Initial Screening cluster_2 Method Optimization cluster_3 Method Validation A Define Analyte Properties (pKa, solubility, UV spectra) B Select Diverse CSPs (Polysaccharide, Pirkle, etc.) A->B Input for CSP Selection C Screen with Standard Mobile Phases (Normal & Reversed Phase) B->C Test Columns D Optimize Mobile Phase (Solvent ratio, additives) C->D Promising results lead to E Optimize Temperature & Flow Rate D->E Fine-tuning F Assess Specificity, Linearity, Accuracy, Precision, Robustness E->F Final Method

Caption: A typical workflow for chiral HPLC method development.

This guide provides a foundational understanding and practical starting points for the . Researchers should note that empirical testing and optimization will be necessary to achieve baseline separation for this specific molecule. The use of a systematic screening approach with a diverse set of chiral stationary phases and mobile phases is highly recommended.

References

A Comparative Guide to Assessing the Purity of Synthesized 3,3,3-Tris(4-chlorophenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 3,3,3-Tris(4-chlorophenyl)propionic acid. It also presents a comparative analysis with relevant alternative compounds, offering insights into their synthesis and purity assessment. The experimental data herein is representative and intended to illustrate the application and interpretation of the described analytical techniques.

Introduction to Purity Assessment

The purity of a synthesized active pharmaceutical ingredient (API) or a research compound is a critical parameter that dictates its efficacy, safety, and overall quality. For this compound, a compound with potential applications in various research fields, rigorous purity assessment is paramount to ensure the reliability and reproducibility of experimental results. This guide explores the application of modern analytical techniques—High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy—for the comprehensive purity profiling of this halogenated organic compound.

Comparison with Alternative Compounds

The choice of a research compound can be influenced by its synthetic accessibility and the ease of its purification and subsequent purity analysis. Here, we compare this compound with two structural analogs: 3-(4-Chlorophenyl)propionic acid and 3,3,3-Triphenylpropionic acid.

FeatureThis compound3-(4-Chlorophenyl)propionic acid3,3,3-Triphenylpropionic acid
Structure (ClC₆H₄)₃CCH₂COOHClC₆H₄CH₂CH₂COOH(C₆H₅)₃CCH₂COOH
Molecular Weight 405.70 g/mol 184.62 g/mol 302.37 g/mol
Synthesis Typically a multi-step synthesis involving Grignard reagents or Friedel-Crafts reactions, which can lead to several byproducts.Relatively straightforward synthesis, for instance, via the hydrogenation of 4-chlorocinnamic acid.[1]Can be synthesized by the reaction of triphenylcarbinol with malonic acid.[2]
Purification Purification can be challenging due to the presence of structurally similar, chlorinated byproducts. Recrystallization and column chromatography are common methods.Purification is generally simpler due to fewer potential byproducts. Recrystallization is often sufficient.Purification is moderately difficult; recrystallization is the primary method.
Purity Concerns Incomplete reactions leading to di- or mono-chlorinated analogs; positional isomers of the chloro groups.Residual starting materials or byproducts from side reactions.Incomplete reaction leading to starting materials or other condensation products.

Experimental Protocols for Purity Assessment

Accurate determination of purity requires the use of orthogonal analytical methods. The following protocols provide detailed methodologies for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for quantifying the purity of non-volatile organic compounds. A reverse-phase method is typically employed for aromatic carboxylic acids.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).

  • Gradient Program:

    • 0-2 min: 30% Acetonitrile

    • 2-15 min: 30% to 95% Acetonitrile

    • 15-18 min: 95% Acetonitrile

    • 18-20 min: 95% to 30% Acetonitrile

    • 20-25 min: 30% Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase (initial conditions) to a concentration of 1 mg/mL.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight of the compound and the presence of impurities. For halogenated compounds, the isotopic pattern is a key diagnostic feature.[3][4]

Experimental Protocol:

  • Instrumentation: A mass spectrometer, often coupled with a chromatographic inlet like GC or LC (e.g., LC-MS).

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is suitable for carboxylic acids.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: m/z 100 - 600

  • Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) of the sample in a suitable solvent like acetonitrile or methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can also be used for quantitative purity assessment (qNMR). ¹H and ¹³C NMR are standard.[5]

Experimental Protocol:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Parameters:

    • Pulse Program: Standard single pulse.

    • Number of Scans: 16

    • Relaxation Delay: 5 seconds (for quantitative analysis).

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled.

    • Number of Scans: 1024

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of the deuterated solvent.

Data Presentation and Interpretation

The following tables present representative data for the purity assessment of a synthesized batch of this compound.

Quantitative Purity Data (HPLC)
CompoundRetention Time (min)Peak Area (%)Purity Assignment
This compound 12.5 97.2% Main Product
Impurity A10.81.5%Dichlorinated byproduct
Impurity B14.20.8%Positional Isomer
Unknown9.50.5%Unidentified
Qualitative Purity Data (MS and NMR)
Analytical TechniqueExpected Result for Pure CompoundObserved ResultInterpretation
Mass Spectrometry (ESI-) Molecular ion peak [M-H]⁻ at m/z 403.0, with a characteristic isotopic pattern for three chlorine atoms.Major peak at m/z 403.0 with the expected isotopic distribution. Minor peaks at m/z 369.0 and 403.0 with altered isotopic patterns.Confirms the molecular weight of the target compound. The minor peaks suggest the presence of dichlorinated and isomeric impurities.
¹H NMR (400 MHz, CDCl₃) A multiplet in the aromatic region (δ 7.2-7.4 ppm) and a singlet for the CH₂ group (δ ~3.0 ppm). The carboxylic acid proton may be a broad singlet (δ >10 ppm).[6][7]Signals consistent with the main product are observed. Additional small signals are present in the aromatic and aliphatic regions.The presence of additional signals indicates impurities, likely the byproducts detected by HPLC and MS.
¹³C NMR (100 MHz, CDCl₃) A signal for the carboxylic carbon (δ ~175 ppm), a quaternary carbon, and signals for the aromatic carbons.[6]The expected signals for the main product are present, along with several weaker signals.Confirms the carbon framework of the target compound and the presence of carbon-containing impurities.

Visualizations

Experimental Workflow for Purity Assessment

G Experimental Workflow for Purity Assessment cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Analysis cluster_results Data Interpretation & Final Assessment synthesis Synthesized Product purification Recrystallization / Chromatography synthesis->purification hplc HPLC Analysis purification->hplc Quantitative Purity ms Mass Spectrometry purification->ms Molecular Weight & Isotopic Pattern nmr NMR Spectroscopy purification->nmr Structural Confirmation & Impurity ID data_integration Integrate Data hplc->data_integration ms->data_integration nmr->data_integration purity_report Final Purity Report data_integration->purity_report decision decision purity_report->decision Accept / Repurify G Interrelation of Analytical Techniques for Purity Assessment center_node Purity Assessment hplc HPLC (Quantitative) center_node->hplc ms Mass Spec (Identity) center_node->ms nmr NMR (Structure) center_node->nmr hplc->ms LC-MS ms->nmr Confirm Impurities nmr->hplc qNMR vs. HPLC

References

Unveiling the Biological Efficacy of 3,3,3-Tris(4-chlorophenyl)propionic Acid as a YopH Inhibitor: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3,3-Tris(4-chlorophenyl)propionic acid has been identified as a potent inhibitor of the Yersinia protein-tyrosine phosphatase (PTP) YopH, a critical virulence factor for the bacteria responsible for plague, Yersinia pestis.[1] YopH dephosphorylates host cell proteins, disrupting cellular signaling and allowing the bacteria to evade the immune system. Inhibition of YopH is a promising strategy for the development of novel anti-plague therapeutics. This guide provides a comprehensive overview of the biological efficacy of this compound and discusses the broader context of YopH inhibition.

Properties of this compound

PropertyValue
Molecular Formula C₂₁H₁₅Cl₃O₂
Molecular Weight 405.70 g/mol
CAS Number 2168-06-1
Mechanism of Action Targets the phosphotyrosine-binding pocket of YopH.[1]
Biological Target Yersinia protein-tyrosine phosphatase (YopH)

Mechanism of Action and Biological Efficacy

This compound functions as a potent inhibitor of YopH, a key enzyme in the pathogenesis of Yersinia infections. YopH is secreted by the bacteria into the host cell, where it dephosphorylates multiple proteins involved in cytoskeletal organization and cell signaling. This disruption of host cellular processes is crucial for the bacteria's survival and proliferation.

The inhibitory action of this compound is attributed to its ability to bind to the active site of YopH, specifically the phosphotyrosine-binding pocket.[1] By occupying this pocket, the compound prevents the natural substrates from binding, thereby blocking the enzymatic activity of YopH.

YopH_Inhibition YopH Pathogenesis and Inhibition Pathway Yersinia Yersinia pestis T3SS Type III Secretion System Yersinia->T3SS expresses YopH YopH Effector Protein T3SS->YopH injects HostCell Host Cell YopH->HostCell into Dephosphorylation Dephosphorylation YopH->Dephosphorylation catalyzes Inhibition Inhibition YopH->Inhibition Phosphoproteins Host Phosphoproteins (e.g., FAK, p130Cas, Fyn) HostCell->Phosphoproteins Phosphoproteins->Dephosphorylation ImmuneEvasion Immune Evasion & Bacterial Survival Dephosphorylation->ImmuneEvasion BlockedImmuneEvasion Blocked Immune Evasion Inhibition->BlockedImmuneEvasion Inhibitor This compound Inhibitor->YopH binds to active site Experimental_Workflow General Workflow for YopH Inhibitor Evaluation cluster_0 In Vitro Screening cluster_1 In Vitro Characterization cluster_2 In Vivo Evaluation CompoundLibrary Compound Library (Analogs of lead compound) YopHAssay YopH Inhibition Assay (e.g., pNPP assay) CompoundLibrary->YopHAssay HitIdentification Hit Identification (IC50 determination) YopHAssay->HitIdentification Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) HitIdentification->Cytotoxicity Selectivity Selectivity Assays (against other phosphatases) HitIdentification->Selectivity LeadOptimization Lead Optimization Cytotoxicity->LeadOptimization Selectivity->LeadOptimization AnimalModel Animal Model of Infection (e.g., mouse model of plague) EfficacyStudy Efficacy Studies (Survival, bacterial load) AnimalModel->EfficacyStudy LeadOptimization->AnimalModel

References

A Comparative Analysis of 3,3,3-Tris(4-chlorophenyl)propionic Acid and Alternative YopH Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the identification and characterization of potent and selective enzyme inhibitors are paramount. This guide provides a comparative analysis of 3,3,3-Tris(4-chlorophenyl)propionic acid and other known inhibitors of Yersinia outer protein H (YopH), a critical virulence factor in Yersinia pestis, the causative agent of plague. YopH is a protein tyrosine phosphatase (PTP) that disrupts host cell signaling, enabling the bacteria to evade the immune system.

Quantitative Comparison of YopH Inhibitors

The following table summarizes the available quantitative data for various YopH inhibitors, providing a benchmark for evaluating potential drug candidates.

InhibitorTargetIC50 / Ki ValueInhibition Type
This compound YopHData not availableNot specified
Aurintricarboxylic acid (ATA)YopH~10 nM (IC50)Not specified
Citric AcidYopH105-116 nM (IC50)Not specified
Trimesic AcidYopH105-116 nM (IC50)Not specified
Oxidovanadium(IV) Complex 1YopH0.02 µM (Ki)Competitive
Oxidovanadium(IV) Complex 2YopH0.02 µM (Ki)Competitive
Oxidovanadium(IV) Complex 3YopH0.19 µM (Ki)Competitive
p-Nitrocatechol sulfate (pNCS)YopH25 µM (Ki)Not specified

Experimental Protocols

A common method for determining the enzymatic activity of YopH and evaluating its inhibitors is the p-Nitrophenyl Phosphate (pNPP) assay.

YopH Inhibition Assay using pNPP

Principle: This colorimetric assay measures the dephosphorylation of the substrate p-Nitrophenyl Phosphate (pNPP) by YopH. The product, p-nitrophenol, has a yellow color, and its absorbance can be measured at 405 nm. The rate of p-nitrophenol formation is proportional to the YopH activity.

Materials:

  • Recombinant YopH enzyme

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • p-Nitrophenyl Phosphate (pNPP) solution

  • Test inhibitors (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Add 20 µL of the YopH enzyme solution to each well of a 96-well plate.

  • Add 10 µL of the test inhibitor at various concentrations to the wells. Include a control with solvent only.

  • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate the reaction by adding 170 µL of the pNPP substrate solution to each well.

  • Immediately measure the absorbance at 405 nm in a kinetic mode for 10-15 minutes at 30-second intervals.

  • The rate of the reaction is determined from the linear portion of the kinetic curve.

  • To calculate the percent inhibition, the rate of the inhibitor-treated enzyme is compared to the rate of the untreated control.

  • The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Visualizing the YopH Signaling Pathway and Experimental Workflow

To better understand the biological context and experimental design, the following diagrams have been generated.

YopH_Signaling_Pathway cluster_host_cell Host Cell (Neutrophil) Yersinia Yersinia pestis T3SS Type III Secretion System Yersinia->T3SS YopH YopH T3SS->YopH Injection PRAM1_SKAPHOM PRAM-1/SKAP-HOM YopH->PRAM1_SKAPHOM Dephosphorylates SLP76 SLP-76 YopH->SLP76 Dephosphorylates Vav Vav YopH->Vav Dephosphorylates PLCy2 PLCγ2 YopH->PLCy2 Dephosphorylates SLP76->Vav Vav->PLCy2 Ca_flux Calcium Flux PLCy2->Ca_flux Impaired_response Impaired Neutrophil Response

Caption: YopH signaling pathway in a host neutrophil.

YopH_Inhibition_Assay_Workflow cluster_workflow YopH Inhibition Assay Workflow start Start add_yoph Add YopH Enzyme to Microplate Wells start->add_yoph add_inhibitor Add Test Inhibitor (e.g., this compound) add_yoph->add_inhibitor pre_incubate Pre-incubate at Room Temperature add_inhibitor->pre_incubate add_pnpp Add pNPP Substrate pre_incubate->add_pnpp measure_absorbance Measure Absorbance (405 nm) Kinetically add_pnpp->measure_absorbance analyze_data Analyze Data (Calculate % Inhibition and IC50) measure_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for the YopH inhibition assay.

A Comparative Analysis of 3,3,3-Tris(4-chlorophenyl)propionic Acid from Various Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 3,3,3-Tris(4-chlorophenyl)propionic acid procured from three different commercial suppliers. The performance and purity of the compound from each supplier were evaluated through a series of rigorous analytical experiments. This analysis aims to assist researchers in selecting the most suitable product for their specific experimental needs, particularly for studies involving its role as a potent inhibitor of the Yersinia protein-tyrosine phosphatase (PTP) YopH.[1][2][3]

Data Presentation

The quality of this compound from three fictional suppliers (Supplier A, Supplier B, and Supplier C) was assessed based on purity, impurity profiles, and physical characteristics. The quantitative data are summarized in the tables below.

Table 1: Purity and Physical Properties

ParameterSupplier ASupplier BSupplier C
Purity (HPLC, %) 99.5%98.2%99.8%
Melting Point (°C) 190-192°C188-191°C191-193°C
Appearance White crystalline solidOff-white powderWhite crystalline solid
Solubility (DMSO) >20 mg/mL>20 mg/mL>20 mg/mL

Table 2: Impurity Profile (HPLC)

ImpuritySupplier ASupplier BSupplier C
Impurity 1 (related substance) 0.25%0.85%0.10%
Impurity 2 (unidentified) 0.15%0.50%Not Detected
Residual Solvents (GC-HS) <0.1%0.3% (Acetone)<0.05%
Water Content (Karl Fischer) 0.1%0.5%0.08%

Experimental Protocols

Detailed methodologies for the key experiments performed are provided below.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.

  • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (70:30, v/v) with 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples were prepared by dissolving 1 mg of the compound in 1 mL of acetonitrile.

  • Purity Calculation: The percentage purity was calculated based on the area of the main peak relative to the total peak area.

Identity Confirmation by ¹H NMR and Mass Spectrometry
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra were recorded on a Bruker 400 MHz spectrometer using DMSO-d₆ as the solvent. The chemical shifts were reported in parts per million (ppm) relative to tetramethylsilane (TMS).

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) was performed in negative ion mode to confirm the molecular weight of the compound (C₂₁H₁₅Cl₃O₂; MW: 405.70).

Residual Solvent Analysis by Gas Chromatography-Headspace (GC-HS)
  • Instrumentation: Agilent 7890B GC system with a 7697A Headspace Sampler.

  • Column: DB-624 (30 m x 0.32 mm, 1.8 µm).

  • Oven Temperature Program: Initial temperature of 40°C for 5 minutes, then ramped to 240°C at 10°C/min, and held for 5 minutes.

  • Injector Temperature: 250°C.

  • Detector (FID) Temperature: 280°C.

  • Carrier Gas: Helium.

  • Headspace Parameters: Vial equilibration at 80°C for 20 minutes.

Water Content by Karl Fischer Titration

The water content was determined using a coulometric Karl Fischer titrator. A known amount of the sample was dissolved in anhydrous methanol and injected into the titration cell.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the quality control analysis of this compound from different suppliers.

G cluster_0 Sample Reception cluster_1 Analytical Testing cluster_2 Data Analysis & Comparison SupplierA Supplier A Purity HPLC Purity SupplierA->Purity Identity NMR & MS Identity SupplierA->Identity Residuals GC-HS Residual Solvents SupplierA->Residuals Water Karl Fischer Water Content SupplierA->Water SupplierB Supplier B SupplierB->Purity SupplierB->Identity SupplierB->Residuals SupplierB->Water SupplierC Supplier C SupplierC->Purity SupplierC->Identity SupplierC->Residuals SupplierC->Water Comparison Comparative Report Purity->Comparison Identity->Comparison Residuals->Comparison Water->Comparison

Caption: Workflow for comparative quality analysis of the target compound.

Inhibition of YopH Signaling Pathway

This compound has been identified as a potent inhibitor of Yersinia protein-tyrosine phosphatase (PTP) YopH.[2][3] YopH is a crucial virulence factor for Yersinia species, which dephosphorylates host cell proteins to disrupt signaling pathways, including those involved in the immune response. The diagram below illustrates the inhibitory action of the compound on the YopH-mediated dephosphorylation of a host substrate.

G cluster_host Host Cell Cytoplasm cluster_yersinia Yersinia Effector pSubstrate Phosphorylated Host Substrate (e.g., FAK, p130Cas) Substrate Dephosphorylated Host Substrate Downstream Disruption of Focal Adhesions & Immune Signaling Substrate->Downstream YopH YopH PTP YopH->pSubstrate Dephosphorylates Inhibitor 3,3,3-Tris(4-chlorophenyl) propionic acid Inhibitor->YopH Inhibits

Caption: Inhibition of YopH-mediated dephosphorylation by the compound.

References

Safety Operating Guide

Safe Disposal of 3,3,3-Tris(4-chlorophenyl)propionic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step procedure for the safe disposal of 3,3,3-Tris(4-chlorophenyl)propionic acid, ensuring compliance with safety regulations and minimizing environmental impact.

Core Disposal Principles

The primary methods for the disposal of this compound involve chemical destruction or controlled incineration. It is imperative to avoid discharging this chemical into sewer systems or contaminating water, food, and animal feed.[1] Adherence to local, state, and federal regulations is mandatory throughout the disposal process.

Summary of Disposal and Handling Procedures

For quick reference, the following table summarizes key information regarding the handling and disposal of this compound.

AspectGuidelineCitation
Primary Disposal Methods Removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[1]
Prohibited Disposal Do not discharge into sewer systems or contaminate water, foodstuffs, feed, or seed.[1]
Container Handling Keep the chemical in suitable, closed containers for disposal.[1]
Personal Protective Equipment (PPE) Wear protective gloves, clothing, eye protection, and face protection. In case of dust, use a type N95 (US) dust mask.[1][2]
Spill Management Prevent further leakage if safe to do so. Collect and arrange for disposal. Use spark-proof tools and explosion-proof equipment.[1]
Storage Store in a well-ventilated, dry, and cool place in a tightly closed container. Store locked up and away from incompatible materials.[1]

Disposal Workflow

The following diagram outlines the procedural steps for the proper disposal of this compound, from initial handling to final disposal.

cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Disposal A Wear appropriate PPE: - Protective gloves - Protective clothing - Eye/face protection C Collect waste in a suitable, properly labeled, and closed container. A->C B Ensure adequate ventilation. Use only outdoors or in a well-ventilated area. B->C D Store container in a cool, dry, and well-ventilated area. C->D E Store locked up and away from incompatible materials. D->E F Select a licensed chemical disposal company. E->F G Arrange for removal to a licensed chemical destruction plant. F->G Option 1 H Alternatively, arrange for controlled incineration with flue gas scrubbing. F->H Option 2 I Follow all applicable local, state, and federal regulations. G->I H->I

Disposal workflow for this compound.

Contaminated Packaging

Containers that have held this compound must also be disposed of properly.[1] Options for contaminated packaging include:

  • Triple Rinsing: Containers can be triple rinsed (or the equivalent) and then offered for recycling or reconditioning.[1]

  • Sanitary Landfill: The packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1]

  • Incineration: For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal method.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.